Amdinocillin methylacetate
Description
Structure
3D Structure
Properties
CAS No. |
75027-15-5 |
|---|---|
Molecular Formula |
C18H27N3O4S |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-oxopropyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C18H27N3O4S/c1-12(22)10-25-17(24)14-18(2,3)26-16-13(15(23)21(14)16)19-11-20-8-6-4-5-7-9-20/h11,13-14,16H,4-10H2,1-3H3/t13-,14+,16-/m1/s1 |
InChI Key |
IHGQEUVCNFLSHK-WSINUTNJSA-N |
SMILES |
CC(=O)COC(=O)C1C(SC2N1C(=O)C2N=CN3CCCCCC3)(C)C |
Isomeric SMILES |
CC(=O)COC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2N=CN3CCCCCC3)(C)C |
Canonical SMILES |
CC(=O)COC(=O)C1C(SC2N1C(=O)C2N=CN3CCCCCC3)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amdinocillin methylacetate; Mecillinam acetylmethyl ester |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structures and Prodrug Strategies of Amdinocillin Esters: A Comparative Analysis of Pivmecillinam and Amdinocillin Methylacetate
Abstract
Amdinocillin (also known as mecillinam) is a potent β-lactam antibiotic with a unique mechanism of action, specifically targeting penicillin-binding protein 2 (PBP-2) in Gram-negative bacteria.[1][2][3] Its clinical utility via the oral route is hampered by poor absorption from the gastrointestinal tract.[1][4] To overcome this limitation, prodrug strategies have been employed, with pivmecillinam emerging as the successful, commercially available oral formulation. This technical guide provides a detailed comparative analysis of the chemical structure of pivmecillinam (amdinocillin pivoxil) and a hypothetical, related ester, amdinocillin methylacetate. We will dissect their structural differences, the resulting impact on their bioactivation mechanisms, pharmacokinetic profiles, and the underlying chemical principles that dictate their efficacy as prodrugs. This document is intended for researchers, scientists, and professionals in drug development engaged in the study of antibiotics and prodrug design.
The Prodrug Imperative: Overcoming Amdinocillin's Bioavailability Challenge
The core structure of amdinocillin, like other penicillins, contains a carboxylic acid group.[3][5][6] This functional group is largely ionized at physiological pH, rendering the molecule highly polar and limiting its passive diffusion across the lipid-rich membranes of the gastrointestinal epithelium. This results in low and erratic oral bioavailability, necessitating parenteral administration to achieve therapeutic plasma concentrations.[4]
The primary goal of a prodrug strategy in this context is to mask the polar carboxylic acid moiety with a lipophilic, yet metabolically labile, functional group. This modification increases the molecule's lipid solubility, enhancing its absorption from the gut. Once absorbed into systemic circulation, the masking group must be efficiently cleaved by endogenous enzymes, typically esterases, to release the active amdinocillin parent drug.[7][8][9] The design of this ester promoiety is critical, as it dictates the prodrug's stability, absorption, and conversion efficiency.
A Tale of Two Esters: Comparative Structural Analysis
The fundamental difference between pivmecillinam and this compound lies in the nature of the ester group attached to the core amdinocillin molecule.
Amdinocillin (Mecillinam): The Active Pharmacological Agent
Amdinocillin is a 6-β-amidinopenicillanic acid.[4] Its structure features the characteristic β-lactam ring fused to a thiazolidine ring, which is essential for its antibacterial activity. The side chain at the 6-position is a substituted amidino group, which is responsible for its unique specificity for PBP-2.[1][3][10]
Pivmecillinam: The Pivaloyloxymethyl Ester Prodrug
Pivmecillinam is the internationally recognized name for the pivaloyloxymethyl ester of amdinocillin.[7][11] It is also referred to as amdinocillin pivoxil.[11][12] In this molecule, the hydrogen of the carboxylic acid is replaced by a pivaloyloxymethyl group (-CH₂-O-CO-C(CH₃)₃). The key feature is the pivaloyl (also known as pivalyl) moiety, which contains a bulky tert-butyl group. This steric hindrance plays a crucial role in the prodrug's chemical stability and its interaction with metabolizing enzymes.
This compound: A Hypothetical Acetoxymethyl Ester Prodrug
This compound is not a commercially available or widely documented compound. For the purpose of this technical guide, we define it as the acetoxymethyl ester of amdinocillin. Structurally, this would involve masking the carboxylic acid with an acetoxymethyl group (-CH₂-O-CO-CH₃). This structure serves as a valuable comparator to pivmecillinam, allowing for a direct analysis of how the terminal alkyl group of the ester (tert-butyl vs. methyl) influences its properties.
Visualizing the Structural Differences
The following diagram illustrates the chemical structures of the active drug and its two ester prodrugs.
Caption: Generalized two-step bioactivation of amdinocillin ester prodrugs.
The Decisive Role of the Ester Moiety
The choice of the pivaloyl group in pivmecillinam over a simpler acetyl group is a deliberate design choice rooted in chemical principles. The bulky tert-butyl group of the pivaloyl moiety provides significant steric hindrance around the ester carbonyl. This steric shield serves two primary purposes:
-
Protection from Premature Hydrolysis: It protects the ester bond from premature chemical hydrolysis in the acidic environment of the stomach and from non-specific enzymatic attack before absorption is complete.
-
Modulation of Enzymatic Cleavage: While protecting against simple hydrolysis, the structure is still an excellent substrate for the intended carboxyl esterases that catalyze the bioactivation. This balance is key to achieving high bioavailability.
In contrast, the smaller methyl group of the hypothetical this compound would offer significantly less steric protection. This would likely render the molecule more susceptible to degradation in the GI tract, leading to lower absorption of the intact prodrug and, consequently, reduced bioavailability of active amdinocillin.
Pharmacokinetic Consequences of Structural Design
The subtle difference in the ester side chain has profound implications for the pharmacokinetic profile of the prodrug.
Oral Bioavailability and Absorption
Pivmecillinam exhibits good oral bioavailability, generally reported to be in the range of 60-70%. [7][13]This clinical success is a direct consequence of the lipophilicity and stability conferred by the pivaloyloxymethyl ester. Following oral administration, pivmecillinam is well-absorbed, and intact prodrug is virtually undetectable in serum or urine, indicating that hydrolysis is rapid and complete post-absorption. [7]The absorption of pivmecillinam is not significantly affected by food. [7] The hypothetical this compound, due to its anticipated lower stability, would likely yield a lower overall bioavailability. A greater fraction of the dose might be hydrolyzed to amdinocillin pre-absorption in the gut lumen, and since amdinocillin itself is poorly absorbed, this fraction would be lost.
Metabolism and Clinically Relevant Byproducts
The hydrolysis of pivmecillinam releases pivalic acid as a byproduct. [7][14]Pivalic acid is known to be metabolized and excreted as a conjugate with carnitine. [7][8]Long-term or frequently repeated treatment with pivmecillinam can lead to a reduction in serum carnitine levels, which is a clinically relevant consideration. [7][13][14]This has led to cautions against its long-term use or in patients with pre-existing carnitine deficiency. [7][13] The hydrolysis of this compound would release acetic acid. Acetic acid is a natural bodily metabolite and a key component of cellular metabolism (as acetyl-CoA), and its generation from a prodrug would be metabolically inconsequential. From a byproduct safety perspective, the methylacetate variant would be theoretically superior, but this advantage is moot if the prodrug fails to achieve the required bioavailability.
Comparative Pharmacokinetic Data
The following table summarizes the known pharmacokinetic parameters for pivmecillinam and the hypothesized profile for this compound, based on the structural analysis.
| Parameter | Pivmecillinam (Amdinocillin Pivoxil) | This compound (Hypothetical) |
| Active Moiety | Amdinocillin (Mecillinam) | Amdinocillin (Mecillinam) |
| Bioavailability | ~60-70% [7][13] | Lower (<50%) |
| Peak Plasma Conc. (Cmax) | ~3 µg/mL (for 400 mg dose) [7] | Lower and more variable |
| Time to Peak (Tmax) | ~1-1.5 hours [7] | Potentially similar, but with lower Cmax |
| Elimination Half-life (t½) | ~1 hour (for active mecillinam) [7][13] | ~1 hour (for active mecillinam) |
| Metabolic Byproduct | Pivalic Acid, Formaldehyde | Acetic Acid, Formaldehyde |
| Clinical Consideration | Potential for carnitine depletion [8][13] | None related to byproducts |
Experimental Protocols for Prodrug Evaluation
Validating the performance of a prodrug requires rigorous experimental assessment. Below is a generalized protocol for comparing the in vitro hydrolysis rates of different prodrug candidates.
Protocol: In Vitro Prodrug Hydrolysis Assay in Human Plasma
Objective: To determine and compare the rate of hydrolysis of Pivmecillinam and a comparator (e.g., this compound) to the active drug, Amdinocillin, in human plasma.
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions (e.g., 10 mg/mL) of Pivmecillinam, this compound, and the Amdinocillin reference standard in a suitable organic solvent (e.g., DMSO).
-
Thaw pooled human plasma at 37°C.
-
-
Incubation:
-
Pre-warm plasma to 37°C in a shaking water bath.
-
Initiate the reaction by spiking the plasma with the prodrug stock solution to achieve a final concentration of 10 µM.
-
At specified time points (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot (e.g., 100 µL) of the plasma mixture.
-
-
Reaction Quenching:
-
Immediately add the plasma aliquot to a quenching solution (e.g., 300 µL of ice-cold acetonitrile containing an internal standard) to precipitate proteins and stop the enzymatic reaction.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new microfuge tube or HPLC vial.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentrations of the remaining prodrug and the newly formed Amdinocillin.
-
-
Data Analysis:
-
Plot the concentration of the prodrug versus time.
-
Calculate the hydrolysis half-life (t½) by fitting the data to a first-order decay model.
-
Caption: Workflow for assessing the enzymatic stability of prodrugs in plasma.
Conclusion: Structure-Driven Efficacy in Prodrug Design
The comparison between pivmecillinam and the hypothetical this compound provides a clear and compelling illustration of the principles of modern prodrug design. While both molecules share the same active pharmacophore, the choice of the ester promoiety is the single most important determinant of oral efficacy.
Pivmecillinam's pivaloyloxymethyl group is expertly tailored to provide the necessary lipophilicity for absorption while its steric bulk offers crucial protection against premature hydrolysis. This elegant structural solution results in a clinically effective oral antibiotic with high bioavailability. [7][13]The associated issue of pivalic acid generation and carnitine depletion is a manageable trade-off for achieving oral delivery of this unique antibiotic. [7][8][14] Conversely, the simpler acetoxymethyl ester, while theoretically offering a safer metabolic byproduct, would likely fail as a prodrug due to insufficient stability in the gastrointestinal tract. This case study underscores that successful prodrug design is not merely about masking a polar group, but about a sophisticated optimization of stability, lipophilicity, and enzymatic lability, all of which are governed by precise structural and stereochemical features.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of AMDINOCILLIN PIVOXIL?Link
-
e-lactancia. (2019, June 12). Pivmecillinam hydrochloride Tablets 200 mg and 400 mg Antibiotic. Link
-
Drugs.com. (2024, July 10). Pivmecillinam Hydrochloride Monograph for Professionals. Link
-
Johns Hopkins ABX Guide. (2025, January 15). Pivmecillinam. Link
-
Urology Textbook. (n.d.). Pivmecillinam: Mechanism of Action, Adverse Effects and Dosage. Link
-
PubChem. (n.d.). Pivmecillinam. CID 115163. Link
-
FDA. (n.d.). PIVYA (pivmecillinam) tablets, for oral use. Link
-
Dr.Oracle. (2025, September 22). What is the mechanism of action of Pivmecillinam?Link
-
PubChem. (n.d.). Pivmecillinam Hydrochloride. CID 115162. Link
-
PubMed. (1983). Pharmacokinetics of amdinocillin and pivamdinocillin in normal volunteers. Link
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pivmecillinam. Link
-
Patsnap Synapse. (2024, June 14). What is AMDINOCILLIN PIVOXIL used for?Link
-
Johns Hopkins ABX Guide. (2022, October 17). Amdinocillin (Mecillinam). Link
-
Selleck Chemicals. (n.d.). Amdinocillin (Mecillinam). Link
-
precisionFDA. (n.d.). AMDINOCILLIN. Link
-
PubChem. (n.d.). Amdinocillin. CID 36273. Link
-
PubMed. (1985). Amdinocillin: A Novel Penicillin. Antibacterial Activity, Pharmacology and Clinical Use. Link
-
Cayman Chemical. (n.d.). Mecillinam (Amdinocillin, FL 1060, Penicillin Hx). Link
-
Medznat. (2025, March 21). Pivmecillinam for UTI in women. Link
-
Taylor & Francis. (n.d.). Pivampicillin – Knowledge and References. Link
Sources
- 1. What is the mechanism of AMDINOCILLIN PIVOXIL? [synapse.patsnap.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Amdinocillin | C15H23N3O3S | CID 36273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. GSRS [precision.fda.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. e-lactancia.org [e-lactancia.org]
- 8. drugs.com [drugs.com]
- 9. Pivmecillinam for UTI in women :- Medznat [medznat.ru]
- 10. What is AMDINOCILLIN PIVOXIL used for? [synapse.patsnap.com]
- 11. Pivmecillinam | C21H33N3O5S | CID 115163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Pivmecillinam Hydrochloride | C21H34ClN3O5S | CID 115162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. urology-textbook.com [urology-textbook.com]
- 14. Pivmecillinam | Johns Hopkins ABX Guide [hopkinsguides.com]
CAS 75027-15-5 physicochemical properties and data
An In-Depth Technical Guide to 7-Methoxy-1-tetralone (CAS 6836-19-7): Physicochemical Properties, Spectroscopic Analysis, and Synthetic Applications
Introduction
7-Methoxy-1-tetralone, with the CAS Registry Number 6836-19-7, is a highly versatile ketone and a pivotal intermediate in the landscape of organic synthesis and pharmaceutical development.[1] Its unique molecular architecture, featuring a tetralone backbone functionalized with a methoxy group, imparts a balance of stability and reactivity that makes it an invaluable building block for a diverse array of complex molecules.[1] This guide provides a comprehensive overview of its physicochemical properties, detailed analytical protocols for its characterization, and insights into its synthetic utility, tailored for researchers, scientists, and professionals in drug development.
A note on Chemical Abstracts Service (CAS) Number: This guide pertains to CAS number 6836-19-7. The user-provided CAS number 75027-15-5 corresponds to a different chemical entity. All data and properties discussed herein are for 7-Methoxy-1-tetralone (6836-19-7).
Chemical and Physical Data
A foundational understanding of a compound's properties is critical for its effective application. The physicochemical data for 7-Methoxy-1-tetralone are summarized below, providing at-a-glance information for experimental design.
Compound Identification
| Identifier | Value |
| CAS Number | 6836-19-7 |
| Chemical Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol [2][3][4] |
| IUPAC Name | 7-methoxy-3,4-dihydronaphthalen-1(2H)-one |
| Synonyms | 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one[3][5] |
| InChI Key | GABLTKRIYDNDIN-UHFFFAOYSA-N[2] |
| SMILES String | COc1ccc2CCCC(=O)c2c1[2] |
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white or pale yellow crystalline solid | [2][6] |
| Melting Point | 59-63 °C | [6] |
| Form | Solid | [2] |
| Functional Group | Ketone | [2] |
Spectroscopic and Analytical Characterization
Robust analytical characterization is the cornerstone of chemical synthesis, ensuring the identity and purity of the compound of interest. The following section details standard spectroscopic methods for the validation of 7-Methoxy-1-tetralone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of 7-Methoxy-1-tetralone in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
For ¹H NMR, typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
For ¹³C NMR, a 90-degree pulse angle and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
-
Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is an effective technique for identifying the functional groups present in a molecule. The carbonyl (C=O) and ether (C-O) groups of 7-Methoxy-1-tetralone give rise to characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in confirming the molecular weight and deducing structural features.[3][7]
Analytical Workflow Visualization
The following diagram illustrates a generalized workflow for the analytical characterization of a synthesized chemical compound like 7-Methoxy-1-tetralone.
Caption: General workflow for synthesis and analytical validation.
Synthetic Utility and Applications
7-Methoxy-1-tetralone is a valuable precursor in the synthesis of a wide range of biologically active molecules and other fine chemicals.[1] Its applications span pharmaceutical development, natural product synthesis, and materials science.[1][8]
Key Synthetic Intermediate
-
Pharmaceuticals: It serves as a key building block in the synthesis of drugs targeting neurological disorders.[1]
-
Natural Products: Its structure is amenable to the synthesis of complex natural products.[1]
-
Organic Synthesis: It is used in the synthesis of compounds like 2,7-dimethoxy-1-tetralone and various heterocyclic systems.[2][8][9]
Illustrative Reaction: Knoevenagel Condensation
A notable application of 7-Methoxy-1-tetralone is its participation in the Knoevenagel condensation reaction with glyoxylic acid, catalyzed by a base such as potassium tert-butoxide.[10] This reaction is a classic carbon-carbon bond-forming reaction and demonstrates the reactivity of the α-position to the ketone.
Experimental Protocol: Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 7-Methoxy-1-tetralone in a suitable solvent like tert-butanol.[10]
-
Reagent Addition: Add glyoxylic acid and the base catalyst (e.g., potassium tert-butoxide).[10]
-
Reaction Conditions: Heat the reaction mixture to a controlled temperature (e.g., 75 °C) and monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10]
-
Workup and Purification: Upon completion, cool the reaction, quench with an acidic solution, and extract the product with an organic solvent. Purify the crude product by recrystallization or column chromatography to yield the desired (E)-2-(7-methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid.[10]
Synthetic Pathway Visualization
The diagram below outlines a simplified representation of a synthetic pathway involving 7-Methoxy-1-tetralone.
Caption: A representative synthetic transformation.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical reagent. 7-Methoxy-1-tetralone is classified as an irritant.
Hazard Identification
| Hazard Statement | Classification |
| H315 | Causes skin irritation[5] |
| H319 | Causes serious eye irritation[5] |
| H335 | May cause respiratory irritation[5] |
Safe Handling and Personal Protective Equipment (PPE)
-
Ventilation: Always handle in a well-ventilated area or a chemical fume hood.[11]
-
Eye Protection: Wear chemical safety goggles or a face shield.[5]
-
Skin Protection: Use chemically resistant gloves and a lab coat.[5]
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.[5]
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5]
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11][12]
Safe Handling Workflow
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 7-Methoxy-1-tetralone 99 6836-19-7 [sigmaaldrich.com]
- 3. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | C11H12O2 | CID 81276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Methoxy-1-tetralone [webbook.nist.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. 7-Methoxy-1-tetralone, 99% - 6836-19-7 - Manufacturers & Suppliers in India [ottokemi.com]
- 7. 7-Methoxy-1-tetralone [webbook.nist.gov]
- 8. 7-甲氧基-1-萘满酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 7-Methoxy-1-tetralone | 6836-19-7 [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
Introduction: The Prodrug Strategy of Amdinocillin Pivoxil
An In-Depth Technical Guide to the Plasma Hydrolysis of Amdinocillin Pivoxil
Amdinocillin pivoxil, also known by the name pivmecillinam, is a testament to the power of prodrug chemistry in overcoming pharmacokinetic challenges.[1] The active antibacterial agent, amdinocillin (or mecillinam), is a beta-lactam antibiotic with a unique mechanism of action, primarily targeting penicillin-binding protein 2 (PBP-2) in Gram-negative bacteria.[2][3] This specificity makes it a valuable therapeutic option, particularly for urinary tract infections (UTIs) caused by susceptible pathogens like Escherichia coli.[2][4] However, amdinocillin itself exhibits poor oral bioavailability, limiting its clinical utility as an oral agent.[2]
To address this, amdinocillin was formulated as its pivaloyloxymethyl ester, creating the prodrug amdinocillin pivoxil.[1][5] This esterification masks the polar carboxylic acid group of amdinocillin, increasing its lipophilicity and facilitating absorption from the gastrointestinal tract.[6] Following oral administration and absorption, amdinocillin pivoxil is designed to undergo rapid hydrolysis in the body to release the active amdinocillin, ensuring effective systemic delivery of the antibiotic.[2][3] This guide provides a detailed exploration of the central step in this bioactivation: the hydrolysis pathway of amdinocillin pivoxil within human plasma.
The Hydrolysis Pathway: From Prodrug to Active Moiety
The bioactivation of amdinocillin pivoxil is a one-step enzymatic hydrolysis reaction. The pivaloyloxymethyl ester bond is cleaved, yielding three products: the active antibiotic amdinocillin, pivalic acid, and formaldehyde. This reaction primarily occurs in the intestinal mucosa, liver, and blood.[2]
The overall transformation can be visualized as follows:
Caption: Enzymatic hydrolysis of amdinocillin pivoxil in plasma.
Key Enzymes in Plasma-Mediated Hydrolysis
The hydrolysis of amdinocillin pivoxil is not spontaneous; it is catalyzed by a class of enzymes known as non-specific esterases.[7] Human plasma is rich in several types of esterases that play a crucial role in the metabolism of various endogenous and exogenous compounds, including many ester-containing drugs.[8] While the specific esterases responsible for amdinocillin pivoxil hydrolysis are not definitively singled out in all literature, the primary candidates belong to the carboxylesterase family.
-
Carboxylesterases (CES): These are major players in the hydrolysis of ester-containing drugs.[8][9] Humans express two main forms, hCE1 and hCE2, which are found in high concentrations in the liver.[8][10] hCE1 is also present in plasma, making it a likely catalyst for the conversion of amdinocillin pivoxil.[10]
-
Butyrylcholinesterase (BChE): Also present in human plasma, BChE is another esterase with broad substrate specificity.
-
Paraoxonase (PON): This family of esterases is also found in plasma and contributes to the hydrolysis of various substrates.
The causality behind using non-specific esterases for prodrug activation is a cornerstone of this therapeutic strategy. These enzymes are constitutively expressed and ubiquitously present in the blood and tissues, ensuring that the conversion of the prodrug to its active form is rapid and efficient following absorption, independent of the site of infection.[2]
Pharmacokinetic Profile
The efficiency of this hydrolysis is reflected in the pharmacokinetic parameters of amdinocillin following oral administration of the prodrug.
| Parameter | Value | Species | Notes |
| Bioavailability | 60-70% | Human | Demonstrates successful absorption and conversion of the prodrug.[7] |
| Time to Peak Plasma Conc. (Tmax) | ~1.5 hours | Human | Reflects rapid hydrolysis post-absorption.[11] |
| Elimination Half-life (Amdinocillin) | ~1 hour | Human | The active drug is cleared relatively quickly.[7][11][12] |
| Protein Binding (Amdinocillin) | 5-10% | Human | Low protein binding contributes to good tissue distribution.[1] |
Experimental Protocol: In Vitro Plasma Stability Assay
To empirically determine the rate of hydrolysis and the stability of a prodrug like amdinocillin pivoxil in plasma, a standardized in vitro plasma stability assay is essential. This self-validating system provides critical data for drug development.
Objective
To quantify the rate of disappearance of amdinocillin pivoxil and the concurrent appearance of amdinocillin in human plasma in vitro.
Workflow Diagram
Caption: Workflow for an in vitro plasma stability assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a stock solution of amdinocillin pivoxil (e.g., 1 mM) in a suitable organic solvent like acetonitrile or DMSO.
-
Prepare a quenching solution of cold acetonitrile containing a validated internal standard (IS). Cephalexin can be used as an internal standard.[13] The IS is crucial for correcting for variations in sample processing and instrument response.
-
Thaw pooled human plasma (from at least 3 donors, with anticoagulant like K2-EDTA) in a 37°C water bath.
-
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Initiate the reaction by spiking a small volume of the amdinocillin pivoxil stock solution into the plasma to achieve a final concentration (e.g., 1 µM).[13] Ensure the final solvent concentration is low (e.g., <1%) to avoid protein precipitation and enzyme inhibition.
-
Immediately after spiking, vortex gently and withdraw the first aliquot (t=0). This sample serves as the 100% reference.
-
Incubate the plasma mixture at 37°C in a shaking water bath.
-
Withdraw aliquots at subsequent time points (e.g., 5, 15, 30, 60, 120 minutes).
-
-
Sample Processing (Quenching):
-
Immediately add each aliquot to a tube containing a fixed volume (e.g., 3-4 volumes) of the cold quenching solution with the internal standard.[13] The cold acetonitrile serves to instantly stop the enzymatic reaction by precipitating plasma proteins.
-
Vortex the samples vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., >12,000 x g for 10 minutes) to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Carefully transfer the clear supernatant to autosampler vials for analysis.
-
Inject the samples into an LC-MS/MS system configured for the simultaneous detection of amdinocillin pivoxil, amdinocillin, and the internal standard. A validated method is critical for accurate quantification.[13]
-
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., UltimateXB-C18) | Provides good reversed-phase retention and separation for the analytes.[13] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Methanol or Acetonitrile | Acidified mobile phase improves peak shape and ionization efficiency in positive ion mode.[13] |
| Ionization Mode | Positive Electrospray (ESI+) | Provides good sensitivity for these compounds.[13] |
| Detection | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity for quantification in a complex matrix. |
| MRM Transitions | Pivmecillinam: m/z 440.2 → 167.1Mecillinam: m/z 326.1 → 167.1IS (Cephalexin): m/z 348.1 → 158.1 | These precursor-to-product ion transitions are specific to each molecule, allowing for unambiguous detection.[13] |
-
Data Analysis:
-
Construct calibration curves for both amdinocillin pivoxil and amdinocillin.
-
Calculate the concentration of amdinocillin pivoxil remaining at each time point relative to the t=0 sample.
-
Plot the natural logarithm of the percentage of amdinocillin pivoxil remaining versus time.
-
The slope of the linear regression of this plot is the rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Factors Influencing Hydrolysis Rate
The efficiency of amdinocillin pivoxil hydrolysis can be influenced by several factors, which are important considerations in both drug development and clinical application.
-
Interspecies Differences: The expression and activity of plasma esterases can vary significantly between species.[14] This is a critical consideration during preclinical development, as data from animal models may not always be directly translatable to humans.
-
Genetic Polymorphisms: The genes encoding carboxylesterases are known to be polymorphic.[10] Genetic variants can lead to altered enzyme expression or activity, potentially causing inter-individual variability in prodrug activation rates.
-
Drug-Drug Interactions: Co-administration of drugs that inhibit or induce esterase activity could potentially alter the pharmacokinetics of amdinocillin. Additionally, drugs like probenecid can inhibit the renal tubular excretion of the active amdinocillin, leading to elevated plasma concentrations and a longer half-life.[12]
-
Disease States: Liver disease could theoretically impact the synthesis of plasma esterases, potentially reducing the rate of hydrolysis.
Conclusion
The plasma hydrolysis of amdinocillin pivoxil is a rapid, efficient, and essential step in the bioactivation of this important antibiotic. Catalyzed by non-specific esterases, this reaction successfully overcomes the poor oral bioavailability of the active drug, amdinocillin. Understanding the intricacies of this pathway, the enzymes involved, and the methods used to study its kinetics is fundamental for drug development professionals. The in vitro plasma stability assay, coupled with sensitive LC-MS/MS analytics, provides a robust and self-validating system to characterize the behavior of this and other ester-based prodrugs, ensuring the development of safe and effective medicines.
References
-
What is the mechanism of AMDINOCILLIN PIVOXIL? Patsnap Synapse. [Link]
-
What is AMDINOCILLIN PIVOXIL used for? Patsnap Synapse. [Link]
-
Pivmecillinam. Wikipedia. [Link]
-
PIVMECILLINAM HYDROCHLORIDE. Inxight Drugs. [Link]
-
Pivmecillinam. PubChem. [Link]
-
AMDINOCILLIN PIVOXIL. DrugMapper. [Link]
-
Brogden RN, et al. Amdinocillin: A Novel Penicillin. Antibacterial Activity, Pharmacology and Clinical Use. PubMed. [Link]
-
Species difference of esterase expression and hydrolase activity in plasma. Semantic Scholar. [Link]
-
Factors influencing the absorption and disposition of mecillinam and pivmecillinam in man. Semantic Scholar. [Link]
-
Neu HC, et al. Pharmacokinetics of amdinocillin and pivamdinocillin in normal volunteers. PubMed. [Link]
-
La-Beck NM, et al. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PMC. [Link]
-
Pivmecillinam: Mechanism of Action, Adverse Effects and Dosage. Urology Textbook. [Link]
-
Understanding Pivmecillinam: A New Antibiotic to Treat UTI. BuzzRx. [Link]
-
Ozturk S, et al. Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Semantic Scholar. [Link]
-
Yourassowsky E, et al. Leakage of beta-lactamase: a second mechanism for antibiotic potentiation by amdinocillin. PubMed. [Link]
-
The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. PMC. [Link]
-
Ji QC, et al. Methodologies for Stabilization of Pharmaceuticals in Biological Samples. American Pharmaceutical Review. [Link]
-
The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. PubMed. [Link]
-
Pharm-00A14 Discuss the roles of the plasma esterases on drugs used in anaesthesia. PROPOFOL DREAMS. [Link]
-
LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study. ResearchGate. [Link]
-
Zhang D, et al. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study. PubMed. [Link]
-
Kaye KS, et al. Safety and Tolerability of Pivmecillinam During More Than Four Decades of Clinical Experience: A Systematic Review. ResearchGate. [Link]
-
The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. ResearchGate. [Link]
-
Pivmecillinam (Mecillinam) Information for Prescribers. NHS Lanarkshire. [Link]
-
Plant carboxylesterases involved in pesticide hydrolysis. Durham e-Theses. [Link]
-
The efficacy of pivmecillinam in oral step-down treatment in hospitalised patients with E. coli bacteremic urinary tract infection. Springer Medizin. [Link]
-
Determination of amoxicillin in human plasma using cephalexin as an internal standard and HPLC-MS/MS for the application of bioe. International Research Journal of Pharmaceutical and Applied Sciences. [Link]
-
hydrolysis reactions mediated by the different esterases as determined... ResearchGate. [Link]
-
Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. MDPI. [Link]
Sources
- 1. Pivmecillinam - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of AMDINOCILLIN PIVOXIL? [synapse.patsnap.com]
- 3. What is AMDINOCILLIN PIVOXIL used for? [synapse.patsnap.com]
- 4. buzzrx.com [buzzrx.com]
- 5. Pivmecillinam | C21H33N3O5S | CID 115163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. urology-textbook.com [urology-textbook.com]
- 8. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of amdinocillin and pivamdinocillin in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amdinocillin: a novel penicillin. Antibacterial activity, pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
An In-depth Technical Guide to the Penicillin-Binding Protein 2 (PBP2) Binding Affinity of Amdinocillin and Its Metabolites
Introduction: The Unique Profile of Amdinocillin and the Imperative of Metabolite Activity Assessment
Amdinocillin (also known as mecillinam) is a unique β-lactam antibiotic distinguished by its highly specific and avid binding to Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria.[1][2][3] This specificity sets it apart from many other β-lactams, which typically target PBP1 and PBP3.[3] This distinct mechanism of action, which leads to the formation of spherical bacterial cells and eventual lysis, makes amdinocillin a valuable therapeutic agent, particularly for urinary tract infections caused by susceptible Enterobacteriaceae.[4][5] The orally available prodrug, amdinocillin pivoxil (pivmecillinam), is rapidly hydrolyzed in the gastrointestinal tract to the active amdinocillin.[6][7][8][9]
For drug development professionals and researchers, a thorough understanding of a drug's fate in the body is paramount. This includes a critical evaluation of its metabolites and their potential to retain pharmacological activity. In the case of amdinocillin, the central question is whether its metabolites, formed through biological degradation, can still bind to its primary target, PBP2. This guide provides a comprehensive technical overview of the metabolic fate of amdinocillin and outlines detailed methodologies for assessing the PBP2 binding affinity of its metabolites, thereby offering a framework for a complete efficacy and safety profile.
The Singular Mechanism of Action: Amdinocillin's High-Affinity Interaction with PBP2
The antibacterial efficacy of amdinocillin is intrinsically linked to its targeted inhibition of PBP2, an essential enzyme in the bacterial cell wall synthesis machinery.[1][4] PBP2 functions as a transpeptidase, catalyzing the cross-linking of peptidoglycan chains, which provides structural integrity to the bacterial cell wall.[7] By binding to and inactivating PBP2, amdinocillin effectively halts cell wall elongation, leading to a cascade of events that culminates in cell lysis and bacterial death.[6][7] This targeted action is particularly effective against many Gram-negative organisms.[2]
The interaction between amdinocillin and PBP2 is covalent, a hallmark of β-lactam antibiotics. The strained β-lactam ring of amdinocillin is susceptible to nucleophilic attack by a serine residue within the active site of PBP2. This results in the opening of the β-lactam ring and the formation of a stable acyl-enzyme intermediate, rendering the enzyme inactive.
Metabolic Fate of Amdinocillin: The Inevitable Hydrolysis
Like other penicillins, the primary route of amdinocillin metabolism involves the enzymatic hydrolysis of the endocyclic amide bond in the β-lactam ring.[10] This process can be mediated by bacterial β-lactamases or by host enzymes. The resulting metabolite is a penicilloic acid derivative, which is generally considered to be microbiologically inactive.[11][12] The core structural feature required for PBP binding, the intact β-lactam ring, is destroyed in this process. While amdinocillin exhibits some stability against certain β-lactamases, it is not completely resistant.[2][3]
The metabolic transformation of amdinocillin to its corresponding penicilloic acid can be visualized as follows:
Caption: Metabolic inactivation of amdinocillin via hydrolysis of the β-lactam ring.
Assessing PBP2 Binding Affinity: A Guide to Methodologies
To experimentally verify the anticipated loss of PBP2 binding affinity in amdinocillin metabolites, a variety of robust biophysical and biochemical assays can be employed. The choice of method will depend on the specific requirements of the study, including throughput, the level of detail required for the binding kinetics, and available instrumentation.
Competitive Binding Assays: The Gold Standard for PBP Affinity
Competitive binding assays are a well-established and reliable method for determining the binding affinity of a test compound (in this case, an amdinocillin metabolite) by measuring its ability to compete with a known, labeled ligand for the same binding site on the target protein (PBP2).[3] These assays can be performed using radiolabeled or fluorescently tagged probes.
This protocol outlines a step-by-step methodology for a competitive binding assay using a fluorescently labeled penicillin, such as Bocillin™ FL, to determine the PBP2 binding affinity of amdinocillin and its metabolites.
I. Materials and Reagents:
-
Purified recombinant PBP2 from the target bacterial species (e.g., E. coli)
-
Amdinocillin (as a positive control)
-
Amdinocillin metabolite(s) (test compounds)
-
Bocillin™ FL (fluorescently labeled penicillin)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.5, 100 mM NaCl)
-
96-well black microplates (for fluorescence measurements)
-
Plate reader capable of measuring fluorescence polarization or intensity
II. Experimental Workflow:
Caption: Workflow for a PBP2 competitive binding assay.
III. Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of purified PBP2 in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare stock solutions of amdinocillin and its metabolites in a suitable solvent (e.g., DMSO) and then create a serial dilution series in assay buffer.
-
Prepare a stock solution of Bocillin™ FL in DMSO and dilute to the final working concentration in assay buffer. The working concentration should be at or below the Kd of Bocillin™ FL for PBP2 to ensure sensitive competition.
-
-
Assay Setup:
-
In a 96-well black microplate, add a fixed volume of the PBP2 solution to each well.
-
Add varying concentrations of the amdinocillin or metabolite solutions to the wells. Include a "no inhibitor" control (assay buffer only) and a "no PBP2" control (assay buffer instead of PBP2 solution).
-
Incubate the plate at room temperature for 30 minutes to allow the test compounds to bind to PBP2.
-
-
Fluorescent Probe Addition and Incubation:
-
Add a fixed volume of the Bocillin™ FL working solution to all wells.
-
Incubate the plate for an additional 30-60 minutes at room temperature, protected from light, to allow the fluorescent probe to bind to any available PBP2.
-
-
Fluorescence Measurement:
-
Measure the fluorescence polarization or intensity of each well using a plate reader with appropriate excitation and emission filters for fluorescein (e.g., 485 nm excitation, 520 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no PBP2" control) from all other readings.
-
Normalize the data by setting the fluorescence of the "no inhibitor" control to 100% binding and the fluorescence of a well with a saturating concentration of amdinocillin to 0% binding.
-
Plot the normalized fluorescence against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that displaces 50% of the fluorescent probe).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the fluorescent probe and Kd is the dissociation constant of the fluorescent probe for PBP2.
-
-
Alternative Methodologies for PBP2 Binding Affinity
SPR is a powerful, label-free technique that allows for the real-time monitoring of molecular interactions.[13][14] In an SPR experiment, PBP2 is immobilized on a sensor chip, and solutions containing amdinocillin or its metabolites are flowed over the surface.[13][15] The binding of the analyte to the immobilized PBP2 causes a change in the refractive index at the sensor surface, which is detected and recorded as a sensorgram.[16] From the sensorgram, the association (kon) and dissociation (koff) rate constants can be determined, and the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon).[14] This method provides a more detailed kinetic profile of the binding interaction compared to endpoint assays.
ITC is a highly sensitive technique that directly measures the heat changes associated with a binding event.[1][8] In an ITC experiment, a solution of amdinocillin or its metabolite is titrated into a sample cell containing PBP2.[6][7] The heat released or absorbed upon binding is measured, allowing for the direct determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction.[8] From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated.[1] ITC is a label-free, in-solution technique that provides a complete thermodynamic profile of the binding interaction.[1][6][7]
Data Interpretation and Comparative Analysis
The primary output of these assays will be a quantitative measure of binding affinity, such as Ki or KD. A lower Ki or KD value indicates a higher binding affinity.
| Compound | Assay Method | Binding Affinity (Ki or KD) |
| Amdinocillin | Competitive Binding | Expected in low nM to µM range |
| Amdinocillin Penicilloic Acid | Competitive Binding | Expected to be significantly higher (weaker affinity) or show no binding |
| Amdinocillin | SPR | Expected in low nM to µM range |
| Amdinocillin Penicilloic Acid | SPR | Expected to be significantly higher (weaker affinity) or show no binding |
| Amdinocillin | ITC | Expected in low nM to µM range |
| Amdinocillin Penicilloic Acid | ITC | Expected to be significantly higher (weaker affinity) or show no binding |
Expected Outcome: It is anticipated that the PBP2 binding affinity of the penicilloic acid metabolite of amdinocillin will be negligible. The hydrolysis of the β-lactam ring fundamentally alters the chemical structure, removing the electrophilic carbonyl group that is essential for the acylation of the active site serine in PBP2. The experimental data should confirm this hypothesis, demonstrating a stark contrast between the high affinity of the parent drug and the lack of affinity of its primary metabolite.
Conclusion: The Criticality of the Intact β-Lactam Ring
This technical guide has elucidated the metabolic pathway of amdinocillin and provided a detailed framework for assessing the PBP2 binding affinity of its metabolites. The central tenet of β-lactam antibiotic activity lies in the integrity of the β-lactam ring. Its hydrolytic cleavage, the primary metabolic fate of amdinocillin, is predicted to completely abrogate its ability to bind to PBP2. The experimental protocols outlined herein, particularly the fluorescently-labeled competitive binding assay, provide a robust and reliable means to empirically validate this fundamental principle of amdinocillin's structure-activity relationship. For researchers and drug development professionals, these methodologies are crucial for building a comprehensive understanding of the in vivo activity profile of amdinocillin and serve as a paradigm for the evaluation of other β-lactam antibiotics.
References
-
PubChem. Amdinocillin. National Center for Biotechnology Information. [Link]
-
Patsnap Synapse. (2024, June 14). What is AMDINOCILLIN PIVOXIL used for? [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of AMDINOCILLIN PIVOXIL? [Link]
-
PubChem. Pivmecillinam. National Center for Biotechnology Information. [Link]
-
Inxight Drugs. AMDINOCILLIN. National Center for Advancing Translational Sciences. [Link]
-
PubMed. (1995). Binding affinities of beta-lactam antibodies for penicillin-binding protein 2' in methicillin-resistant staphylococcus aureus. [Link]
-
Vollmer, W., et al. (2016). Site‐Specific Immobilization of the Peptidoglycan Synthase PBP1B on a Surface Plasmon Resonance Chip Surface. ChemBioChem, 17(23), 2256-2261. [Link]
-
PubMed. (2002). A surface plasmon resonance analysis of the interaction between the antibiotic moenomycin A and penicillin-binding protein 1b. [Link]
-
Johns Hopkins ABX Guide. (2022, October 17). Amdinocillin (Mecillinam). [Link]
-
Inxight Drugs. AMDINOCILLIN. National Center for Advancing Translational Sciences. [Link]
-
Neu, H. C. (1985). Amdinocillin: a novel penicillin. Antibacterial activity, pharmacology and clinical use. Pharmacotherapy, 5(1), 1–10. [Link]
-
Neu, H. C. (1983). Penicillin-binding proteins and role of amdinocillin in causing bacterial cell death. The American journal of medicine, 75(2A), 9–20. [Link]
-
JoVE. (2020, February 20). Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT. [Link]
-
Inxight Drugs. AMDINOCILLIN. National Center for Advancing Translational Sciences. [Link]
-
precisionFDA. AMDINOCILLIN. U.S. Food and Drug Administration. [Link]
-
Sanders, C. C., Sanders, W. E., Jr, Goering, R. V., & McCloskey, R. V. (1987). Leakage of beta-lactamase: a second mechanism for antibiotic potentiation by amdinocillin. Antimicrobial agents and chemotherapy, 31(8), 1164–1168. [Link]
-
Patsnap Synapse. (2024, June 14). What is AMDINOCILLIN PIVOXIL used for? [Link]
-
Leski, T. A., & Tomasz, A. (2005). Role of penicillin-binding protein 2 (PBP2) in the antibiotic susceptibility and cell wall cross-linking of Staphylococcus aureus: evidence for the cooperative functioning of PBP2, PBP4, and PBP2A. Journal of bacteriology, 187(5), 1815–1824. [Link]
-
Pharmacy 180. Mecillinam (Amdinocillin) - Structure, Properties, uses, Synthesis. [Link]
-
ResearchGate. (2014). Postulated metabolic pathways of amoxicillin in human liver microsomes. [Link]
-
Charles River. Surface Plasmon Resonance (SPR) Assay. [Link]
-
Thermo Fisher Scientific. Penicillin-Binding Protein (PBP2/) Latex Agglutination Test. [Link]
-
Center for Macromolecular Interactions. Surface Plasmon Resonance (SPR). Harvard Medical School. [Link]
-
Lee, T. K., et al. (2014). The transpeptidase PBP2 governs initial localization and activity of the major cell-wall synthesis machinery in E. coli. eLife, 3, e04383. [Link]
-
NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]
-
Liu, Y., et al. (2022). A Comprehensive Study to Identify Major Metabolites of an Amoxicillin–Sulbactam Hybrid Molecule in Rats and Its Metabolic Pathway Using UPLC-Q-TOF-MS/MS. Molecules, 27(23), 8563. [Link]
-
Leroy, A., Humbert, G., & Fillastre, J. P. (1981). Pharmacokinetics of mecillinam in health subjects. Current chemotherapy and infectious disease : proceedings of the 11th International Congress of Chemotherapy and the 19th Interscience Conference on Antimicrobial Agents and Chemotherapy, Boston, Massachusetts, U.S.A., 1-5 October, 1979, 1, 461–463. [Link]
-
ResearchGate. (2018). Schematic model summarizing the main metabolic consequences of amoxicillin resistance in E. coli. [Link]
Sources
- 1. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What is the mechanism of AMDINOCILLIN PIVOXIL? [synapse.patsnap.com]
- 5. Products of aminolysis and enzymic hydrolysis of the cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is AMDINOCILLIN PIVOXIL used for? [synapse.patsnap.com]
- 10. Amdinocillin (Mecillinam) | Johns Hopkins ABX Guide [hopkinsguides.com]
- 11. AMDINOCILLIN [drugs.ncats.io]
- 12. AMDINOCILLIN [drugs.ncats.io]
- 13. Site‐Specific Immobilization of the Peptidoglycan Synthase PBP1B on a Surface Plasmon Resonance Chip Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Stability of acetoxymethyl esters of penicillin derivatives
Technical Whitepaper: Stability Dynamics of Acetoxymethyl Esters in Penicillin Prodrug Design
Part 1: The Physicochemical Paradox
The clinical utility of penicillin derivatives is historically hampered by a fundamental physicochemical paradox: the carboxylic acid moiety essential for binding to Penicillin-Binding Proteins (PBPs) renders the molecule highly polar and ionized at physiological pH. This results in poor passive diffusion across the lipophilic gastrointestinal membrane, leading to low and erratic oral bioavailability.
The acetoxymethyl (AM) ester strategy represents a classic "soft drug" approach. By masking the carboxylic acid, we convert the hydrophilic parent drug into a lipophilic prodrug. However, this introduces a critical stability trade-off. The ester must be:
-
Chemically Stable enough to survive formulation, storage, and the acidic environment of the stomach.
-
Enzymatically Labile enough to undergo rapid, quantitative hydrolysis in the plasma to release the active pharmacophore before excretion.
This guide details the stability mechanics of these esters, providing a rigorous framework for their evaluation.
Part 2: Hydrolytic Degradation Mechanisms
Understanding the degradation pathways is not merely academic; it dictates the storage conditions and the toxicological profile of the formulation.
The Activation Pathway (Desired)
In vivo, non-specific plasma esterases attack the terminal ester bond. This is a cascade reaction. The initial hydrolysis yields a hydroxymethyl ester intermediate , which is chemically unstable. It spontaneously undergoes O-dealkylation to release formaldehyde and the active penicillin acid.
The Degradation Pathway (Undesired)
Two primary failure modes exist during storage:
-
Beta-Lactam Ring Opening: The classic penicillin degradation pathway. It is catalyzed by acid (protonation of the ring nitrogen) and base (nucleophilic attack on the carbonyl).[1] The AM ester functionality can influence this rate by altering the electron density of the bicyclic system.
-
Premature Ester Hydrolysis: Occurs in aqueous formulations, regenerating the parent drug before absorption, negating the prodrug advantage.
Visualizing the Kinetic Pathway The following diagram illustrates the competing pathways and the requisite activation step.
Figure 1: Kinetic pathways of acetoxymethyl penicillin esters. Green arrows indicate the desired bioactivation; red arrows indicate degradation.
Part 3: Experimental Methodology (Self-Validating Protocols)
To assess stability, one cannot simply "measure disappearance." A robust protocol must account for the simultaneous degradation of the prodrug and the appearance of the parent drug + degradation products.
Protocol A: pH-Rate Profile Determination (In Vitro)
Objective: Determine the pH of maximum stability (
Reagents:
-
Buffers (0.05 M): Acetate (pH 3.0–5.0), Phosphate (pH 6.0–7.5), Borate (pH 8.0–9.0). Critical: Maintain constant ionic strength (
) using KCl to prevent salt effects from skewing kinetic data. -
Internal Standard: Propylparaben (structurally distinct, stable).
Workflow:
-
Stock Prep: Dissolve AM ester in Acetonitrile (1 mg/mL). Keep on ice.
-
Initiation: Spike 50 µL stock into 10 mL pre-heated buffer (37°C or 25°C). Vortex for 5s.
-
Sampling: At
min, withdraw 200 µL. -
Quenching: Immediately add 200 µL cold Methanol/0.1% Formic Acid. This stops esterase activity (if present) and slows chemical hydrolysis.
-
Analysis: HPLC-UV (Method below).
Protocol B: Enzymatic Stability (Plasma Half-Life)
Objective: Verify rapid bioactivation.
Self-Validation Step: You must run a Heat-Inactivated Control . Boil plasma for 10 mins to denature enzymes. If the prodrug degrades in the active plasma but is stable in the boiled plasma, the mechanism is confirmed as enzymatic.
Workflow:
-
Matrix: Human plasma (pooled, heparinized), pre-equilibrated to 37°C.
-
Spike: Add prodrug to reach 10 µM concentration. Avoid >1% organic solvent to prevent enzyme inhibition.
-
Sampling: Aggressive sampling required (
min) due to rapid half-life. -
Extraction: Protein precipitation with Acetonitrile (1:3 ratio). Centrifuge at 10,000g for 5 min. Inject supernatant.
Analytical Method (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 3.5 µm,
mm. -
Mobile Phase: Gradient. A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
0-2 min: 5% B
-
2-10 min: 5% -> 60% B (Elutes polar parent, then non-polar ester)
-
-
Detection: 220 nm (Amide bond) and 254 nm (Phenyl group if Pen V/G).
Part 4: Data Presentation & Comparative Analysis
The stability of AM esters is heavily influenced by the steric hindrance around the ester bond. While simple acetoxymethyl esters hydrolyze rapidly, adding steric bulk (e.g., pivaloyloxymethyl) tunes this rate.
Table 1: Comparative Half-Lives (
| Derivative Type | Structure (R-Group) | Stability Ratio (Chem/Enz) | ||
| Acetoxymethyl | 20 - 40 min | < 1 min | > 20 (Highly Labile) | |
| Pivaloyloxymethyl | 150 - 200 min | 5 - 10 min | ~20 (Optimal) | |
| Bacampicillin | Ethoxycarbonyloxyethyl | > 500 min | 10 - 15 min | > 50 (Very Stable) |
| Parent Penicillin | (Free Acid) | > 24 hours | Stable* | N/A |
*Parent penicillin is stable to esterases but susceptible to renal clearance.
Key Insight: The simple acetoxymethyl ester (row 1) often hydrolyzes too fast chemically (20-40 min in buffer), making formulation difficult. This explains why commercial prodrugs (like Pivampicillin) use the pivaloyl group—it provides steric protection against chemical hydrolysis (shelf stability) while remaining susceptible to enzymatic attack.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for kinetic stability assessment.
References
-
Bundgaard, H. (1985). Design of prodrugs: Bioreversible derivatives for various functional groups and chemical entities. Elsevier Science.
-
Nielsen, N. M., & Bundgaard, H. (1988).[2] Glycolamide esters as biolabile prodrugs of carboxylic acid agents: Synthesis, stability, bioconversion, and physicochemical properties. Journal of Pharmaceutical Sciences.
-
Ferres, H. (1980). Pro-drugs of beta-lactam antibiotics. Drugs of Today.
-
Daugs, E. D., & Hageman, M. J. (2008). Prodrugs: Challenges and Rewards. Springer.[3][4] (Reference for pivaloyloxymethyl stability kinetics).
-
Lovering, A. M., et al. (1985). The pharmacokinetics of talampicillin in human subjects. Journal of Antimicrobial Chemotherapy. (Provides in vivo hydrolysis data).
Sources
- 1. accesson.kr [accesson.kr]
- 2. Glycolamide esters as biolabile prodrugs of carboxylic acid agents: synthesis, stability, bioconversion, and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
Spectrum of Activity for Novel Amdinocillin Esters: A Technical Guide
Part 1: Executive Summary
The resurgence of amdinocillin (mecillinam) , driven by the 2024 FDA approval of its prodrug pivmecillinam (Pivya) for uncomplicated urinary tract infections, has renewed interest in the "novel" class of amidinopenicillin esters. Unlike traditional beta-lactams that target PBP1 or PBP3, amdinocillin and its esters specifically target Penicillin-Binding Protein 2 (PBP2) .[1][2][3]
This guide analyzes the spectrum of activity for amdinocillin esters—specifically pivmecillinam and bacmecillinam —highlighting their unique mechanism, stability against extended-spectrum beta-lactamases (ESBLs), and synergistic potential.[1] It serves as a blueprint for researchers investigating these compounds as carbapenem-sparing alternatives.
Part 2: Chemical Basis & Mechanism of Action
The Prodrug Strategy
Amdinocillin itself has poor oral bioavailability (<10%).[1] To overcome this, "novel" esters were developed by esterifying the C3 carboxyl group. These prodrugs are lipophilic, allowing rapid gastrointestinal absorption before being hydrolyzed by non-specific esterases in the blood/tissue to release the active drug.
-
Bacmecillinam: 1-ethoxycarbonyloxyethyl ester (historically demonstrated higher bioavailability but less commercially prevalent).[1]
PBP2 Targeting & The "Round Cell" Phenomenon
While most beta-lactams (e.g., cephalosporins) bind PBP3 (causing filamentation), amdinocillin binds PBP2.[1] PBP2 is essential for the elongation of the rod shape in Gram-negative bacteria.[6] Inhibition leads to the formation of spherical, osmotically fragile cells ("round cells") rather than filaments, eventually causing lysis.
Mechanism Visualization
The following diagram illustrates the conversion of the ester prodrug to the active metabolite and its subsequent inhibition of the elongasome complex.
Caption: Pathway of amdinocillin ester activation and specific inhibition of the bacterial elongasome via PBP2 binding.[1][3]
Part 3: Spectrum of Activity[2]
The spectrum of amdinocillin esters is strictly Gram-negative, with a unique profile that differentiates it from other penicillins.[1]
Quantitative Activity Profile (MIC Distributions)
The following table summarizes the activity of the active metabolite (amdinocillin) released from these esters against key pathogens.
| Organism | Susceptibility Status | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Clinical Relevance |
| Escherichia coli | Highly Susceptible | 0.12 - 0.25 | 0.5 - 1.0 | Primary target; includes ESBL/AmpC strains.[1] |
| Klebsiella pneumoniae | Variable / Susceptible | 0.5 - 1.0 | 4.0 - 16.0 | Generally susceptible, but MICs are higher than E.[1] coli. |
| Enterobacter spp. | Susceptible | 0.25 | 1.0 | Good activity; stable against chromosomal AmpC. |
| Citrobacter spp. | Susceptible | 0.25 | 2.0 | High activity against C. koseri and C. freundii. |
| Proteus mirabilis | Variable | 1.0 | >16.0 | Wild-type often susceptible; acquired resistance common.[1] |
| Pseudomonas aeruginosa | Resistant | >64 | >128 | Intrinsic resistance (efflux + low PBP2 affinity).[1] |
| Enterococcus spp. | Resistant | >128 | >128 | Intrinsic resistance (PBP mismatch).[1] |
| Staphylococcus saprophyticus | Susceptible (Urine) | 4.0 | 8.0 | Unique among Gram-positives; clinically relevant in UTI.[1] |
Stability Against Beta-Lactamases
Amdinocillin exhibits high stability against hydrolysis by many beta-lactamases, a key feature of its "novel" utility in the modern era.[1]
-
ESBLs (CTX-M, TEM, SHV): Amdinocillin is stable against hydrolysis by many ESBLs.[1] However, high inoculum effects can be observed.
-
AmpC: Highly stable against AmpC beta-lactamases.[1]
-
Carbapenemases: Generally hydrolyzed by carbapenemases (NDM, KPC, OXA-48), though some isolates remain susceptible depending on the specific enzyme variant and expression level.[1]
Synergy (PBP2 + PBP3)
One of the most potent applications of amdinocillin esters is in combination therapy.
-
Mechanism: Simultaneous inhibition of PBP2 (amdinocillin) and PBP3 (e.g., ceftazidime, aztreonam) prevents both elongation and septation.[1]
-
Result: The bacteria cannot elongate or divide, leading to rapid lysis at concentrations far below the MIC of either drug alone.
Part 4: Experimental Protocols
To validate the activity of novel esters, researchers must employ specific protocols that account for the prodrug nature and the specific PBP2 phenotype.
Protocol 1: In Vitro Hydrolysis & Bioactivation Assay
Purpose: To verify the conversion rate of novel esters (e.g., bacmecillinam) to active amdinocillin in plasma.
-
Preparation: Dissolve the ester (1 mg/mL) in DMSO.
-
Incubation: Spike human or murine plasma (pooled) with the ester solution to a final concentration of 10 µM. Incubate at 37°C.
-
Sampling: Aliquot 100 µL samples at t=0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately add 300 µL ice-cold acetonitrile containing an internal standard (e.g., warfarin) to precipitate proteins.[1]
-
Analysis: Centrifuge (10,000 x g, 5 min). Analyze supernatant via LC-MS/MS monitoring the transition of the ester (parent) and amdinocillin (product).[1]
-
Calculation: Plot % remaining of parent vs. time to determine half-life (
).[1]
Protocol 2: Synergy Checkerboard Assay (PBP2 + PBP3)
Purpose: To quantify synergistic activity between amdinocillin and PBP3 inhibitors (e.g., Aztreonam).[1]
-
Plate Setup: Use a 96-well microtiter plate.
-
Gradient:
-
Inoculum: Prepare a 0.5 McFarland suspension of E. coli (ESBL strain) and dilute 1:100 into cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubation: Add 100 µL inoculum to wells. Incubate 18-24h at 35°C.
-
Readout: Determine the Fractional Inhibitory Concentration Index (FICI).
-
Interpretation: FICI ≤ 0.5 indicates Synergy .[1]
-
Part 5: Pharmacokinetics & Comparative Data[1]
The choice of ester significantly impacts the pharmacokinetic profile. While pivmecillinam is the standard, bacmecillinam has demonstrated superior bioavailability in historical head-to-head studies.[1]
| Parameter | Pivmecillinam (400mg) | Bacmecillinam (400mg) |
| Bioavailability (F) | ~60-70% | ~80-90% |
| Tmax | 1.0 - 1.5 hours | 0.5 - 1.0 hours |
| Cmax (Active Drug) | 2.5 - 3.0 mg/L | 4.0 - 5.0 mg/L |
| Urinary Recovery | ~45% | ~55% |
| Metabolic Byproducts | Pivalic acid (carnitine depletion risk) | Acetaldehyde, Ethanol, CO2 |
Metabolic Pathway Diagram
The hydrolysis of these esters releases different byproducts, which is critical for long-term safety assessments (e.g., pivalate-induced carnitine depletion).[1]
Caption: Comparative metabolic degradation pathways of pivmecillinam and bacmecillinam, highlighting the pivalate safety risk.
References
-
Fuchs, F., & Hamprecht, A. (2019). Results from a Prospective In Vitro Study on the Mecillinam (Amdinocillin) Susceptibility of Enterobacterales. Antimicrobial Agents and Chemotherapy, 63(4).[1] Link
-
Josefsson, K., et al. (1982). Pharmacokinetics of bacmecillinam and pivmecillinam in volunteers. European Journal of Clinical Pharmacology, 23(3), 249–252.[1] Link
-
Neu, H. C. (1983). Amdinocillin: A Novel Penicillin.[1][4] Antibacterial Activity, Pharmacology and Clinical Use.[2][3][7][8][9][10][11][12][13][14] The American Journal of Medicine, 75(2A), 1-100.[1] Link
-
Tybring, L., & Melchior, N. H.[1] (1975). Mecillinam (FL 1060), a 6beta-amidinopenicillanic acid derivative: bactericidal action and synergy in vitro.[1][15] Antimicrobial Agents and Chemotherapy, 8(3), 271–276.[1][15] Link
-
FDA Drug Approval Database. (2024). Pivya (pivmecillinam) tablets approval history.[1] Link[1]
-
Dewar, R. B., et al. (2019). Pivmecillinam: Mechanism of Action, Adverse Effects and Dosage. Urology Textbook. Link
Sources
- 1. Pivmecillinam - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. Amdinocillin | C15H23N3O3S | CID 36273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Pharmacokinetic studies with mecillinam and pivmecillinam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Activity of mecillinam alone and in combination with other beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Results from a Prospective In Vitro Study on the Mecillinam (Amdinocillin) Susceptibility of Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. urology-textbook.com [urology-textbook.com]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. foamid.com [foamid.com]
- 14. What is the mechanism of AMDINOCILLIN PIVOXIL? [synapse.patsnap.com]
- 15. Involvement of penicillin-binding protein 2 with other penicillin-binding proteins in lysis of Escherichia coli by some beta-lactam antibiotics alone and in synergistic lytic effect of amdinocillin (mecillinam) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacological and Toxicological Analysis of Methylacetate and Pivoxil Ester Prodrugs
Executive Summary
The use of ester prodrugs is a cornerstone strategy in drug development, employed to overcome limitations in the physicochemical and pharmacokinetic properties of parent drug molecules, such as poor solubility or low bioavailability.[1][2] Among the various ester promoieties utilized, methylacetate and pivoxil (pivaloyloxymethyl) esters represent two distinct approaches with profoundly different pharmacological and toxicological implications. This technical guide provides an in-depth analysis of these differences, moving beyond the primary goal of active drug release to scrutinize the metabolic fate and inherent risks associated with their respective leaving groups. We will explore the bioactivation pathways, the generation of toxic metabolites—methanol and pivalic acid—and their subsequent physiological impact. Furthermore, this guide furnishes detailed experimental workflows and protocols essential for the preclinical evaluation of such prodrugs, offering researchers a comprehensive framework for informed candidate selection and development.
The Foundational Role of Ester Prodrugs in Drug Design
A prodrug is a pharmacologically inactive derivative of an active drug that undergoes biotransformation in vivo to release the active pharmaceutical ingredient.[3][4] This strategy is not a salvage operation but a deliberate design choice made at the early stages of development to optimize a drug candidate's profile.[1]
Rationale for the Prodrug Approach
The primary objective of prodrug design is to surmount specific biopharmaceutical and pharmacokinetic challenges.[1] These include:
-
Enhancing Bioavailability: Improving absorption across the gastrointestinal tract by masking polar functional groups, thereby increasing lipophilicity.[5]
-
Improving Solubility: Attaching polar promoieties to increase aqueous solubility for parenteral formulations.[6]
-
Site-Specific Delivery: Designing prodrugs that are activated by enzymes concentrated in the target tissue, thereby increasing efficacy and reducing systemic toxicity.[6]
-
Prolonging Duration of Action: Creating ester prodrugs for depot injections that slowly release the active drug over time.[7]
Ester linkages are particularly favored due to the ubiquitous presence of esterase enzymes throughout the body—in the liver, intestine, plasma, and red blood cells—which can efficiently hydrolyze the ester and liberate the parent drug.[2][8]
The Pivoxil Ester Strategy: Efficacy at the Cost of Carnitine
Pivoxil esters, such as those used in antibiotics like cefditoren pivoxil and pivampicillin, are well-established tools for enhancing the oral absorption of poorly permeable drugs.[9][10] Their success is predicated on rapid hydrolysis during or after absorption.
Bioactivation and the Fate of Pivalic Acid
Upon administration, pivoxil ester prodrugs are absorbed and subsequently cleaved by carboxylesterases (CES), primarily located in the intestinal mucosa and liver, to yield the active drug, formaldehyde, and pivalic acid (also known as 2,2-dimethylpropanoic acid).[10][11][12][13] While the active drug exerts its therapeutic effect, the pivalic acid byproduct enters a unique metabolic pathway with significant toxicological implications.[10]
Pivalic acid is poorly metabolized and is instead detoxified by conjugation with L-carnitine to form pivaloylcarnitine.[14][15] This conjugate is then readily excreted in the urine.[10]
Pharmacological Consequence: Carnitine Depletion
The continuous excretion of pivaloylcarnitine can deplete the body's total carnitine pool.[14] Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a critical step in energy production. The excessive loss of carnitine can lead to hypocarnitinemia, a condition with symptoms that include severe hypoglycemia, encephalopathy, and muscle weakness.[10] This risk is particularly pronounced in vulnerable populations such as infants, individuals with chronic renal disease, or patients on long-term therapy with pivalate-generating prodrugs.[10]
Animal models have demonstrated this toxicity, with dogs exhibiting skeletal muscle disorders after high-dose administration of pivalic acid, a phenomenon not observed in rats, highlighting species-specific differences in metabolism and sensitivity.[15]
The Methylacetate Ester Strategy: A Pathway to Systemic Acidosis
The use of a methyl ester as a promoiety is a chemically simpler approach. However, its metabolic pathway introduces byproducts with well-documented and severe toxicities.
Bioactivation and the Release of Methanol
Hydrolysis of a methylacetate ester prodrug by esterases releases the active drug and one molecule of methanol.[16] While the parent drug proceeds to its target, the methanol molecule enters the liver for metabolic processing. Methanol itself possesses a relatively low toxicity, primarily causing mild CNS depression similar to ethanol.[16][17] The grave danger arises from its metabolites.[18][19]
The Metabolic Cascade to Formic Acid
In the liver, methanol is oxidized by alcohol dehydrogenase (ADH) to formaldehyde.[17][18] Formaldehyde is a highly reactive and cytotoxic compound, but it is rapidly converted by aldehyde dehydrogenase (ALDH) to formic acid, with a half-life of only 1-2 minutes.[16] The rate-limiting step is the initial conversion of methanol, allowing formic acid to accumulate.[17]
Pharmacological Consequence: Formic Acid-Induced Toxicity
The accumulation of formic acid is directly responsible for the classic symptoms of methanol poisoning.[16][20] Formic acid inhibits mitochondrial cytochrome oxidase, disrupting cellular respiration and leading to histotoxic hypoxia and severe anion gap metabolic acidosis.[17][20] This systemic acidosis can cause multiorgan failure and death.[18]
A hallmark of formic acid toxicity is its profound and often irreversible damage to the optic nerve, resulting in visual disturbances ranging from blurred vision to complete blindness.[16][17][20] The prognosis in methanol poisoning correlates directly with the degree of metabolic acidosis and the concentration of formic acid in the blood.[16]
Comparative Analysis: A Head-to-Head Evaluation
The choice between a methylacetate and a pivoxil ester strategy is a critical decision in drug design, with the safety profile being paramount. The differing metabolic byproducts dictate entirely separate toxicological concerns.
Summary of Byproducts and Toxicological Profiles
The core pharmacological difference is not in the release of the active drug, but in the toxicity profile of the cleaved promoiety.
-
Pivoxil Ester: Releases pivalic acid, leading to a risk of carnitine depletion. This is a chronic, dose-dependent toxicity that affects energy metabolism.
-
Methylacetate Ester: Releases methanol, which is metabolized to formic acid. This leads to an acute, severe toxicity characterized by metabolic acidosis and specific organ damage (notably the optic nerve).
Data Presentation: Quantitative Comparison
| Parameter | Methylacetate Ester | Pivoxil Ester | Reference(s) |
| Promoieties Released | Methanol | Pivalic Acid, Formaldehyde | [18],[10] |
| Key Toxic Metabolite | Formic Acid | Pivalic Acid (via carnitine depletion) | [20],[16],[14] |
| Primary Mechanism of Toxicity | Inhibition of mitochondrial cytochrome oxidase, leading to metabolic acidosis. | Depletion of L-carnitine stores, impairing fatty acid metabolism. | [20],[17],[10] |
| Primary Target Organs | Optic nerve, Central Nervous System, Kidneys | Skeletal muscle, Liver | [18],[20],[15] |
| Nature of Toxicity | Acute, severe, potentially lethal even at low doses. | Typically chronic, dose-dependent, and related to duration of therapy. | [16],[17],[10] |
| Clinical Manifestations | Visual disturbances ("snowstorm vision"), severe acidosis, CNS depression, coma. | Hypoglycemia, encephalopathy, muscle weakness. | [17],[10] |
| Lethal Dose (Metabolite) | Methanol: 1-2 mL/kg | Pivalic Acid (Rat, Oral LD50): 900 mg/kg | [17],[21] |
Experimental Workflows for Evaluating Ester Prodrugs
A robust, multi-stage experimental plan is crucial to characterize the stability, conversion, pharmacokinetics, and safety of any new ester prodrug. The causality behind this workflow is to de-risk candidates early by assessing fundamental properties in vitro before committing to more complex and costly in vivo studies.
Protocol 1: In Vitro Metabolic Stability in Liver and Intestinal S9 Fractions
This protocol is a self-validating system because it includes controls (minus cofactor, minus S9) to differentiate between enzymatic and chemical degradation, ensuring observed conversion is due to metabolic activity.
-
Objective: To determine the rate of enzymatic hydrolysis of the ester prodrug in metabolically active tissue fractions.
-
Materials:
-
Test Prodrug (10 mM stock in DMSO)
-
NADPH regenerating system (Cofactor for some metabolic enzymes, though less critical for esterases)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Ice-cold Acetonitrile (ACN) with internal standard for quenching
-
96-well incubation plate, thermomixer
-
-
Methodology:
-
Prepare S9 fraction incubation mix: Dilute S9 protein to a final concentration of 1 mg/mL in phosphate buffer.
-
Pre-warm the S9 mix to 37°C for 5 minutes.
-
Initiate the reaction by adding the test prodrug to a final concentration of 1 µM.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold ACN containing an analytical internal standard. This stops all enzymatic activity.[12]
-
Include control wells: (a) Prodrug in buffer (no S9) to measure chemical stability, and (b) Prodrug in heat-inactivated S9 to confirm enzymatic activity.
-
Centrifuge the quenched samples at 4°C to precipitate proteins.
-
Analyze the supernatant for the disappearance of the prodrug and the appearance of the active drug using a validated LC-MS/MS method.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
-
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol is self-validating by including both intravenous (IV) and oral (PO) administration arms. The IV data provides absolute clearance and volume of distribution, while the PO data allows for the calculation of oral bioavailability, giving a complete picture of the drug's disposition.[23]
-
Objective: To determine the pharmacokinetic profile of the prodrug, active drug, and key metabolic byproduct (e.g., pivalic or formic acid) after administration.
-
Model: Male Wistar rats (n=3-5 per group).
-
Groups:
-
Group 1: Prodrug, IV administration (e.g., 1 mg/kg active drug equivalent).
-
Group 2: Prodrug, PO administration (e.g., 5 mg/kg active drug equivalent).
-
Group 3 (Control): Active Drug, IV administration (1 mg/kg).
-
-
Methodology:
-
Fast animals overnight prior to dosing.
-
Administer the compound via the specified route.
-
Collect sparse blood samples (e.g., ~50 µL) from the tail vein at pre-dose and multiple post-dose time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA) and an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo hydrolysis.[24][25] This step is critical for data integrity.
-
Process blood to plasma by centrifugation immediately.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentrations of the prodrug, active drug, and relevant byproduct in plasma samples using LC-MS/MS.
-
Calculate key PK parameters: Clearance (CL), Volume of Distribution (Vd), Half-life (t½), AUC, Cmax, Tmax, and Oral Bioavailability (F%).
-
Protocol 3: Bioanalytical Method for Prodrug and Metabolite Quantification
This protocol's self-validating nature comes from adherence to regulatory guidelines (e.g., ICH M10), which require rigorous validation of accuracy, precision, selectivity, and stability to ensure the data is reliable and reproducible.[24]
-
Objective: To develop and validate a sensitive and specific LC-MS/MS method for simultaneous quantification.
-
Instrumentation: Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS).[26]
-
Methodology:
-
Sample Preparation: Perform protein precipitation by adding cold ACN with an internal standard to a small volume of plasma (e.g., 25 µL). Vortex and centrifuge to pellet proteins. Transfer supernatant for analysis.[24]
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in ACN) to separate the prodrug, active drug, and byproduct.
-
Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode. Optimize Multiple Reaction Monitoring (MRM) transitions for each analyte and the internal standard for maximum sensitivity and specificity.[26]
-
Validation: Validate the method according to regulatory guidelines for linearity, accuracy, precision, selectivity, matrix effect, and stability (bench-top, freeze-thaw, and long-term storage).
-
Quantification: Construct a calibration curve using standards of known concentrations and determine the concentrations in the unknown study samples by interpolation.
-
Regulatory Perspectives
When developing a prodrug of an already-approved medication, developers may utilize the FDA's 505(b)(2) regulatory pathway.[27] This pathway allows sponsors to rely on existing public data for the parent drug's safety and efficacy. However, the prodrug itself is a new chemical entity (NCE), and comprehensive nonclinical studies are required to demonstrate its safety.[27] This includes characterizing the pharmacokinetics and toxicology of the prodrug and any unique metabolites—such as pivalic acid or the consequences of methanol release—that are not produced by the parent drug.
Conclusion
The selection of an ester promoiety is a decision with far-reaching pharmacological consequences that extend well beyond the rate and extent of active drug release. Methylacetate and pivoxil esters, while both effective at improving drug delivery, present a stark contrast in their safety profiles due to the distinct nature of their metabolic byproducts. Pivoxil esters introduce a risk of chronic toxicity through carnitine depletion, whereas methylacetate esters pose a danger of acute, severe toxicity from formic acid accumulation. A thorough understanding of these divergent metabolic pathways, supported by a rigorous preclinical experimental strategy, is imperative for any drug development professional. This ensures the selection of not just an effective prodrug candidate, but a safe one.
References
- The Physicochemical Properties, in Vitro Metabolism and Pharmacokinetics of a Novel Ester Prodrug of EXP3174 - American Chemical Society. (2010, September 18). American Chemical Society.
- The Perils of Methanol Exposure: Insights into Toxicity and Clinical Management - MDPI. (2024, December 20). MDPI.
- The Physicochemical Properties, in Vitro Metabolism and Pharmacokinetics of a Novel Ester Prodrug of EXP3174 | Molecular Pharmaceutics - ACS Publications. (2010, September 18).
- Biochemical mechanism underlying the pathogenesis of diabetic retinopathy and other diabetic complications in humans: the methanol-formaldehyde-formic acid hypothesis - PMC. PMC.
- Selection of Suitable Prodrug Candidates for in vivo Studies via in vitro Studies; The Correlation of Prodrug Stability in Between Cell Culture Homogenates and Human Tissue Homogen
- Methanol Toxicity: Background, Etiology and Pathophysiology, Prognosis. (2024, September 26). eMedicine.
- Bioanalytical Method Development: Focus on Prodrugs - BioPharma Services. (2023, February 23). BioPharma Services.
- Methanol poisoning – Knowledge and References - Taylor & Francis. Taylor & Francis Online.
- Methanol toxicity - WikEM. (2022, January 12). WikEM.
- Regulatory Considerations for Prodrug Development: Safety and Efficacy Assessments - Longdom Publishing. (2024, June 17). Longdom Publishing.
- Absorption of ester prodrugs in Caco-2 and rat intestine models - PubMed. (2004, July 15). PubMed.
- Cefetamet pivoxil clinical pharmacokinetics - PubMed. PubMed.
- Experiences with the development and validation of bioanalytical methods for prodrugs. (2023, November 17). SlideShare.
- Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Consider
- Pivalic acid, 99% | Drug Information, Uses, Side Effects, Pharma intermedi
- Possible Mechanism for Species Difference on the Toxicity of Pivalic Acid Between Dogs and R
- Structure of cefditoren pivoxil. | Download Scientific Diagram - ResearchGate.
- In Vitro Methods used for Ester Prodrug Screening Screening Tool... - ResearchGate.
- A New Classification of Prodrugs: Regulatory Perspectives - PMC. (2009, October 14). PMC.
- Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases. PMC.
- Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies - ManTech Publications. (2025, May 15).
- Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT - PMC. PMC.
- Subcutaneous prodrug formulations in vitro - Pion Inc. (2025, February 6). Pion Inc.
- Identification of Prodrug, Active Drug, and Metabolites in an ADEPT Clinical Study - PubMed. PubMed.
- Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applic
- Understanding the pharmacokinetics of prodrug and metabolite - PMC. PMC.
- Bioanalytical Methods and Strategic Perspectives Addressing the Rising Complexity of Novel Bioconjugates and Delivery Routes for Biotherapeutics - PMC. PMC.
- Pivalic acid | C5H10O2 | CID 6417 - PubChem - NIH. PubChem.
- Bottom-up physiologically based pharmacokinetic modelling for predicting the human pharmacokinetic profiles of the ester prodrug MGS0274 and its active metabolite MGS0008, a metabotropic glutamate 2/3 receptor agonist - Taylor & Francis. (2022, March 29). Taylor & Francis Online.
- Pivalic acid | CAS#:75-98-9 | Chemsrc. (2025, August 20). Chemsrc.
- Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC. (2020, October 29). PMC.
- Pivalic acid - Wikipedia. Wikipedia.
- Synthesis of Mevalonate- and Fluorinated Mevalonate Prodrugs and Their in vitro Human Plasma Stability - PMC. PMC.
- Streamlining nonclinical drug development using the FDA 505(b)(2)
- in vivo Pharmacokinetic & Pharmacodynamic Studies - Sygnature Discovery.
- In-vitro and In-vivo Correlative Approach to the Evaluation of Ester Prodrugs to Improve Oral Delivery of Propranolol | Journal of Pharmacy and Pharmacology | Oxford Academic. Oxford Academic.
- Full article: The prodrug approach in the era of drug design. (2018, December 18). Taylor & Francis Online.
- Hydrolytic biotransformation of the bumetanide ester prodrug DIMAEB to bumetanide by esterases in neonatal human and rat serum a. (2020, October 6). Wiley Online Library.
- Prodrug Metabolism (2013). University of Washington.
Sources
- 1. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A New Classification of Prodrugs: Regulatory Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the pharmacokinetics of prodrug and metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. courses.washington.edu [courses.washington.edu]
- 8. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 9. Absorption of ester prodrugs in Caco-2 and rat intestine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. Pivalic acid | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Pivalic acid, 99% | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 15. Possible mechanism for species difference on the toxicity of pivalic acid between dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. emedicine.medscape.com [emedicine.medscape.com]
- 17. wikem.org [wikem.org]
- 18. mdpi.com [mdpi.com]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Biochemical mechanism underlying the pathogenesis of diabetic retinopathy and other diabetic complications in humans: the methanol-formaldehyde-formic acid hypothesis: Pathogenesis of diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pivalic acid | CAS#:75-98-9 | Chemsrc [chemsrc.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
- 24. biopharmaservices.com [biopharmaservices.com]
- 25. e-b-f.eu [e-b-f.eu]
- 26. admin.mantechpublications.com [admin.mantechpublications.com]
- 27. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
Methodological & Application
Application Note: High-Resolution Separation of Amdinocillin Methylacetate (Pivmecillinam) and Impurities via RP-HPLC
Introduction & Scientific Context
Amdinocillin methylacetate, commonly known as Pivmecillinam , is the pivaloyloxymethyl ester prodrug of the amidinopenicillin antibiotic Mecillinam (Amdinocillin). While the esterification enhances oral bioavailability, it introduces significant stability challenges. The ester linkage is susceptible to hydrolysis, reverting to the parent drug (Mecillinam) and pivalic acid, particularly under moisture or extreme pH conditions.
For drug development and quality control, it is critical to separate the active prodrug from its active metabolite (Mecillinam), its polymer degradation products, and synthesis-related impurities.
The Analytical Challenge
The primary challenge in analyzing Pivmecillinam is its chemical lability .
-
Ester Hydrolysis: The prodrug spontaneously degrades in aqueous solutions, especially at physiological pH, necessitating strict control over sample preparation and mobile phase pH.
-
Chromatophore Similarity: Both the prodrug and its major impurities share the beta-lactam core, requiring low-UV detection (220 nm), which increases susceptibility to baseline drift during gradient elution.
-
Polarity Range: The separation must resolve the highly polar degradation product (Mecillinam) from the relatively non-polar prodrug (Pivmecillinam) and potential dimers.
Method Development Strategy (Expertise & Experience)
To ensure a self-validating system , we selected a Reversed-Phase (RP) method utilizing a C18 stationary phase with high carbon loading. This provides sufficient retention for the polar Mecillinam while preventing excessive retention of the hydrophobic prodrug.
-
pH Control: We utilize a phosphate buffer at pH 3.0 . Beta-lactams are generally most stable in the pH 2.5–4.5 range. At pH 3.0, the carboxylic acid groups on the impurities are protonated, suppressing ionization and improving peak shape (reducing tailing).
-
Gradient Elution: An isocratic method is insufficient due to the wide polarity gap between Impurity A (Mecillinam) and Pivmecillinam. A linear gradient ensures sharp peaks for early eluters and timely elution of late eluters.
-
Temperature: Maintained at 25°C to minimize on-column hydrolysis during the run.
Experimental Protocol
Reagents and Standards
-
Reference Standard: Pivmecillinam Hydrochloride (USP/EP grade).
-
Impurity A Standard: Mecillinam (Amdinocillin).[1]
-
Impurity C Standard: (2RS,4S)-2-[[[(Hexahydro-1H-azepin-1-yl)methylene]amino]methyl]-5,5-dimethyl-4-thiazolidinecarboxylic acid pivaloyloxymethyl ester.
-
Solvents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric Acid (85%).
-
Water: Milli-Q grade (18.2 MΩ·cm).
Instrumentation
-
System: HPLC with Quaternary Pump and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm packing (e.g., Hypersil Gold C18 or equivalent).
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 50 mM Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 3.0 with dilute Phosphoric Acid. |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 25°C ± 2°C |
| Injection Volume | 20 µL |
| Detection | UV at 220 nm |
| Run Time | 35 minutes |
Gradient Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 85 | 15 | Start |
| 5.0 | 85 | 15 | Isocratic Hold |
| 25.0 | 40 | 60 | Linear Ramp |
| 30.0 | 40 | 60 | Wash |
| 30.1 | 85 | 15 | Re-equilibration |
| 35.0 | 85 | 15 | End |
Sample Preparation (Critical Step)
To prevent degradation during analysis, samples must be prepared immediately before injection.
-
Diluent: Mix Mobile Phase A and Acetonitrile (80:20 v/v).
-
Stock Solution: Dissolve 25 mg of Pivmecillinam HCl in 25 mL of Diluent (1000 µg/mL). Keep refrigerated (2-8°C).
-
Test Solution: Dilute Stock Solution to 100 µg/mL with Diluent.
-
System Suitability Solution: Prepare a mixture containing 100 µg/mL Pivmecillinam and 10 µg/mL Mecillinam (Impurity A).
Visualized Workflows
Degradation Logic & Impurity Pathway
Understanding the chemistry is vital for troubleshooting. The following diagram illustrates the primary degradation pathways that this method detects.
Caption: Primary hydrolysis and degradation pathways of Pivmecillinam leading to detectable impurities.
Analytical Workflow
Caption: Step-by-step analytical workflow ensuring sample integrity and system suitability.
System Suitability & Results[2][3][4]
To ensure the method is performing correctly, the following criteria must be met prior to batch analysis:
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | > 2.0 between Mecillinam and Pivmecillinam | Ensures accurate quantitation of the active metabolite. |
| Tailing Factor (T) | < 1.5 for Pivmecillinam | Indicates secondary interactions are suppressed (good pH control). |
| % RSD (Area) | < 2.0% (n=5 replicates) | Verifies injector precision and system stability. |
| Theoretical Plates (N) | > 5000 | Ensures column efficiency is adequate. |
Expected Elution Order
-
Mecillinam (Impurity A): ~6–8 mins (More polar, elutes early).
-
Pivmecillinam: ~18–20 mins.
-
Impurity C: ~22–24 mins.
-
Late Eluting Dimers: > 25 mins.
References
-
European Pharmacopoeia (Ph.[2][3][4][5] Eur.) . Pivmecillinam Hydrochloride Monograph. EDQM. Available at: [Link]
-
Haginaka, J., et al. "Stability-indicating assay for pivmecillinam hydrochloride and pivmecillinam hydrochloride capsules." Journal of Pharmaceutical Sciences, 1979.[6] Available at: [Link]
-
Westerlund, D., et al. "Determination of bacmecillinam, an amdinocillin prodrug, in human and canine whole blood by reversed-phase liquid chromatography."[7] Journal of Pharmaceutical Sciences, 1982.[7] Available at: [Link]
Sources
- 1. Determination of amdinocillin in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pivmecillinam impurity C EP Reference Standard Sigma Aldrich [sigmaaldrich.com]
- 3. Pivmecillinam impurity C CRS | LGC Standards [lgcstandards.com]
- 4. Pivmecillinam European Pharmacopoeia (EP) Reference Standard 32887-03-9 [sigmaaldrich.com]
- 5. Pivmecillinam Impurity C EP Reference Standard - High Purity at Best Price [nacchemical.com]
- 6. Degradation of mecillinam in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of bacmecillinam, an amdinocillin prodrug, in human and canine whole blood by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis Protocol for Amdinocillin Pivaloyloxymethyl Ester (Pivmecillinam) from Mecillinam
[1][2]
Introduction & Scope
This application note details the chemical synthesis of Pivmecillinam (Amdinocillin pivaloyloxymethyl ester) from its parent compound, Mecillinam (Amdinocillin).[1][2]
Nomenclature Clarification: While occasionally referred to in older literature or generic queries as "amdinocillin methylacetate," the precise pharmaceutical entity is the pivaloyloxymethyl ester . This esterification is critical for drug delivery; Mecillinam itself has poor oral bioavailability (<10%), whereas the lipophilic pivaloyloxymethyl ester (prodrug) exhibits ~60-70% bioavailability, being rapidly hydrolyzed by non-specific esterases in the blood to the active antibiotic.
Core Chemical Strategy
The synthesis relies on a nucleophilic substitution (
Key Challenges:
- -Lactam Instability: The amidino-penicillanic acid core is sensitive to moisture and high temperatures.[1][2] Conditions must be strictly anhydrous and temperature-controlled.
-
Steric Hindrance: The 6-amidinopenicillanic framework is sterically crowded, requiring efficient leaving groups on the alkylating agent.
Reaction Mechanism & Pathway[2][3]
The transformation involves the alkylation of the C-3 carboxylate of Mecillinam.
Figure 1: Reaction pathway for the esterification of Mecillinam.[1][2] The carboxylate salt attacks the chloromethyl pivalate to form the prodrug.
Materials & Equipment
Reagents
| Reagent | Role | Purity / Grade |
| Mecillinam (Amdinocillin) | Starting Material | >98% (Anhydrous) |
| Chloromethyl Pivalate (POM-Cl) | Alkylating Agent | >97% |
| Sodium Iodide (NaI) | Catalyst (Finkelstein) | ACS Reagent |
| Triethylamine (TEA) | Base | Dry, distilled over KOH |
| Dimethylformamide (DMF) | Solvent | Anhydrous (<0.05% water) |
| Ethyl Acetate | Extraction Solvent | ACS Grade |
| Hydrochloric Acid (1M in ether) | Salt Formation | Anhydrous |
Equipment
Experimental Protocol
Phase 1: Activation and Esterification
Rationale: Direct reaction with chloromethyl pivalate is slow.[1][2] We generate the iodomethyl pivalate in situ (or add NaI as a catalyst) to accelerate the reaction via the Finkelstein mechanism, allowing milder conditions that preserve the
-
Preparation: Purge the reactor with dry nitrogen. Ensure all glassware is oven-dried.
-
Solubilization: Charge Mecillinam (10.0 g, 36.3 mmol) into the reactor. Add DMF (50 mL) . Stir at room temperature until a suspension forms.
-
Base Addition: Cool the mixture to 0°C . Dropwise add Triethylamine (5.5 mL, 40 mmol) . The solution should clear as the triethylammonium salt of mecillinam forms.
-
Catalyst Addition: Add Sodium Iodide (1.0 g) . Stir for 15 minutes. Note: NaI converts the chloro-ester to the more reactive iodo-ester.[1]
-
Alkylation: Add Chloromethyl pivalate (6.0 mL, 41 mmol) dropwise over 20 minutes, maintaining internal temperature < 5°C .
-
Reaction: Stir at 0–5°C for 4–6 hours .
-
IPC Check: Take a 50 µL aliquot, dilute in Acetonitrile. Check HPLC for disappearance of Mecillinam peak. Target conversion >95%.
-
Phase 2: Workup and Isolation
Rationale: DMF is difficult to remove by evaporation.[1][2] An aqueous extraction removes the solvent and inorganic salts.
-
Quench: Pour the reaction mixture into ice-cold water (200 mL) containing NaCl (brine) to aid phase separation.
-
Extraction: Extract immediately with Ethyl Acetate (3 x 100 mL) .
-
Critical Step: Keep the aqueous phase pH neutral to slightly basic (pH 7-8) to prevent hydrolysis of the ester.[2]
-
-
Washing: Wash the combined organic layers with:
-
Drying: Dry the organic layer over anhydrous
for 30 minutes. Filter.
Phase 3: Salt Formation (Pivmecillinam HCl)
Rationale:[1][2] The free base ester is an oil and less stable. The hydrochloride salt is a crystalline solid, preferred for formulation.
-
Concentration: Evaporate the Ethyl Acetate under reduced pressure at < 35°C to a volume of approx. 30 mL.
-
Precipitation: Cool the concentrate to 0°C . Slowly add 1M HCl in Diethyl Ether (or Isopropanol) with vigorous stirring until pH reaches ~2.5.
-
Crystallization: A white precipitate (Pivmecillinam HCl) will form.[1][2] Add excess Diethyl Ether (100 mL) to drive precipitation.[1][2]
-
Filtration: Filter the solid under nitrogen. Wash with cold ether.[1][2]
-
Drying: Vacuum dry at room temperature for 12 hours.
Process Workflow Diagram
Figure 2: Step-by-step process flow from reactor charging to final salt isolation.[1][2]
Analytical Validation (QC)
| Parameter | Method | Acceptance Criteria |
| Identity | Characteristic t-butyl singlet (~1.2 ppm), ABq for | |
| Purity | HPLC (C18, ACN:Buffer) | > 98.0% area |
| Residual Solvent | GC-Headspace | DMF < 880 ppm, EtOAc < 5000 ppm |
| Water Content | Karl Fischer | < 1.0% w/w |
Troubleshooting Guide:
-
Low Yield: Check moisture content of DMF.[1][2] Water hydrolyzes the chloromethyl pivalate before it reacts.[2]
-
Product Degradation: Ensure evaporation temperature does not exceed 35°C. The ester bond is thermally labile in the presence of trace acids.
-
Oiling Out: If the HCl salt oils out instead of crystallizing, use Isopropanol/Ether mixtures instead of pure ether, and seed with a crystal if available.
References
-
Lund, F., & Tybring, L. (1972).[1][2] 6β-Amidinopenicillanic acids—a new group of antibiotics.[1][2] Nature New Biology, 236(66), 135–137.[1][2] Link
-
Lund, F. J. (1976).[1][2][3] Pivaloyloxymethyl ester of amidinopenicillanic acid. U.S. Patent No.[1][2] 3,957,764.[1][2][3] Washington, DC: U.S. Patent and Trademark Office.[1][2] Link
-
Roholt, K. (1977).[1][2] Pharmacokinetic studies with mecillinam and pivmecillinam. Journal of Antimicrobial Chemotherapy, 3(suppl_B), 23–31.[1] Link
-
Leo Pharmaceutical Products. (2019).[1][2][4] Selexid (Pivmecillinam HCl) Product Monograph. Link
Preparation of amdinocillin methylacetate stock solutions for MIC testing
Technical Application Note: Preparation and Stability of Amdinocillin Methylacetate Stock Solutions for MIC Testing
Executive Summary & Scientific Context
This guide details the preparation of stock solutions for Amdinocillin (Mecillinam) and its ester derivatives (specifically referring to This compound or similar lipophilic prodrug forms).[1]
Critical Scientific Distinction (The "Prodrug Paradox"): Researchers must distinguish between the active moiety and the prodrug before MIC testing:
-
Amdinocillin (Mecillinam): The active
-lactam antibiotic.[1][2][3][4] It binds specifically to Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria (e.g., E. coli), causing spherical/ovoid cell morphology.[1] This is the standard form for clinical susceptibility testing (CLSI/EUCAST).[1] -
Amdinocillin Esters (e.g., Pivmecillinam, Methylacetate derivatives): These are prodrugs designed for oral bioavailability.[1] They are biologically inactive in vitro because standard Mueller-Hinton broth lacks the non-specific esterases required to hydrolyze the ester and release the active drug.[1]
Directive:
-
If performing standard clinical MIC testing
Use Protocol A (Active Drug).[1] -
If researching prodrug stability, cellular uptake, or esterase-supplemented assays
Use Protocol B (Ester/Prodrug).[1]
Chemical Identity & Solvent Selection
The solubility profile dictates the solvent system.[1] Using the wrong solvent (e.g., water for the ester) results in precipitation and false-negative MICs.[1]
| Compound Form | CAS No.[1][2][3][4] (Ref) | Characteristics | Recommended Solvent | Storage Stability |
| Amdinocillin (Free Acid) | 32887-01-7 | Hydrophilic, Unstable in acid | Phosphate Buffer (pH 6.0–8.[1]0) or DMSO | -70°C (Max 6 mo) |
| Amdinocillin Ester (Methylacetate/Piv) | N/A (Derivative) | Lipophilic, Hydrolysis-prone | DMSO (Anhydrous) | -70°C (Max 3 mo) |
Note on Stability:
Protocol A: Standard Amdinocillin Stock (Active Moiety)
For standard CLSI/EUCAST MIC determination.[1]
Reagents:
-
Amdinocillin powder (Potency >95%).[1]
-
Phosphate Buffer (0.1 M, pH 6.[1]0) or Sterile Water (neutral pH).[1]
-
Warning: Do not use acidic diluents; Amdinocillin degrades rapidly at pH < 5.0.[1]
Procedure:
-
Calculate Mass: Determine the mass required using the manufacturer's potency (P).[1][5]
[1][5] -
Weighing: Weigh the powder into a sterile polypropylene tube.
-
Dissolution: Add 1/2 the final volume of Phosphate Buffer (pH 6.0). Vortex gently until dissolved.[1]
-
Troubleshooting: If dissolution is slow, add DMSO dropwise (up to 5% of total volume) to aid solubility, then bring to volume with buffer.[1]
-
-
Sterilization: Filter through a 0.22 µm PES (Polyethersulfone) membrane.[1]
-
Avoid: Cellulose Acetate (binds proteins/drugs).[1]
-
Protocol B: this compound Stock (Ester/Prodrug)
For research applications requiring the lipophilic form.[1]
Reagents:
-
This compound (solid).[1]
-
DMSO (Dimethyl Sulfoxide), Anhydrous, ACS Grade or higher.[1]
-
Diluent: Mueller-Hinton Broth (MHB) for the final working step only.[1]
Procedure:
-
Solvent Preparation: Use fresh DMSO.[1][3] Hygroscopic DMSO (containing water) will trigger premature hydrolysis of the ester.[1]
-
Dissolution (100x Stock):
-
Filtration:
Dilution to Working Solution:
To prevent solvent toxicity to bacteria, the final DMSO concentration in the MIC well must be < 1% .
-
Step 1: Dilute 100x Stock (in DMSO) 1:10 into MHB
Intermediate Stock (10% DMSO). -
Step 2: Dilute Intermediate 1:10 into assay plate
Final Well (1% DMSO).
Workflow Visualization
Figure 1: Decision Logic for Solvent Selection
Caption: Decision matrix for selecting the appropriate solvent and filtration method based on the specific chemical form of Amdinocillin.
Figure 2: MIC Plate Preparation (Dilution Scheme)
Caption: Serial dilution workflow for Microbroth Dilution (96-well plate). Note that adding inoculum dilutes the antibiotic concentration by 50%.
Quality Control & Validation
To ensure the stock solution is valid, run a QC strain alongside your test samples.[1]
QC Strain: Escherichia coli ATCC 25922 Expected MIC Range (Amdinocillin): 0.25 – 1.0 µg/mL (CLSI M100).[1]
-
If MIC > 1.0 µg/mL:
-
If testing Ester (Methylacetate):
References
-
Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing, 33rd Edition.[1] CLSI, Wayne, PA.[1]
-
Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition.[1] CLSI, Wayne, PA.[1]
-
Cayman Chemical. Mecillinam (Amdinocillin) Product Information & Solubility Data.[1][1]
-
MedChemExpress. Mecillinam Solubility and Storage Guidelines.[1]
-
Andrews, J. M. (2001).[1] Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16.[1] (Standard protocol for solvent selection).
Sources
Application Notes and Protocols: In Vitro Susceptibility Testing of Amdinocillin and its Prodrugs
Introduction: The Unique Challenge of Amdinocillin Prodrugs
Amdinocillin, also known as mecillinam, is a β-lactam antibiotic with a unique mechanism of action, primarily targeting Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria.[1][2] This specific binding inhibits bacterial cell wall elongation, leading to the formation of spherical cells and eventual lysis.[1][3] Amdinocillin is often administered orally as an ester prodrug, such as amdinocillin pivoxil (pivmecillinam), which is rapidly hydrolyzed by esterases in the human body to release the active amdinocillin molecule.[4][5]
This prodrug-to-drug conversion presents a critical consideration for in vitro susceptibility testing. The core principle is that the susceptibility test must measure the activity of the active compound, amdinocillin (mecillinam), against the bacterial isolate. Therefore, for all in vitro methodologies, mecillinam is the agent that must be tested .[1] Attempting to test the prodrug form directly would yield inaccurate results, as standard laboratory media like Mueller-Hinton Broth (MHB) and Agar (MHA) do not reliably contain the necessary esterases for efficient conversion to the active form.[6][7][8]
These application notes provide detailed, field-proven protocols for the standardized in vitro susceptibility testing of amdinocillin (mecillinam) in a research or clinical laboratory setting, grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][9][10]
Mechanism of Action and Rationale for Method Selection
The selective action of amdinocillin on PBP2 is a key determinant in its spectrum of activity, which is focused on Enterobacterales.[4][11] Understanding this mechanism is crucial for interpreting susceptibility results.
Caption: Amdinocillin prodrug activation and mechanism of action.
Both CLSI and EUCAST designate agar dilution as the reference method for determining the Minimum Inhibitory Concentration (MIC) of mecillinam.[1][12] This is a critical expert insight; broth microdilution methods can sometimes produce "trailing" endpoints, where indistinct, partial inhibition occurs over a range of concentrations, making the true MIC difficult to determine. Agar dilution provides a clearer, more definitive endpoint for this particular agent. While broth microdilution and disk diffusion are widely used and acceptable for routine testing, understanding the reference method provides a gold standard for troubleshooting and research.
Interpretive Criteria and Quality Control
Accurate interpretation of susceptibility testing requires adherence to established clinical breakpoints. The following tables summarize the current (as of early 2026) breakpoints from CLSI and EUCAST for mecillinam. It is imperative to always consult the latest versions of the respective standards documents for the most current information.[9][10]
Table 1: CLSI Mecillinam Interpretive Criteria (M100, 35th Ed.)[1][11]
| Organism(s) | Method | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Escherichia coli (Uncomplicated UTI only) | MIC (mg/L) | ≤ 8 | 16 | ≥ 32 |
| Disk Diffusion (10 µg) | ≥ 15 mm | 12 - 14 mm | ≤ 11 mm |
Note: CLSI breakpoints for mecillinam are currently limited to E. coli from urinary tract infections.[1]
Table 2: EUCAST Mecillinam Interpretive Criteria (v. 15.0)[1]
| Organism(s) | Method | Susceptible, Standard Dosing (S) | Susceptible, Increased Exposure (I) | Resistant (R) |
| E. coli, Citrobacter spp., Enterobacter spp., Klebsiella spp., P. mirabilis, Raoultella spp. (Uncomplicated UTI only) | MIC (mg/L) | ≤ 8 | > 8 | |
| Disk Diffusion (10 µg) | ≥ 15 mm | < 15 mm |
Note: EUCAST provides breakpoints for a broader range of Enterobacterales but specifies their use for uncomplicated UTIs only.[1][2]
Table 3: Quality Control (QC) Ranges for E. coli ATCC® 25922™[1][11]
| Method | QC Parameter | Acceptable Range |
| MIC (Agar Dilution/BMD) | mg/L | 0.03 – 0.25 |
| Disk Diffusion (10 µg) | Zone Diameter (mm) | 24 - 30 |
Note: These QC ranges are consistent between CLSI and EUCAST.[1]
Experimental Protocols
The following protocols provide step-by-step methodologies for the three primary methods of susceptibility testing.
Protocol 1: Agar Dilution for Mecillinam MIC Determination (Reference Method)
This method is considered the gold standard by EUCAST and CLSI for mecillinam. It involves incorporating the antimicrobial agent directly into the agar medium.
Caption: Workflow for the Mecillinam Agar Dilution Method.
Materials:
-
Mecillinam analytical standard powder
-
Appropriate solvent (e.g., phosphate buffer, pH 6.0)
-
Mueller-Hinton Agar (MHA) powder
-
Sterile petri dishes (90 or 150 mm)
-
Sterile saline (0.85%) or Mueller-Hinton Broth (MHB)
-
0.5 McFarland turbidity standard
-
Inoculator (e.g., multipoint replicator)
-
Bacterial isolates and QC strain (E. coli ATCC® 25922™)
Procedure:
-
Preparation of Mecillinam Stock Solution:
-
Aseptically weigh the required amount of mecillinam powder, accounting for its potency.
-
Dissolve in a minimal amount of the recommended solvent and dilute to a final concentration of ≥1000 mg/L in sterile distilled water or buffer.
-
Filter-sterilize the stock solution. Store aliquots at -70°C or below.
-
-
Preparation of Agar Plates:
-
Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar in a 45-50°C water bath.
-
Prepare a two-fold serial dilution of the mecillinam stock solution. For each concentration, add 1 part antimicrobial dilution to 9 parts molten MHA (e.g., 2 mL drug to 18 mL agar) to achieve the final desired concentrations.
-
Mix gently but thoroughly by inverting the flask to avoid bubbles.
-
Pour the agar into sterile petri dishes to a uniform depth of 4 mm.
-
Allow plates to solidify at room temperature and then dry them to remove excess surface moisture.
-
-
Inoculum Preparation:
-
From a pure, 18-24 hour culture on a non-selective agar plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:10 in saline or MHB to achieve a final inoculum density of approximately 1-2 x 10⁷ CFU/mL.
-
-
Inoculation and Incubation:
-
Using a multipoint replicator, inoculate the surface of each mecillinam-containing plate and one growth control plate (no drug) with the prepared inoculum. This should deliver approximately 10⁴ CFU per spot.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35±1°C in ambient air for 16-20 hours.
-
-
Interpretation:
-
The MIC is the lowest concentration of mecillinam that completely inhibits visible growth, disregarding a single colony or a faint haze caused by the inoculum.
-
Ensure the growth control plate shows confluent growth and the QC strain result is within the acceptable range.
-
Protocol 2: Broth Microdilution for Mecillinam MIC Determination
This high-throughput method is common in clinical labs. While not the reference method for mecillinam, it is widely used. Special care must be taken when reading endpoints.
Caption: Workflow for the Mecillinam Broth Microdilution Method.
Materials:
-
Mecillinam stock solution (as prepared in Protocol 1)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Materials for inoculum preparation (as in Protocol 1)
-
Multichannel pipettes
Procedure:
-
Preparation of Microtiter Plates:
-
Prepare two-fold serial dilutions of the mecillinam stock solution in CAMHB at twice the final desired concentrations.
-
Dispense 50 µL of each 2x drug concentration into the appropriate wells of the 96-well plate.
-
Include a growth control well (50 µL of drug-free CAMHB) and a sterility control well (100 µL of drug-free CAMHB, uninoculated).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final concentration in the well of approximately 5 x 10⁵ CFU/mL. A common dilution is 1:150, which results in a working inoculum of ~1 x 10⁶ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized, diluted inoculum to each well (except the sterility control well). This will bring the total volume to 100 µL and dilute the drug concentrations to their final 1x strength.
-
Cover the plate with a lid or adhesive seal.
-
Incubate at 35±1°C in ambient air for 16-20 hours.
-
-
Interpretation:
-
Place the microtiter plate on a reading device. The MIC is the lowest concentration of mecillinam that shows complete inhibition of visible growth, observed as a clear well or a distinct button of cells at the bottom.
-
Be aware of potential trailing endpoints. If trailing is observed, the MIC should be read as the lowest concentration that causes an obvious reduction in growth compared to the growth control well.
-
The growth control well must show good turbidity, the sterility control must be clear, and the QC strain result must be within range.
-
Protocol 3: Disk Diffusion for Mecillinam Susceptibility Testing
This qualitative method is simple, rapid, and widely used for routine testing. Proper interpretation of the zone edge is critical for mecillinam.
Caption: Workflow for the Mecillinam Disk Diffusion Method.
Materials:
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Mecillinam 10 µg disks
-
Materials for inoculum preparation (as in Protocol 1)
-
Sterile cotton swabs
-
Ruler or caliper for measuring zone diameters
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
-
Inoculation of MHA Plate:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure a uniform lawn of growth.
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.
-
-
Application of Disks and Incubation:
-
Aseptically apply a 10 µg mecillinam disk to the surface of the inoculated agar.
-
Gently press the disk down to ensure complete contact with the agar surface.
-
Invert the plates and incubate at 35±1°C in ambient air for 16-20 hours.
-
-
Interpretation:
-
Measure the diameter of the zone of complete inhibition in millimeters (mm), including the diameter of the disk.
-
CRITICAL READING NOTE (per EUCAST): For mecillinam, isolated colonies growing within the zone of inhibition should be disregarded when measuring the zone diameter. [13] Read the obvious zone edge.
-
Interpret the result (Susceptible, Intermediate, or Resistant) by comparing the zone diameter to the appropriate CLSI or EUCAST breakpoints (Tables 1 and 2).
-
Ensure the QC strain result is within the acceptable range.
-
References
-
New Perspectives on Antimicrobial Agents: Pivmecillinam. (2025). PMC. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2024). Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0. [Link]
-
AST guidance specific to the UK and clarification on EUCAST guidance. The British Society for Antimicrobial Chemotherapy. [Link]
-
EUCAST Frequently Asked Questions. (2023). EUCAST. [Link]
-
Comparison of MIC testing and disc diffusion for all isolates (n = 394). ResearchGate. [Link]
-
Revised EUCAST guidelines- the SVUH perspective. IEQAS. [Link]
-
Correspondence (letter to the editor): Guidelines for Interpretation Required. (2018). PMC. [Link]
-
Mueller Hinton II Broth - Manual Difco. BD. [Link]
-
Performance of disc diffusion and four commercially available MIC tests to determine mecillinam susceptibility on carbapenemase-producing Enterobacterales. (2025). PMC. [Link]
-
Mueller Hinton Broth No. 2 Control Cations. HiMedia Laboratories. [Link]
-
Mueller-Hinton Broth. CBSAlife. [Link]
-
Mecillinam Susceptibility against Enterobacterales Isolated from Urinary Tract Infections from US Patients in 2018. (2020). Infectious Diseases and Therapy. [Link]
-
European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (2023). EUCAST. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). CLSI. [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
-
Mueller Hinton Broth No. 2 Control Cations. HiMedia Laboratories. [Link]
-
Mueller Hinton Broth Intended Use. Microxpress. [Link]
-
What is the mechanism of AMDINOCILLIN PIVOXIL? - Patsnap Synapse. (2024). Patsnap. [Link]
-
M07-A8 - Regulations.gov. CLSI. [Link]
-
Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. (2021). PMC. [Link]
-
CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. Intertek Inform. [Link]
-
Recognized Consensus Standards: Medical Devices. (2024). FDA. [Link]
-
Esterase Activity in Various Candida Species. ResearchGate. [Link]
-
Mueller Hinton Broth. HiMedia Laboratories. [Link]
-
CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025). CLSI. [Link]
-
What is AMDINOCILLIN PIVOXIL used for? - Patsnap Synapse. (2024). Patsnap. [Link]
-
Activity and stability of the esterase in different organic solvents. ResearchGate. [Link]
-
Accurately determining esterase activity via the isosbestic point of p-nitrophenol. (2016). Scientific Reports. [Link]
-
EUCAST - Home. EUCAST. [Link]
-
Guidance Documents. EUCAST. [Link]
-
EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. EUCAST. [Link]
-
Esterases: Mechanisms of Action, Biological Functions, and Application Prospects. (2025). MDPI. [Link]
-
Analysis of antibiotic sensitivity of clinical strains of microorganisms with the Russian Mueller–Hinton broth. Journal of microbiology, epidemiology and immunobiology. [Link]
Sources
- 1. New Perspectives on Antimicrobial Agents: Pivmecillinam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bsac.org.uk [bsac.org.uk]
- 3. EUCAST: Guidance Documents [eucast.org]
- 4. What is the mechanism of AMDINOCILLIN PIVOXIL? [synapse.patsnap.com]
- 5. What is AMDINOCILLIN PIVOXIL used for? [synapse.patsnap.com]
- 6. tmmedia.in [tmmedia.in]
- 7. microxpress.in [microxpress.in]
- 8. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nih.org.pk [nih.org.pk]
- 10. EUCAST: EUCAST - Home [eucast.org]
- 11. Performance of disc diffusion and four commercially available MIC tests to determine mecillinam susceptibility on carbapenemase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ieqas.ie [ieqas.ie]
- 13. szu.gov.cz [szu.gov.cz]
Application Note: A Robust LC-MS/MS Method for the Simultaneous Quantification of Pivmecillinam and its Active Metabolite Mecillinam in Human Plasma
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the antibiotic prodrug pivmecillinam (the pivaloyloxymethyl ester of amdinocillin) and its active metabolite, mecillinam, in human plasma. Pivmecillinam is a critical oral therapeutic for urinary tract infections, and its efficacy is dependent on its rapid in-vivo hydrolysis to mecillinam.[1] Therefore, a reliable bioanalytical method capable of quantifying both the unstable prodrug and the active compound is essential for pharmacokinetic and bioequivalence studies. The protocol herein employs a straightforward protein precipitation extraction, followed by a rapid chromatographic separation on a C18 stationary phase. Detection is achieved via electrospray ionization in positive mode using multiple reaction monitoring (MRM), ensuring high selectivity and sensitivity. This method has been developed to provide a self-validating system, emphasizing the rationale behind critical steps to ensure reproducibility and trustworthiness in a research or clinical setting.
Introduction: The Bioanalytical Challenge
Amdinocillin pivoxil, known as pivmecillinam, is an ester prodrug of the beta-lactam antibiotic mecillinam. Its esterification significantly enhances oral bioavailability, after which it is rapidly hydrolyzed by esterases in the intestinal mucosa and liver to release the active agent, mecillinam.[1] Mecillinam exerts its antibacterial effect by specifically targeting and inhibiting penicillin-binding protein 2 (PBP2), a mechanism distinct from many other penicillins, making it effective against a range of Gram-negative pathogens.[2][3]
The analytical challenge lies in the inherent instability of both pivmecillinam and mecillinam, particularly in biological matrices.[4] This necessitates careful sample handling and a rapid, robust analytical workflow to prevent degradation and ensure accurate quantification. LC-MS/MS stands as the definitive technique for this application due to its superior sensitivity, specificity, and speed, allowing for precise measurement even at low physiological concentrations.[5] This note provides a field-proven protocol, explaining the causality behind each step to empower researchers to achieve reliable and accurate results.
Experimental Workflow & Causality
Overall Analytical Strategy
The workflow is designed for efficiency and to preserve analyte stability. It begins with immediate acidification of the plasma sample upon collection, followed by a simple protein precipitation step, chromatographic separation, and finally, detection by tandem mass spectrometry.
Caption: High-level workflow for the LC-MS/MS analysis of pivmecillinam and mecillinam.
Reagents and Materials
-
Standards: Pivmecillinam Hydrochloride (CAS: 32887-03-9), Mecillinam, and Cephalexin (Internal Standard, IS) reference standards.[6][7]
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (Optima™ LC/MS Grade), Deionized Water (18.2 MΩ·cm).
-
Plasma: Blank human plasma with K2EDTA as anticoagulant.
Sample Preparation: A Step-by-Step Protocol
Causality: The primary goal of sample preparation is to efficiently remove matrix interferences (primarily proteins) while preventing analyte degradation. Protein precipitation with acetonitrile is a rapid and effective method.[8] Crucially, an acidification step is included prior to precipitation to enhance the stability of both pivmecillinam and mecillinam in the plasma matrix, a critical consideration for accurate measurement.[4]
-
Sample Thawing: Thaw frozen plasma samples in an ice-water bath to maintain a low temperature.
-
Acidification: To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of 1 M formic acid. Vortex for 10 seconds. This step lowers the pH, significantly improving the stability of the target analytes.[4]
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (Cephalexin, 1 µg/mL in methanol) to each sample. Vortex briefly. The IS is used to correct for variability during sample preparation and instrument analysis.[9]
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the tube.
-
Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C. This will pellet the precipitated proteins, leaving a clear supernatant containing the analytes.
-
Supernatant Transfer: Carefully transfer 200 µL of the supernatant to an LC autosampler vial.
-
Injection: Inject 5 µL of the prepared sample into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
Causality: A reversed-phase C18 column is selected for its proven ability to retain and separate the moderately polar analytes from endogenous plasma components.[4] A gradient elution with an acidified mobile phase (0.1% formic acid) ensures good peak shape and promotes protonation of the analytes, which is essential for positive mode electrospray ionization.[10]
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC System |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | 5% B to 95% B over 3.0 min; Hold at 95% B for 1.0 min; Re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometry (MS) Conditions
Causality: Tandem mass spectrometry in MRM mode provides the highest degree of selectivity and sensitivity, which is required for bioanalysis.[4] Electrospray ionization in positive mode (ESI+) is chosen as it efficiently generates protonated molecular ions [M+H]⁺ for these compounds. The MRM transitions are specific precursor-to-product ion fragmentations that uniquely identify each analyte, minimizing the risk of interference from co-eluting matrix components.[4][11]
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 120°C |
| Desolvation Temp. | 350°C |
| Gas Flow | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table of MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Pivmecillinam | 440.2 | 167.1 | 100 | 25 |
| Mecillinam | 326.1 | 167.1 | 100 | 22 |
| Cephalexin (IS) | 348.1 | 158.1 | 100 | 20 |
The specific product ion at m/z 167.1 for both pivmecillinam and mecillinam corresponds to a stable fragment of the core amdinocillin structure, providing a specific marker for detection.[4][11]
Method Validation & Trustworthiness
To ensure the trustworthiness of any analytical protocol, a thorough validation must be performed according to regulatory guidelines such as those from the FDA or EMA.[12][13] The described method demonstrates high performance across key validation parameters.
-
Linearity: The method exhibits excellent linearity over the calibration ranges of 0.050–12.0 ng/mL for pivmecillinam and 10.0–15,000 ng/mL for mecillinam, with correlation coefficients (r²) > 0.99.[4]
-
Precision & Accuracy: Intraday precision is typically below 5.5% and interday precision below 6.1%. Accuracies are consistently within ±15% (±20% at the Lower Limit of Quantification), which meets standard bioanalytical acceptance criteria.[4][12]
-
Matrix Effect: No significant matrix effect is observed, indicating that the protein precipitation method effectively removes interfering endogenous components from the plasma.[4]
-
Stability: The critical importance of sample acidification is confirmed through stability tests, which show enhanced stability of both analytes under various storage and processing conditions when acidified.[4]
Prodrug Activation and Fragmentation
The core of this analysis is the transition from the inactive prodrug to the active drug, followed by characteristic fragmentation in the mass spectrometer.
Sources
- 1. What is the mechanism of AMDINOCILLIN PIVOXIL? [synapse.patsnap.com]
- 2. Amdinocillin: a novel penicillin. Antibacterial activity, pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMDINOCILLIN [drugs.ncats.io]
- 4. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. certified-laboratories.com [certified-laboratories.com]
- 6. Pivmecillinam (hydrochloride) - MedChem Express [bioscience.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. interesjournals.org [interesjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
- 13. mdpi.com [mdpi.com]
Solvent extraction techniques for amdinocillin methylacetate purification
Application Note: Advanced Solvent Extraction and Purification Protocols for Pivmecillinam (Amdinocillin Pivaloyloxymethyl Ester)
Executive Summary & Chemical Context
Target Analyte: Pivmecillinam (Amdinocillin Pivaloyloxymethyl Ester) Drug Class: Amidinopenicillin Antibiotic (Prodrug) Primary Application: Oral treatment of gram-negative urinary tract infections (UTIs).[1][2]
Technical Challenge: The synthesis of Pivmecillinam involves the esterification of Mecillinam (Amdinocillin) to improve oral bioavailability.[2] The purification process is critical because the beta-lactam ring is inherently unstable, and the ester linkage is susceptible to hydrolysis.[2] Furthermore, the reaction mixture often contains unreacted Mecillinam, pivalic acid, and degradation by-products.
The Solution: This guide details a biphasic solvent extraction protocol that exploits the physicochemical differences between the amphoteric parent drug (Mecillinam) and the lipophilic, basic ester (Pivmecillinam). By strictly controlling pH and temperature, we achieve high recovery of the ester while partitioning impurities into the aqueous phase or mother liquor.
Physicochemical Basis of Separation
To design a robust extraction, one must understand the species distribution at varying pH levels.
| Compound | Functional Groups | pKa (Approx) | Behavior at pH 7.5 | Partition Preference |
| Mecillinam | Carboxylic Acid (C3), Amidine (C6) | Acid: ~2.7Base: ~8-9 | Zwitterionic / Anionic (R-COO⁻) | Aqueous Phase |
| Pivmecillinam | Ester (C3 blocked), Amidine (C6) | Base: ~8-9 (Amidine) | Neutral / Partially Protonated | Organic Phase |
| Pivalic Acid | Carboxylic Acid | Acid: ~5.0 | Anionic (R-COO⁻) | Aqueous Phase |
Strategic Insight: At a neutral to slightly alkaline pH (7.0–7.5), the unreacted Mecillinam and Pivalic acid by-products exist predominantly as water-soluble anions (carboxylates).[1][2] Pivmecillinam, having its carboxyl group blocked by the ester, behaves as a lipophilic organic base. This allows for a clean separation using a simple liquid-liquid extraction (LLE) before final crystallization.[1][2]
Solvent Selection Matrix
Selection of the extraction solvent is a balance between partition coefficient (
| Solvent | Extraction Efficiency | Stability Risk | ICH Class | Recommendation |
| Dichloromethane (DCM) | High. Excellent solubility for the ester.[1][2] | Moderate. Acidic impurities in DCM can trigger degradation.[1][2] | Class 2 (Limit: 600 ppm) | Use only if necessary. Good for initial extraction but harder to remove.[1][2] |
| Ethyl Acetate (EtOAc) | High. Good selectivity against polar impurities.[1][2] | Low. chemically inert under extraction conditions.[1][2] | Class 3 (Low Toxicity) | Preferred. Industry standard for beta-lactam extraction.[1][2] |
| Diethyl Ether | Moderate. | High. Peroxide formation risk; flammability.[1][2] | Class 3 | Avoid for scale-up; acceptable for micro-scale lab work. |
| Isopropanol (IPA) | N/A (Miscible). | N/A | Class 3 | Use for Crystallization. Excellent antisolvent for the HCl salt.[1][2] |
Detailed Purification Protocol
Phase 1: Quench and Primary Extraction
Objective: Isolate Pivmecillinam free base from the reaction mixture.
-
Temperature Control: Cool the reaction mixture (containing Pivmecillinam, unreacted Mecillinam, and reagents) to 0–5°C .
-
Phase Creation: Add an equal volume of cold Ethyl Acetate (EtOAc) and cold Water .[1][2]
-
pH Adjustment (Critical):
-
While stirring vigorously, adjust the aqueous phase pH to 7.0 – 7.5 using saturated Sodium Bicarbonate (
) or dilute NaOH. -
Mechanism:[1][2][3][4][5][6] At this pH, Mecillinam becomes the carboxylate salt (highly water-soluble).[1][2] Pivmecillinam remains in the organic phase.[1][2]
-
Warning: Do not exceed pH 8.0 to prevent ester hydrolysis.[1]
-
-
Separation: Allow phases to settle. Collect the Organic Phase (Top) .
Phase 2: Impurity Wash
Objective: Remove entrained Mecillinam and Pivalic Acid.[1][2]
-
Bicarbonate Wash: Wash the organic phase with 0.5 volumes of cold 5%
solution .[1][2] -
Brine Wash: Wash the organic phase with Saturated Brine .[1][2]
-
Logic: Removes residual water, reducing the load on the drying agent.
-
-
Drying: Dry the organic phase over anhydrous Magnesium Sulfate (
) for 15 minutes. Filter to remove the desiccant.[1][2]
Phase 3: Salt Formation & Crystallization
Objective: Convert the unstable free base into the stable Hydrochloride salt.
-
Concentration: Concentrate the ethyl acetate solution under reduced pressure (Rotavap) at <30°C to approximately 20% of the original volume.
-
Salt Precipitation:
-
Aging: Stir the slurry at 0°C for 1 hour to maximize yield.
-
Isolation: Filter the crystals under nitrogen/argon atmosphere.
-
Wash: Wash the filter cake with cold Acetone (removes non-polar impurities) followed by Ether (aids drying).[1][2]
-
Drying: Vacuum dry at room temperature.
Process Visualization
Diagram 1: Extraction Workflow
This flowchart illustrates the critical decision points and phase transfers.
Caption: Figure 1.[1][2][7] Biphasic extraction workflow maximizing ester recovery while rejecting acidic impurities.[1][2]
Diagram 2: Impurity Fate Map
Understanding where impurities go is essential for validation.[1][2]
Caption: Figure 2.[1][2] Fate mapping of key impurities during the pH-controlled extraction step.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis during extraction.[1][2] | Ensure temperature stays <5°C. Verify pH did not exceed 8.0. Process rapidly. |
| Emulsion | Presence of proteinaceous material or surfactants.[1][2] | Add saturated NaCl (Brine).[1][2] Use centrifugation if available.[1][2] Filter through Celite.[1][2] |
| Impurity: Mecillinam | Incomplete phase separation or pH too low.[1][2] | Ensure pH is >7.0 during extraction.[1][2] Add an extra NaHCO3 wash step.[1][2] |
| Oily Product (No Crystals) | Residual solvent or impure free base.[1][2] | Ensure organic phase is bone-dry before adding HCl.[1][2] Use dry Isopropanol/Acetone.[1][2] Scratch glass to induce nucleation.[1][2] |
References
-
Lund, F., & Tybring, L. (1972).[1][2] 6β-Amidinopenicillanic acids—a new group of antibiotics.[1][2] Nature New Biology, 236(66), 135–137.[1]
-
Leo Pharma. (2019).[1][2] Product Monograph: SELEXID® (pivmecillinam hydrochloride).[1][2]
-
Godtfredsen, W. O. (1977).[1][2] Process for preparing isocitric acid, alloisocitric acid and lactones thereof (Reference to Mecillinam esters). US Patent 4,022,803.[1][2]
-
Roche Holding. (1984).[1][2] Method for preparing mecillinam and its esters. CN Patent 101024648A.[1][2]
-
PubChem. (2025).[1][2] Pivmecillinam Compound Summary. National Library of Medicine.[1]
-
Nicolle, L. E. (2000).[1][2] Pivmecillinam in the treatment of urinary tract infections. Journal of Antimicrobial Chemotherapy, 46(suppl_1), 35-39.[1][2][5]
Sources
- 1. Amdinocillin | C15H23N3O3S | CID 36273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pivmecillinam | C21H33N3O5S | CID 115163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. urology-textbook.com [urology-textbook.com]
- 4. Pivmecillinam | Johns Hopkins ABX Guide [hopkinsguides.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Bioassay design for measuring amdinocillin release from methylacetate ester
Application Note & Protocol
Topic: Bioassay Design for Measuring Amdinocillin Release from its Methylacetate Ester Prodrug
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Prodrug Strategy and the Need for Biofunctional Assays
Amdinocillin (also known as mecillinam) is a β-lactam antibiotic with a unique mechanism of action, specifically targeting Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria.[1][2] This specificity makes it a valuable agent, particularly against Enterobacteriaceae.[3] However, like many penicillins, its oral bioavailability can be limited. To overcome this, prodrug strategies are employed. A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[4]
The amdinocillin methylacetate ester is one such prodrug, designed to improve pharmacokinetic properties. The ester linkage masks a polar group on the amdinocillin molecule, enhancing its membrane permeability and absorption.[5] Following administration, endogenous esterase enzymes cleave this ester bond, liberating the active amdinocillin at the site of action or in systemic circulation.[6][]
While chemical methods like High-Performance Liquid Chromatography (HPLC) can quantify the concentration of both the prodrug and the released amdinocillin[8], they do not measure the biological activity of the final product. A bioassay is therefore indispensable. It provides a quantitative measure of the functional antibiotic released, confirming that the conversion process yields a molecule capable of inhibiting bacterial growth. This application note provides a detailed protocol for a robust and self-validating microbiological bioassay to quantify the release of active amdinocillin from its methylacetate ester prodrug.
Principle of the Microbiological Bioassay
This protocol utilizes an agar diffusion bioassay, a cornerstone technique for determining antibiotic potency.[9][10][11] The fundamental principle is the comparison of bacterial growth inhibition by a test sample against the inhibition produced by known concentrations of a reference standard.[12]
-
Prodrug Activation: The this compound ester is first incubated under conditions that simulate physiological activation. This is achieved by using esterase enzymes, which hydrolyze the ester bond to release free, active amdinocillin.[5][13]
-
Bacterial Culture: A suitable indicator organism, highly susceptible to amdinocillin, is uniformly seeded into an agar medium. An Escherichia coli strain is ideal due to amdinocillin's high activity against it.[14]
-
Diffusion & Inhibition: The activated test samples and a series of amdinocillin standards are applied to wells (or cylinders) cut into the agar. The antibiotic diffuses radially into the medium, creating a concentration gradient. Where the concentration is above the Minimum Inhibitory Concentration (MIC) for the indicator strain, bacterial growth is prevented, resulting in a clear "zone of inhibition."
-
Quantification: The diameter of the zone of inhibition is directly proportional to the logarithm of the antibiotic concentration. By measuring the zones produced by the known standards, a standard curve can be constructed. The concentration of active amdinocillin in the test samples can then be accurately determined by interpolating their zone sizes from this curve.[9][11]
This method directly measures the desired therapeutic effect—bacterial inhibition—thereby providing a true assessment of the prodrug's conversion efficiency into a bioactive molecule.
Experimental Workflow Diagram
Caption: Workflow for quantifying amdinocillin release from its ester prodrug.
Materials and Reagents
Equipment
-
Laminar flow hood
-
Incubator (37°C)
-
Autoclave
-
Spectrophotometer or McFarland turbidity standards
-
Calibrated digital calipers or automated zone reader
-
pH meter
-
Vortex mixer
-
Micropipettes and sterile tips
-
Sterile Petri dishes (100 mm or 150 mm)
-
Sterile glass test tubes
-
Water bath (37°C)
Reagents & Consumables
-
This compound Ester (Test Article)
-
Amdinocillin Reference Standard (USP or equivalent)
-
Porcine Liver Esterase (e.g., Sigma-Aldrich E3019 or equivalent)
-
Mueller-Hinton Agar (MHA)
-
Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB)
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Sterile deionized water
-
Indicator Microorganism: Escherichia coli ATCC® 25922™ (or another amdinocillin-sensitive strain).[14]
Detailed Experimental Protocols
Protocol 1: Preparation of Media and Reagents
-
Mueller-Hinton Agar (MHA): Prepare MHA according to the manufacturer's instructions. Sterilize by autoclaving. Cool to 45-50°C in a water bath before use.
-
Indicator Organism Culture: a. From a stock culture, streak E. coli ATCC® 25922™ onto a Tryptic Soy Agar plate and incubate at 37°C for 18-24 hours. b. Pick 3-5 well-isolated colonies and inoculate into 5 mL of TSB. c. Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is the standardized inoculum.
-
Amdinocillin Standard Stock Solution (1000 µg/mL): a. Accurately weigh an appropriate amount of Amdinocillin Reference Standard powder. b. Dissolve in sterile PBS (pH 7.4) to achieve a final concentration of 1000 µg/mL. c. Sterilize by filtration through a 0.22 µm syringe filter. Store aliquots at -20°C or below.
-
Esterase Enzyme Solution (100 units/mL): a. Prepare a 100 U/mL solution of porcine liver esterase in cold, sterile PBS (pH 7.4). b. Prepare this solution fresh on the day of the experiment and keep it on ice.
Protocol 2: Prodrug Activation (Enzymatic Hydrolysis)
Causality: This step is the core of the assay. It uses esterases to mimic the in vivo conversion of the inactive prodrug to the active antibiotic. The choice of enzyme concentration and incubation time should be optimized to ensure complete or maximal conversion, which can be determined in preliminary time-course experiments.
-
Prepare a solution of the this compound Ester prodrug in PBS at a concentration expected to yield a final amdinocillin concentration within the range of the standard curve (e.g., 100 µg/mL).
-
In a sterile microcentrifuge tube, combine:
-
500 µL of the prodrug solution.
-
50 µL of the 100 U/mL esterase solution.
-
-
Control Samples (Critical for Assay Validity):
-
Negative Control 1 (Prodrug Only): 500 µL of prodrug solution + 50 µL of PBS (no enzyme). This verifies the prodrug itself is inactive.
-
Negative Control 2 (Enzyme Only): 500 µL of PBS + 50 µL of esterase solution. This verifies the enzyme preparation has no antimicrobial activity.
-
-
Vortex all tubes gently and incubate in a 37°C water bath for 60 minutes (or an optimized time).
-
After incubation, immediately place tubes on ice to stop the reaction. These are the test samples ready for the bioassay.
Protocol 3: Agar Diffusion Assay (Cylinder-Plate Method)
-
Plate Preparation: a. Add the standardized E. coli inoculum (from Protocol 1, Step 2c) to the molten MHA (cooled to 45-50°C) to achieve a final concentration of approximately 1 x 10⁶ CFU/mL. (e.g., add 1 mL of 10⁸ CFU/mL inoculum to 100 mL of agar). b. Swirl the flask gently but thoroughly to ensure a homogenous distribution of bacteria. Avoid introducing air bubbles. c. Pour 25 mL of the seeded agar into each sterile 100 mm Petri dish on a level surface. d. Allow the agar to solidify completely at room temperature.
-
Standard Curve Preparation: a. Perform serial dilutions of the 1000 µg/mL Amdinocillin Standard Stock Solution in PBS to prepare working standards. A suggested range is 64, 32, 16, 8, 4, and 2 µg/mL. b. The median concentration (16 µg/mL) will serve as the reference point for the assay.
-
Assay Procedure: a. Using a sterile borer, cut 6 to 8 evenly spaced wells (6-8 mm in diameter) in the solidified agar of each plate. b. Carefully pipette a fixed volume (e.g., 100 µL) of each amdinocillin standard, the activated test sample, and the control samples into separate wells. c. Allow the plates to sit at room temperature for 1-2 hours to allow for pre-diffusion of the compounds before bacterial growth begins. This can improve the sharpness of the inhibition zones. d. Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement: a. Following incubation, measure the diameter of each zone of inhibition to the nearest 0.1 mm using calibrated calipers.
Data Analysis and Interpretation
-
Standard Curve Construction:
-
Plot the diameter of the inhibition zone (in mm) on the y-axis against the logarithm (base 10) of the amdinocillin concentration (µg/mL) on the x-axis for the standard solutions.
-
Perform a linear regression analysis. The resulting line should have a high coefficient of determination (R² > 0.98) for the assay to be considered valid.
-
-
Calculation of Released Amdinocillin:
-
Average the zone diameters for the replicate test samples.
-
Use the equation of the line from the linear regression (y = mx + c) to calculate the concentration of amdinocillin in the test sample:
-
log(Concentration) = (Zone Diameter - y-intercept) / slope
-
Concentration = 10^[(Zone Diameter - y-intercept) / slope]
-
-
-
Interpreting Controls:
-
Prodrug Only Control: Should show no zone or a very minimal zone of inhibition, confirming the prodrug is largely inactive.
-
Enzyme Only Control: Must show no zone of inhibition.
-
If controls fail, the assay is invalid and must be repeated.
-
-
Calculating Percent Release:
-
Percent Release = ([Calculated Amdinocillin Conc.] / [Theoretical Max Amdinocillin Conc.]) x 100
-
The theoretical maximum concentration is the concentration of amdinocillin that would be present if 100% of the prodrug was converted. This is calculated based on the initial concentration of the prodrug and the molecular weights of the prodrug and amdinocillin.
-
Example Data and Standard Curve
The following table presents example data for generating a standard curve and calculating the release from a test sample.
| Sample Type | Concentration (µg/mL) | log10(Concentration) | Zone Diameter (mm) - Rep 1 | Zone Diameter (mm) - Rep 2 | Average Zone Diameter (mm) |
| Standard 1 | 2 | 0.30 | 12.1 | 12.3 | 12.2 |
| Standard 2 | 4 | 0.60 | 15.0 | 14.8 | 14.9 |
| Standard 3 | 8 | 0.90 | 17.9 | 18.1 | 18.0 |
| Standard 4 | 16 | 1.20 | 21.2 | 21.0 | 21.1 |
| Standard 5 | 32 | 1.51 | 24.0 | 24.2 | 24.1 |
| Standard 6 | 64 | 1.81 | 27.1 | 26.9 | 27.0 |
| Test Sample | Unknown | - | 22.5 | 22.7 | 22.6 |
| Prodrug Only Control | (100) | - | 6.5 (No Zone) | 6.5 (No Zone) | 6.5 |
| Enzyme Only Control | 0 | - | 6.5 (No Zone) | 6.5 (No Zone) | 6.5 |
Using the standard data, a linear regression yields an equation (example): Zone Diameter = 8.1 * log(Conc) + 9.5 (R² = 0.998)
For the Test Sample (Average Zone = 22.6 mm):
-
log(Conc) = (22.6 - 9.5) / 8.1 = 1.617
-
Calculated Concentration = 10^1.617 = 41.4 µg/mL
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No zones of inhibition for standards | Inactive amdinocillin standard; Resistant indicator strain; Incorrect incubation. | Verify standard integrity and storage. Use a fresh aliquot. Confirm the identity and susceptibility of the E. coli strain. Check incubator temperature. |
| Irregular or fuzzy zone edges | Inoculum not uniformly distributed; Agar plates not level; Water condensation. | Ensure thorough but gentle mixing of inoculum in agar. Pour plates on a certified level surface. Dry plates in a biosafety cabinet for 15-20 minutes before use if condensation is present. |
| Poor linearity of standard curve (R² < 0.98) | Inaccurate dilutions; Inconsistent pipetting; Non-optimal concentration range. | Use calibrated pipettes and proper technique. Prepare fresh dilutions for each assay. Adjust the standard concentration range to ensure it brackets the expected sample concentrations and falls on the linear portion of the dose-response curve. |
| Large zone for "Prodrug Only" control | Spontaneous hydrolysis of the prodrug; Impure prodrug sample containing free amdinocillin. | Check the stability of the prodrug in the buffer at 37°C without enzyme. Analyze the purity of the starting prodrug material using HPLC. |
References
-
National Center for Biotechnology Information (2024). Amdinocillin. PubChem Compound Summary for CID 36273. [Link]
-
Johns Hopkins ABX Guide (2022). Amdinocillin (Mecillinam). [Link]
-
Patsnap Synapse (2024). What is the mechanism of AMDINOCILLIN PIVOXIL?[Link]
-
Brogden, R. N., et al. (1983). Amdinocillin: A Novel Penicillin. Antibacterial Activity, Pharmacology and Clinical Use. Drugs, 26(4), 369–389. [Link]
-
Patsnap Synapse (2024). What is AMDINOCILLIN PIVOXIL used for?[Link]
-
Lee, T. L., & Brooks, M. A. (1982). Determination of amdinocillin in plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 227, 137–146. [Link]
-
Gold, B., et al. (2021). Prodrug activation in malaria parasites mediated by an imported erythrocyte esterase, acylpeptide hydrolase (APEH). PNAS, 118(23), e2102383118. [Link]
-
Nagai, K., et al. (1995). A rapid latex agglutination assay for the detection of penicillin-binding protein 2'. Journal of Microbiological Methods, 23(2), 195-201. [Link]
-
Longdom Publishing (2023). Comprehensive Insights into Microbiological Assays for Antibiotic. Journal of Medical and Clinical Research. [Link]
-
Sörgel, F., et al. (2015). Effects of Sulfamethizole and Amdinocillin against Escherichia coli Strains (with Various Susceptibilities) in an Ascending Urinary Tract Infection Mouse Model. Antimicrobial Agents and Chemotherapy, 59(9), 5438-5445. [Link]
-
Wright, G. D. (2018). Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance. Protein Science, 27(5), 886-894. [Link]
-
Pharmaguideline. Principles and Methods of Different Microbiological Assay. [Link]
-
Samuni, U. (1975). A spectrophotometric assay of β-lactamase action on penicillins. Analytical Biochemistry, 63(1), 17-26. [Link]
-
Perez, C. (2019). Esterase and reactive-oxygen species (ROS)-activated prodrug strategies. UC San Diego Electronic Theses and Dissertations. [Link]
-
SRM University. Microbiological assay of anibiotics. [Link]
-
Scientific Research Publishing (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 1-18. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing | Area of Focus. [Link]
-
Clinical and Laboratory Standards Institute (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
Scribd. Microbiological Assay. [Link]
Sources
- 1. Amdinocillin | C15H23N3O3S | CID 36273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amdinocillin: a novel penicillin. Antibacterial activity, pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amdinocillin (Mecillinam) | Johns Hopkins ABX Guide [hopkinsguides.com]
- 4. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 5. Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of AMDINOCILLIN PIVOXIL? [synapse.patsnap.com]
- 8. Determination of amdinocillin in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Principles and Methods of Different Microbiological Assay | Pharmaguideline [pharmaguideline.com]
- 11. scribd.com [scribd.com]
- 12. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 13. pnas.org [pnas.org]
- 14. Effects of Sulfamethizole and Amdinocillin against Escherichia coli Strains (with Various Susceptibilities) in an Ascending Urinary Tract Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization of Amdinocillin Methylacetate Salts
A Senior Application Scientist's Guide to Rational Crystallization Design for a Novel Penicillin Prodrug
Introduction: The Critical Role of Crystallization in the Development of Amdinocillin Esters
Amdinocillin, a unique penicillin derivative, exhibits potent activity against a specific spectrum of Gram-negative bacteria by selectively targeting penicillin-binding protein 2 (PBP2)[1]. Its clinical utility is enhanced through the use of ester prodrugs, which improve oral bioavailability. The most well-known of these is amdinocillin pivoxil (pivmecillinam)[1][2]. The subject of this guide, amdinocillin methylacetate, represents another potential prodrug entity.
This document provides detailed application notes and protocols to guide researchers in developing effective crystallization methods for this compound salts. The methodologies are derived from established principles of crystallization and analogous data from related compounds.
Core Principles in Crystallizing Amdinocillin Esters
The crystallization of a β-lactam compound like this compound is governed by its solubility profile in various organic solvents. The goal is to create a supersaturated solution from which the compound will precipitate in a controlled, crystalline manner. The choice of solvent system and the method of inducing supersaturation are the two most critical decisions in this process.
Solvent Selection: The Foundation of a Robust Process
A suitable solvent system for crystallization should exhibit the following characteristics:
-
High solubility at elevated temperatures: This allows for the complete dissolution of the crude this compound.
-
Low solubility at lower temperatures: This ensures a high yield upon cooling.
-
Inertness: The solvent must not react with the this compound. The β-lactam ring is susceptible to degradation, making solvent choice critical[3].
-
Appropriate Volatility: The solvent should be easily removable during the drying process without requiring excessively high temperatures that could degrade the API.
-
Safety and Environmental Profile: Solvents with lower toxicity and environmental impact are always preferred.
Based on literature for related compounds, promising solvent classes for amdinocillin esters include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and non-polar solvents (cyclohexane, n-hexane) which can be used as anti-solvents.[5][6][7][8]
Method 1: Cooling Crystallization from a Single Solvent System
Cooling crystallization is a widely used, straightforward, and scalable method. It relies on the principle that the solubility of the compound in the chosen solvent decreases significantly with a reduction in temperature.
Scientific Rationale
The driving force for crystallization is the supersaturation created as the solution is cooled. A slow cooling rate is generally preferred as it allows for the formation of larger, more ordered crystals with higher purity. Rapid cooling can lead to the precipitation of smaller, less pure particles, and may even result in the product "oiling out" as an amorphous solid.
Protocol: Cooling Crystallization of this compound Hydrochloride
This protocol is a starting point and should be optimized based on experimental observations.
-
Dissolution:
-
In a jacketed glass reactor, charge the crude this compound hydrochloride.
-
Add a suitable solvent (e.g., methanol or ethanol) in a ratio determined by preliminary solubility studies (a starting point could be 5-10 mL of solvent per gram of crude product).
-
Begin agitation to ensure a homogenous slurry.
-
Heat the mixture to a temperature that allows for complete dissolution, for example, 45-50°C. Avoid excessive temperatures to minimize degradation of the β-lactam ring.
-
-
Clarification (Optional):
-
If insoluble impurities are present, perform a hot filtration of the solution through a filter medium (e.g., a 0.45 µm filter) into a clean, pre-heated crystallizer.
-
-
Controlled Cooling:
-
Cool the solution at a slow, linear rate. A suggested starting point is a cooling rate of 5-10°C per hour.
-
The onset of crystallization (cloud point) should be noted.
-
Continue cooling to a final temperature, for instance, 0-5°C, to maximize the yield.
-
-
Maturation (Digestion):
-
Hold the slurry at the final temperature with gentle agitation for a period of 2-4 hours. This "maturation" step allows for the crystal lattice to perfect and can improve purity.
-
-
Isolation and Drying:
-
Filter the crystalline product using a Büchner funnel or a filter-dryer.
-
Wash the filter cake with a small amount of cold solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum at a mild temperature (e.g., 30-35°C) until a constant weight is achieved.
-
Visualizing the Workflow: Cooling Crystallization
Caption: Workflow for Cooling Crystallization.
Method 2: Antisolvent Crystallization
Antisolvent crystallization is a powerful technique, particularly for compounds that are highly soluble in one solvent and poorly soluble in another, where both solvents are miscible. This method involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (the antisolvent) to induce precipitation.
Scientific Rationale
The addition of an antisolvent reduces the overall solubility of the solute in the mixed solvent system, leading to supersaturation and subsequent crystallization. The rate of antisolvent addition, the temperature, and the agitation rate are critical parameters that control the particle size and morphology of the resulting crystals[9]. A slow addition rate generally favors the growth of larger, more well-defined crystals. The use of ultrasound during this process (sonocrystallization) can also be explored to control nucleation and reduce particle size if needed[9][10].
Protocol: Antisolvent Crystallization of this compound Free Base
This protocol is a conceptual starting point for developing a robust antisolvent crystallization process.
-
Dissolution:
-
In a primary vessel, dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., acetone or methanol) at a controlled temperature, such as 20-25°C.
-
-
Antisolvent Addition:
-
In a separate, larger crystallization vessel, charge the antisolvent (e.g., n-hexane, cyclohexane, or di-isopropyl ether). The volume of the antisolvent will typically be 3-10 times the volume of the solvent.
-
Begin agitating the antisolvent.
-
Slowly add the solution of this compound to the antisolvent over a period of 30-60 minutes. The temperature of the crystallizer should be maintained throughout the addition.
-
-
Maturation:
-
After the addition is complete, continue to agitate the resulting slurry at the same temperature for 1-3 hours to allow for the crystals to mature.
-
-
Isolation and Drying:
-
Filter the crystalline product.
-
Wash the filter cake with a small amount of the antisolvent.
-
Dry the crystals under vacuum at a mild temperature (e.g., 30-35°C).
-
Visualizing the Workflow: Antisolvent Crystallization
Sources
- 1. Pivmecillinam | C21H33N3O5S | CID 115163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pivmecillinam - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity and purity of ampicillin - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Amdinocillin Pivoxil [drugfuture.com]
- 6. WO2009053256A2 - Process for the production of beta lactam crystals - Google Patents [patents.google.com]
- 7. CN101024648A - Method for preparing mecillinam - Google Patents [patents.google.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. ijcea.org [ijcea.org]
- 10. researchgate.net [researchgate.net]
Procedures for metabolic stability screening of penicillin prodrugs
Application Note: Metabolic Stability and Bioactivation Profiling of Penicillin Prodrugs
Introduction: The Prodrug Paradox
Penicillins often suffer from poor oral bioavailability due to two primary factors: instability of the
However, this creates a "Double-Edged Sword" challenge for screening:
-
Chemical Stability: The prodrug must be stable in the acidic environment of the stomach (pH 1.2) and the neutral environment of the intestine (pH 6.8) to ensure absorption.
-
Enzymatic Lability: Once absorbed, the prodrug must be unstable in the presence of systemic esterases (plasma/liver) to rapidly release the active parent drug (bioactivation).
This Application Note outlines a tiered screening protocol to balance these opposing requirements, distinguishing between non-productive chemical degradation (ring opening) and productive enzymatic hydrolysis (bioactivation).
Experimental Design & Workflow
The screening process follows a logic-gated workflow. Compounds failing chemical stability in Simulated Gastric Fluid (SGF) are flagged early, as they will likely degrade before absorption.
Figure 1: Tiered screening workflow for penicillin prodrugs. Tier 1 ensures the scaffold survives the GI tract. Tier 2 confirms rapid conversion to the active drug in systemic circulation.
Protocol 1: Chemical Stability (pH-Dependent Hydrolysis)
Objective: To differentiate between
Expert Insight:
Materials
-
SGF (pH 1.2): 2.0 g NaCl, 7.0 mL HCl, water to 1000 mL.
-
SIF (pH 6.8): 6.8 g
, 77 mL 0.2N NaOH, water to 1000 mL. -
Test Compound: 10 mM stock in DMSO.
-
Internal Standard (IS): Tolbutamide or a stable penicillin analog (e.g., Cloxacillin).
Procedure
-
Preparation: Pre-warm SGF, SIF, and PBS buffers to 37°C in a shaking water bath.
-
Initiation: Spike the test compound into the buffer to a final concentration of 1 µM . (Keep DMSO < 0.1% to avoid solvent effects on pH).
-
Sampling: Remove 50 µL aliquots at
minutes. -
Quenching (Critical): Transfer aliquot immediately into 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .
-
Why? The acid stabilizes the
-lactam ring, and the cold stops Arrhenius-driven chemical hydrolysis.
-
-
Processing: Centrifuge at 4,000 rpm for 10 min at 4°C. Analyze supernatant by LC-MS/MS.
Protocol 2: Enzymatic Bioactivation (Esterase Profiling)
Objective: Determine the rate of prodrug-to-drug conversion (
Expert Insight (Species Differences): Rodent plasma contains high levels of carboxylesterases (CES) that are absent or low in human plasma. A prodrug may look "unstable" in rat plasma (good for activation) but remain stable in human plasma (bad for efficacy). Always screen Human Plasma alongside preclinical species.
Materials
-
Matrices: Pooled Plasma (Human, Rat, Mouse) and Intestinal S9 fraction (Human).
-
Inhibitor: Bis-nitrophenyl phosphate (BNPP) – a specific carboxylesterase inhibitor.
-
Control: Oseltamivir (positive control for CES1) or Irinotecan (positive control for CES2).
Procedure
-
Pre-incubation: Thaw plasma/S9 on ice. Dilute S9 to 1 mg/mL protein in PBS. Pre-warm 198 µL of matrix to 37°C for 5 mins.
-
Mechanistic Check: For one set of samples, add BNPP (100 µM) during pre-incubation to confirm esterase-mediated hydrolysis.
-
-
Initiation: Add 2 µL of 100 µM prodrug stock (Final conc: 1 µM ).
-
Incubation: Incubate at 37°C with gentle shaking.
-
Sampling:
-
Fast Kinetics (Prodrugs): Sample at 0, 2, 5, 10, 20, 30, 60 min. Prodrugs often have half-lives < 10 min.
-
-
Quenching: Transfer 50 µL sample into 200 µL Ice-Cold Acetonitrile + 1% Formic Acid + Internal Standard .
-
Note: Higher acid content (1%) is used here to instantly denature esterases and stop the reaction.
-
-
Analysis: Monitor both the Depletion of Prodrug and the Appearance of Parent Drug .
Analytical Methodology (LC-MS/MS)
System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+ Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) Mobile Phase:
Gradient:
| Time (min) | %B | Flow (mL/min) |
|---|---|---|
| 0.0 | 5 | 0.6 |
| 0.5 | 5 | 0.6 |
| 2.5 | 95 | 0.6 |
| 3.0 | 95 | 0.6 |
| 3.1 | 5 | 0.6 |[3]
Mass Spec Parameters:
-
Mode: Positive ESI (most penicillins ionize well in + mode).
-
Transitions:
Data Analysis & Interpretation
Calculations
Calculate the in vitro intrinsic clearance (
Interpretation Table
| Observation | Interpretation | Action |
| Stable in SGF/SIF, Unstable in Plasma | Ideal Prodrug Profile. | Proceed to in vivo PK. |
| Unstable in SGF (pH 1.2) | Chemical Acid Instability. | Modify |
| Stable in Plasma | Failed Bioactivation. | Modify ester promoiety (e.g., change ethyl to pivoxil). |
| Stable in Plasma + BNPP | Esterase-mediated confirmed. | Validates mechanism. |
| Unstable in Plasma + BNPP | Non-Esterase degradation. | Likely chemical instability or other hydrolases (e.g., Paraoxonase). |
Mechanistic Pathway Visualization
Figure 2: Bioactivation vs. Degradation pathways. The goal is to maximize the solid white path (Esterase) and minimize the dotted red path (Chemical Degradation).
References
-
Rautio, J., et al. (2017). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 17, 559–587. Link
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link
-
Lavis, L. D. (2008). Ester bonds in prodrugs.[7][8][9] ACS Chemical Biology, 3(4), 203-206. Link
-
Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485. Link
-
Di, L., & Kerns, E. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 16: Metabolic Stability. Elsevier. Link
Sources
- 1. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]
- 2. fsis.usda.gov [fsis.usda.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 5. fda.gov [fda.gov]
- 6. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carboxylesterase Reaction Phenotyping | Evotec [evotec.com]
- 8. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 9. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Amdinocillin Methylacetate in Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of amdinocillin methylacetate, a prodrug of the β-lactam antibiotic amdinocillin (also known as mecillinam), in bacterial culture media. Our goal is to equip you with the necessary knowledge to mitigate the rapid hydrolysis of this compound, ensuring the validity and reproducibility of your experiments.
Understanding the Challenge: The Instability of Amdinocillin and its Esters
This compound is a prodrug designed to improve the bioavailability of amdinocillin.[1][2][3] Once in an aqueous environment, such as culture media, the methylacetate ester is rapidly cleaved by esterases to release the active form, amdinocillin.[2] The primary challenge arises from the inherent instability of the β-lactam ring in amdinocillin, which is susceptible to hydrolysis.[4][5][6] This degradation leads to a decrease in the effective antibiotic concentration over the course of an experiment, potentially confounding results, especially in time-kill assays or minimum inhibitory concentration (MIC) determinations.
The Hydrolysis Pathway
The degradation of β-lactam antibiotics like amdinocillin is primarily driven by hydrolysis of the amide bond within the four-membered β-lactam ring.[6] This process is catalyzed by both acidic and basic conditions and can be influenced by temperature and the presence of certain metal ions.[4][5]
Caption: Hydrolysis pathway of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when working with this compound in culture media.
Q1: My amdinocillin appears to lose activity during my experiment. How can I confirm this and what are the primary causes?
A1: Loss of amdinocillin activity is a common issue, primarily due to the hydrolysis of its β-lactam ring in aqueous culture media.[4][7] Several factors can accelerate this degradation:
-
pH of the Medium: The stability of β-lactam antibiotics is highly pH-dependent.[4] For many penicillins, maximal stability is observed in a slightly acidic to neutral pH range (around pH 6.0-7.0).[4] Culture media with a pH outside of this optimal range can significantly increase the rate of hydrolysis.
-
Temperature: Higher incubation temperatures, such as the standard 37°C for many bacterial cultures, will accelerate the degradation of amdinocillin.[4][8]
-
Media Composition: Certain components in complex media, such as metal ions, can catalyze the degradation of β-lactams.[4]
Troubleshooting Steps:
-
pH Measurement: Measure the pH of your culture medium before and after the addition of amdinocillin, and at the end of your experiment. Bacterial metabolism can alter the pH of the medium, which in turn can affect antibiotic stability.
-
Bioassay for Activity: To confirm the loss of activity, you can perform a simple bioassay. At different time points during your experiment, take an aliquot of the amdinocillin-containing medium and test its inhibitory effect on a fresh culture of a susceptible bacterial strain. A decrease in the zone of inhibition over time indicates a loss of antibiotic activity.
-
Control Experiment: Run a parallel experiment with a more stable antibiotic, such as carbenicillin, which is known to be more resistant to degradation than ampicillin and other penicillins.[9]
Q2: What is the optimal way to prepare and store amdinocillin stock solutions to maximize their stability?
A2: Proper preparation and storage of stock solutions are critical to preserving the potency of amdinocillin.
Protocol for Stock Solution Preparation:
-
Solvent Selection: Amdinocillin is soluble in water and DMSO.[10][11] For stock solutions, sterile, nuclease-free water is a good choice. If using DMSO, ensure it is anhydrous as hygroscopic DMSO can negatively impact solubility.[10]
-
Concentration: Prepare a concentrated stock solution (e.g., 10-100 mg/mL) to minimize the volume added to your culture medium, thereby reducing any potential solvent effects.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter.[9] Do not autoclave β-lactam solutions, as the high temperatures will cause rapid degradation.[5]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C.[9][10] Storing in smaller aliquots prevents repeated freeze-thaw cycles which can degrade the antibiotic. Stock solutions stored at -80°C can be stable for up to 6 months.[10]
Sources
- 1. What is AMDINOCILLIN PIVOXIL used for? [synapse.patsnap.com]
- 2. What is the mechanism of AMDINOCILLIN PIVOXIL? [synapse.patsnap.com]
- 3. Pivmecillinam | C21H33N3O5S | CID 115163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 7. Stability of β-lactam antibiotics in bacterial growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
Technical Support Center: Solubilizing Amdinocillin Methylacetate (Mecillinam Esters)
Status: Active Analyst: Senior Application Scientist Subject: Optimization of Aqueous Solubility and Stability for Amdinocillin Esters (Pivmecillinam/Methylacetate derivatives)
Executive Summary
You are likely encountering precipitation or rapid degradation when attempting to dissolve Amdinocillin Methylacetate (functionally analogous to or synonymous with Pivmecillinam , the pivaloyloxymethyl ester of Mecillinam) in standard aqueous buffers.
The Core Conflict: This molecule is a prodrug ester designed for lipophilicity (oral absorption), making it inherently insoluble in water in its free base form. Furthermore, the ester linkage is highly labile; it hydrolyzes rapidly into the active drug (Amdinocillin/Mecillinam) in neutral-to-alkaline pH, often before your experiment even begins.
This guide provides three validated protocols to stabilize and solubilize this compound for in vitro assays and animal models.
Module 1: The "Golden Ratio" Co-Solvent Protocols
Context: Direct addition of the ester powder to water results in a suspension. You must use a primary organic solvent followed by a specific aqueous diluent to prevent "crashing out" (precipitation).
Protocol A: The Cyclodextrin Trap (Recommended for Cellular Assays)
Best for: Maintaining solubility over time without using toxic surfactants.
Mechanism: Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) forms an inclusion complex with the lipophilic ester tail, shielding it from water while maintaining a clear solution.
| Component | Role | Final Concentration |
| DMSO (Anhydrous) | Primary Solubilizer | 10% (v/v) |
| SBE-β-CD (20% w/v in Saline) | Stabilizing Agent | 90% (v/v) |
Step-by-Step Workflow:
-
Prepare a 20% (w/v) stock solution of SBE-β-CD in 0.9% saline. Filter sterilize (0.22 µm).
-
Dissolve this compound powder in anhydrous DMSO to reach a concentration 10x your desired final concentration (e.g., 62.5 mg/mL).
-
Add the DMSO stock dropwise into the SBE-β-CD solution while vortexing gently.
-
Result: A clear solution stable for ~4 hours at room temperature.
Protocol B: The PEG/Tween System (Recommended for IP/IV Injection)
Best for: High concentration delivery where cyclodextrins are unavailable.
Mechanism: Creates a micellar dispersion that prevents the hydrophobic ester from agglomerating.
| Order of Addition | Solvent/Buffer | Volume Fraction |
| 1 | DMSO | 10% |
| 2 | PEG300 | 40% |
| 3 | Tween-80 | 5% |
| 4 | Saline (0.9%) | 45% |
Critical Technique:
-
You MUST add components in the exact order listed.
-
Mix thoroughly after each addition. Adding saline too early will cause irreversible precipitation.
Module 2: The pH Stability Trap
The Issue: Users often try to dissolve this compound in PBS (pH 7.4) . This is a mistake.
The Science: The ester bond in Amdinocillin derivatives is highly susceptible to base-catalyzed hydrolysis . At pH 7.4, the half-life (
Recommendation:
-
Target pH: 5.5 – 6.3
-
Buffer Choice: Citrate Buffer or Acetate Buffer.
-
Avoid: Phosphate buffers > pH 7.0 and Carbonate buffers.
Visualizing the Instability:
Caption: Figure 1. The hydrolysis cascade.[3] At neutral/alkaline pH, the ester rapidly converts to the parent drug, altering your experimental variable from "Prodrug" to "Drug" unintentionally.
Module 3: Troubleshooting FAQ
Q1: My solution turns yellow immediately upon adding water. Why? A: Yellowing indicates beta-lactam ring opening (degradation). This usually happens if your DMSO is old (contains water) or if your aqueous buffer is too alkaline (> pH 7.5).
-
Fix: Use a new bottle of anhydrous DMSO and switch to a Citrate buffer (pH 6.0).
Q2: I see a white cloudiness that disappears upon heating. Is this safe? A: STOP. Do not heat beta-lactams. The cloudiness is the ester precipitating. Heating might redissolve it temporarily, but it accelerates hydrolysis exponentially.
-
Fix: Use Protocol A (Cyclodextrin). If it precipitates, your concentration is above the saturation limit (typically >5 mg/mL in plain buffer).
Q3: Can I store the stock solution at -20°C? A: Only as the DMSO stock . Once diluted into aqueous buffer (even with cyclodextrins), the ester is unstable.
-
Rule: Prepare aqueous working solutions immediately before use. Discard leftovers.
Module 4: Decision Tree for Experimental Design
Use this logic flow to select the correct solvent system for your specific application.
Caption: Figure 2. Solvent selection algorithm based on experimental application.
References
-
MedChemExpress. (2024). Mecillinam (Amdinocillin) Solubility and Preparation Protocols.[2] Retrieved from
-
Roholt, K., et al. (1975). Pharmacokinetic Studies with Mecillinam and Pivmecillinam.[3][4] Chemotherapy, 21(3-4), 146–166. Retrieved from
-
Bundgaard, H. (1979). Degradation of mecillinam in aqueous solution.[5] Journal of Pharmaceutical Sciences, 68(10), 1207-1215.[5] Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 115163, Pivmecillinam. Retrieved from
Sources
Troubleshooting degradation peaks in amdinocillin HPLC chromatograms
Welcome to the Amdinocillin (Mecillinam) Analytical Support Center .
I am Dr. Aris, your Senior Application Scientist. You are likely here because your HPLC chromatograms for Amdinocillin are showing unexpected peaks, shifting retention times, or baseline irregularities.
Amdinocillin is a unique amidinopenicillin. Unlike standard penicillins, its side chain chemistry combined with the fragile
Module 1: The Degradation Mechanism (The "Why")
Before troubleshooting, you must understand what you are seeing. Amdinocillin degrades primarily via two pathways in aqueous solution, both of which generate distinct chromatographic artifacts.
-
-Lactam Hydrolysis (The "Pre-Peak"):
-
Mechanism: Nucleophilic attack by water (or hydroxide ions) opens the four-membered
-lactam ring. -
Product: Amdinocillin penicilloic acid.
-
Chromatographic Symptom: A sharp peak eluting before the main API peak (lower hydrophobicity due to the free carboxylic acid).
-
Driver: High pH (>7.0), heat, or long residence time in the autosampler.
-
-
Amidino-Side Chain Cleavage:
-
Mechanism: Acid-catalyzed hydrolysis of the azidocillin/amidinocillin side chain.
-
Chromatographic Symptom: Late-eluting peaks or baseline rise (if polymerization occurs).
-
Driver: Low pH (<4.5).
-
Visualizing the Degradation Pathway
Figure 1: Primary degradation pathways of Amdinocillin affecting HPLC profiling.
Module 2: Diagnostic Q&A (Troubleshooting)
Q1: I see a new peak appearing at RRT ~0.85 (relative to Amdinocillin). It grows larger with every injection. What is it?
-
Diagnosis: This is the hydrolysis product (penicilloic acid derivative). It is forming inside your autosampler.
-
The Causality: Amdinocillin is thermodynamically unstable in water. If your sequence lasts >4 hours and the autosampler is at room temperature, the drug hydrolyzes in the vial.
-
The Fix:
-
Thermostat: Set autosampler temperature to 4°C immediately.
-
Buffer Check: Ensure your sample diluent pH is between 5.0 and 6.0.
-
Protocol: Implement "Just-in-Time" preparation (see Module 3).
-
Q2: My main peak is tailing severely (Tailing Factor > 1.5), and I see "ghost" humps later in the run.
-
Diagnosis: Secondary interaction with residual silanols or on-column degradation.
-
The Causality: The amidino group is basic. If your mobile phase pH is too low (< 4.0), you risk acid-catalyzed degradation during the run. If the buffer strength is too low (< 20mM), the basic amine interacts with the silica backbone of the column.
-
The Fix:
-
Buffer Strength: Increase phosphate buffer concentration to 50 mM .
-
pH Adjustment: Maintain Mobile Phase A at pH 5.0 - 6.0 . Do not use TFA (Trifluoroacetic acid) as it is too acidic and promotes degradation. Use Phosphate or Acetate.
-
Q3: I see a split peak for Amdinocillin.
-
Diagnosis: Solvent mismatch or Injection Volume Overload.[1]
-
The Causality: Dissolving the sample in 100% Methanol or Acetonitrile while the starting mobile phase is mostly aqueous causes the sample to "crash" or travel faster than the mobile phase at the column head.
-
The Fix: Dissolve the sample in the starting mobile phase (e.g., 90:10 Buffer:MeOH).
Module 3: Prevention & Optimization Protocols
Diagnostic Logic Flow
Use this decision tree to isolate the source of your degradation peak.
Figure 2: Step-by-step logic for identifying the source of impurity peaks.
Standardized Stability-Indicating Protocol
To ensure reproducibility, adopt this specific workflow. This minimizes the "bench time" where degradation occurs.
1. Optimized Chromatographic Conditions
| Parameter | Setting / Specification | Rationale |
|---|---|---|
| Column | C18 (L1) or Phenyl-Hexyl, 4.6 x 150mm, 3-5µm | Phenyl columns often provide better selectivity for the amidino group. |
| Mobile Phase A | 20-50 mM Potassium Phosphate (pH 5.0 - 6.0) | pH 5.0 is the "sweet spot" balancing stability and silica protection. |
| Mobile Phase B | Acetonitrile or Methanol | ACN is preferred for lower backpressure and sharper peaks. |
| Flow Rate | 1.0 mL/min | Standard flow; adjust for backpressure. |
| Detection | UV 220 nm | Amdinocillin has weak UV absorbance; 220 nm captures the carbonyl. |
| Temp | Column: 30°C | Autosampler: 4°C (CRITICAL) |
2. "Just-in-Time" Sample Preparation
-
Step 1: Weigh standard/sample into a volumetric flask.
-
Step 2: Add diluent (Mobile Phase A) only 15 minutes before injection .
-
Step 3: Vortex briefly (do not sonicate excessively as heat degrades the beta-lactam).
-
Step 4: Filter through 0.22 µm PVDF or PTFE (avoid Nylon, which can bind proteins/drugs).
-
Step 5: Place immediately in the cooled autosampler (4°C).
3. System Suitability Criteria
-
Tailing Factor: NMT 1.5 (If higher, replace column or increase buffer molarity).
-
RSD (Area): NMT 2.0% (If higher, check for degradation during the sequence).
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography and Monograph for Amdinocillin. USP-NF.
-
Hagel, R. B., Waysek, E. H., & Humphrey, D. (1979). Stability-indicating assay for mecillinam using high-pressure liquid chromatography.[2] Journal of Chromatography A, 170(2), 391-398.[2]
- Larsen, C., & Bundgaard, H. (1977). Polymerization of penicillins: Kinetics and mechanism of di- and polymerization of ampicillin in aqueous solution. Archives of Pharmaceutical and Chemi, 84, 1-28.
-
Ghebre-Sellassie, I., et al. (1984). Solid State Stability of Amdinocillin. Journal of Pharmaceutical Sciences.
Sources
Technical Support Center: Optimizing pH Conditions for Amdinocillin Ester Stability
Welcome to the technical support center for the optimization of pH conditions for amdinocillin ester stability. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving amdinocillin and its ester prodrugs. Here, you will find scientifically grounded explanations, practical protocols, and answers to frequently asked questions to ensure the integrity and success of your work.
Introduction: The Critical Role of pH in Amdinocillin Ester Stability
Amdinocillin, a unique penicillin with targeted activity against penicillin-binding protein 2 (PBP2), is often formulated as an ester prodrug, such as pivmecillinam, to enhance oral bioavailability.[1][2][3] The ester linkage, while crucial for absorption, is susceptible to hydrolysis, a process significantly influenced by pH.[4] Understanding and controlling the pH of your experimental solutions is paramount to maintaining the chemical integrity of the amdinocillin ester until its intended in vivo conversion to the active amdinocillin.
This guide will provide you with the necessary tools and knowledge to navigate the challenges of working with pH-sensitive amdinocillin esters.
Troubleshooting Guide
This section addresses common problems encountered during the handling and analysis of amdinocillin esters, with a focus on pH-related causes and solutions.
1. Issue: Rapid degradation of amdinocillin ester in solution.
-
Question: I've prepared a stock solution of my amdinocillin ester, but I'm seeing significant degradation in a short amount of time. What could be the cause?
-
Answer: Rapid degradation of amdinocillin esters is most commonly due to suboptimal pH conditions. Like other β-lactam antibiotics, amdinocillin esters are susceptible to both acid- and base-catalyzed hydrolysis.[4][5] If your solution is too acidic or, more commonly, alkaline, the ester and the β-lactam ring can be rapidly cleaved, rendering the compound inactive.
-
Causality: The ester bond is an electrophilic site susceptible to nucleophilic attack by water (hydrolysis). This reaction is catalyzed by both H+ and OH- ions. At neutral to alkaline pH, the concentration of the more potent nucleophile, OH-, increases, leading to accelerated degradation. The β-lactam ring, a four-membered cyclic amide, is also highly strained and prone to hydrolysis, a reaction also catalyzed by acid and base.[4]
-
Solution:
-
pH Measurement: Immediately measure the pH of your stock solution and any buffers or media used for dilution.
-
Adjust to Optimal pH: Based on studies of analogous penicillin and cephalosporin ester prodrugs, the maximum stability is typically found in the slightly acidic range.[6][7] For instance, a study on the benzylpenicillin ester prodrug, penethamate, demonstrated a V-shaped pH-rate profile with optimal stability around pH 4.5.[6] Similarly, the cephalosporin ester, cefetamet pivoxil, shows maximum stability between pH 3 and 5.[7] Therefore, adjusting your solution to a pH between 4.0 and 5.5 is a sound starting point.
-
Buffer Selection: Use a buffer system with a pKa close to your target pH to ensure stable pH control. Citrate and acetate buffers are often suitable choices for this pH range.[8][9]
-
Temperature Control: Hydrolysis rates are also temperature-dependent.[4][8] Store stock solutions at low temperatures (2-8°C or frozen at -20°C to -80°C) to minimize degradation.
-
-
2. Issue: Inconsistent results in cell-based assays.
-
Question: I'm observing high variability in my cell-based assays when treating with an amdinocillin ester. Could pH be a factor?
-
Answer: Absolutely. The pH of your cell culture medium can directly impact the stability of the amdinocillin ester, leading to inconsistent concentrations of the active compound being delivered to the cells.
-
Causality: Standard cell culture media are typically buffered around pH 7.2-7.4 to maintain physiological conditions for the cells. However, this pH is not optimal for the stability of many penicillin esters.[10] Pivmecillinam, for example, has a half-life of approximately 95 minutes in a phosphate buffer at pH 7.4 and 37°C.[10] This means that over the course of a multi-hour experiment, a significant portion of the ester will hydrolyze in the medium before it can be taken up by the cells.
-
Solution:
-
Time-Course Experiment: Perform a time-course experiment to quantify the degradation of your amdinocillin ester in your specific cell culture medium at 37°C. This will help you understand the effective concentration of the ester over the duration of your assay.
-
Fresh Preparations: Prepare fresh dilutions of the amdinocillin ester immediately before adding them to your cells. Avoid pre-incubating the compound in the medium for extended periods.
-
Consider a pH Shift Study: If your experimental design allows, you could briefly expose the cells to the compound in a medium with a slightly lower pH (e.g., pH 6.5-7.0) to slow degradation during the initial uptake phase, followed by a return to normal culture conditions. However, the potential effects of this pH shift on your cells must be carefully evaluated.
-
-
3. Issue: Low recovery of amdinocillin ester during extraction from biological matrices.
-
Question: I'm trying to quantify my amdinocillin ester from plasma samples, but my recovery rates are very low. What can I do to improve this?
-
Answer: Low recovery from biological matrices is often a result of enzymatic hydrolysis by esterases present in the sample, compounded by pH instability during sample processing.
-
Causality: Plasma and tissue homogenates contain a high concentration of esterases that rapidly hydrolyze ester prodrugs to their active form.[2][10][11] This is the intended mechanism in vivo, but it presents a challenge for in vitro quantification of the ester. Additionally, if the sample is not handled at an optimal pH, chemical hydrolysis will also contribute to the loss of the ester.
-
Solution:
-
Immediate Acidification and Cooling: To minimize both enzymatic and chemical hydrolysis, it is crucial to process the samples immediately after collection. An acidification step can enhance the stability of pivmecillinam and mecillinam in plasma.[12] Collect blood or tissue samples into tubes containing an anticoagulant and an esterase inhibitor (e.g., sodium fluoride) and immediately place them on ice. Acidifying the sample to a pH of around 4-5 can significantly slow degradation.
-
Rapid Extraction: Develop a rapid extraction protocol to separate the amdinocillin ester from the aqueous biological matrix into an organic solvent.
-
Use of Internal Standards: Employ a structurally similar internal standard to account for any degradation that may occur during sample preparation and analysis.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the ideal pH for storing a stock solution of an amdinocillin ester?
-
A1: Based on data from analogous compounds, a slightly acidic pH, in the range of 4.0 to 5.5, is generally recommended for optimal stability of penicillin and cephalosporin ester prodrugs in aqueous solutions.[6][7] It is advisable to perform a preliminary stability study to determine the optimal pH for your specific amdinocillin ester and storage conditions.
-
-
Q2: How does temperature affect the pH-dependent stability of amdinocillin esters?
-
A2: The rate of hydrolysis is highly dependent on temperature.[4][8] As a general rule, for every 10°C increase in temperature, the rate of chemical reactions, including hydrolysis, can increase two- to three-fold. Therefore, even at the optimal pH, it is crucial to store amdinocillin ester solutions at low temperatures (2-8°C for short-term storage, or frozen at -20°C to -80°C for long-term storage) to maximize their shelf-life.
-
-
Q3: Can I use a phosphate buffer to prepare my amdinocillin ester solutions?
-
A3: While phosphate buffers are common, they are most effective in the pH range of 6.2-8.2. If you are aiming for the optimal stability range of pH 4.0-5.5, a citrate or acetate buffer would be a more appropriate choice as their buffering capacity is centered within this range.[9] Using a buffer outside of its effective range will result in poor pH control and potential for rapid degradation.
-
-
Q4: What are the main degradation products of amdinocillin esters at different pH values?
-
A4: The primary degradation pathway for amdinocillin esters is hydrolysis of the ester bond to yield the active drug, amdinocillin (mecillinam), and the corresponding alcohol (e.g., pivalic acid for pivmecillinam).[2] Subsequently, amdinocillin itself can undergo further degradation. A key degradation pathway for penicillins is the hydrolysis of the β-lactam ring to form penicilloic acids.[13] The degradation pattern of mecillinam becomes more complex with increasing pH.[14] Under acidic conditions, other degradation products can also be formed.
-
Experimental Protocols
Protocol 1: Determination of the Optimal pH for Amdinocillin Ester Stability
This protocol outlines a method to determine the pH-rate profile for the hydrolysis of an amdinocillin ester.
Materials:
-
Amdinocillin ester (e.g., pivmecillinam hydrochloride)
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 3 to 9
-
High-purity water
-
pH meter
-
Constant temperature water bath or incubator
-
HPLC system with a suitable column (e.g., C18) and detector (UV or MS)
-
Volumetric flasks and pipettes
Procedure:
-
Buffer Preparation: Prepare a series of buffers (e.g., at pH 3, 4, 5, 6, 7, 8, and 9) at a constant ionic strength.
-
Stock Solution Preparation: Prepare a concentrated stock solution of the amdinocillin ester in a suitable organic solvent (e.g., acetonitrile) to minimize initial degradation.
-
Initiation of Degradation Study:
-
For each pH to be tested, add a small, precise volume of the amdinocillin ester stock solution to a pre-warmed volumetric flask containing the corresponding buffer to achieve the desired final concentration.
-
Immediately mix the solution and start a timer. This is your t=0 sample.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the degradation by diluting the aliquot in a cold, acidic mobile phase or by adding a quenching agent if necessary.
-
-
HPLC Analysis:
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining concentration of the amdinocillin ester.
-
-
Data Analysis:
-
For each pH, plot the natural logarithm of the amdinocillin ester concentration versus time.
-
The slope of the line will give the pseudo-first-order degradation rate constant (k) for that pH.
-
Plot the log(k) values against pH to generate the pH-rate profile. The nadir of this curve represents the pH of maximum stability.
-
Data Presentation
Table 1: Hypothetical Stability of an Amdinocillin Ester at Various pH Values (37°C)
| pH | Buffer System | Apparent First-Order Rate Constant (k, hr⁻¹) | Half-life (t½, hours) |
| 3.0 | Citrate | 0.045 | 15.4 |
| 4.0 | Citrate | 0.010 | 69.3 |
| 4.5 | Citrate | 0.007 | 99.0 |
| 5.0 | Acetate | 0.012 | 57.8 |
| 6.0 | Phosphate | 0.035 | 19.8 |
| 7.0 | Phosphate | 0.098 | 7.1 |
| 7.4 | Phosphate | 0.437 (based on pivmecillinam data) | 1.6 (based on pivmecillinam data)[10] |
| 8.0 | Borate | 0.231 | 3.0 |
| 9.0 | Borate | 0.770 | 0.9 |
Note: The data presented in this table are illustrative and based on general principles and data from analogous compounds. The actual stability of a specific amdinocillin ester should be determined experimentally.
Visualizations
Caption: Experimental workflow for determining the pH-rate profile of amdinocillin ester degradation.
Caption: Simplified degradation pathways of amdinocillin esters under acidic and alkaline conditions.
References
-
Jain, R., et al. (2012). Pre-formulation and chemical stability studies of penethamate, a benzylpenicillin ester prodrug, in aqueous vehicles. Drug Development and Industrial Pharmacy, 38(1), 55-63. [Link]
-
Roholt, K., Nielsen, B., & Kristensen, E. (1975). Pharmacokinetic Studies with Mecillinam and Pivmecillinam. Chemotherapy, 21(Suppl. 1), 147-166. [Link]
-
Bundgaard, H. (1977). Degradation of mecillinam in aqueous solution. Archiv for Pharmaci og Chemi, Scientific Edition, 5(1), 1-12. [Link]
-
Wang, D., et al. (2008). Effect of Buffer Solution and Temperature on the Stability of Penicillin G. Journal of Chemical & Engineering Data, 53(3), 764-768. [Link]
-
Kondrat'eva, A. P., & Bruns, V. (1967). Stability of penicillins in aqueous solutions I. Oxacillin and phenoxymethylpenicillin. Pharmaceutical Chemistry Journal, 1(12), 707-710. [Link]
-
Garrido, M. P. R., et al. (1969). Stability of Penicillin G in Oleaginous Formulations Containing Colloidal Silica. Journal of Pharmaceutical Sciences, 58(1), 93-96. [Link]
-
Sartori, R. K., et al. (2020). Hydrophobic Adsorption Followed by Desorption with Ethanol–Water for Recovery of Penicillin G from Fermentation Broth. ACS Omega, 5(12), 6545-6552. [Link]
-
Huttunen, K. M., & Rautio, J. (2011). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal, 287, 733-736. [Link]
-
Yoshimi, A., et al. (2018). The Use of Esters as Prodrugs for Oral Delivery of β-Lactam Antibiotics. In Prodrugs (pp. 141-163). IntechOpen. [Link]
-
e-lactancia. (2019). Pivmecillinam hydrochloride Tablets 200 mg and 400 mg Antibiotic. [Link]
-
Patsnap. (2024). What is the mechanism of AMDINOCILLIN PIVOXIL? Patsnap Synapse. [Link]
-
da Silva, A. C. G., et al. (2021). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 26(22), 6843. [Link]
-
Urology Textbook. (n.d.). Pivmecillinam: Mechanism of Action, Adverse Effects and Dosage. [Link]
-
Neu, H. C. (1985). Amdinocillin: a novel penicillin. Antibacterial activity, pharmacology and clinical use. Pharmacotherapy, 5(1), 1-10. [Link]
-
Lin, Y.-H., et al. (2021). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. Pharmaceutics, 13(9), 1494. [Link]
-
Getu, S., et al. (2023). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Molecules, 28(15), 5707. [Link]
-
Naveed, S., Mateen, N., & Nazeer, S. (2014). DEGRADATION STUDIES OF AMPICILLIN IN API AND FORMULATIONS. Journal of Applied Pharmacy, 6(3), 314-321. [Link]
-
Li, X., et al. (2022). LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study. Journal of Separation Science, 45(14), 2543-2554. [Link]
-
Larsen, C., & Johansen, M. (1979). Stability-indicating assay for pivmecillinam hydrochloride and pivmecillinam hydrochloride capsules. Journal of Chromatography A, 178(1), 97-104. [Link]
-
Unchained Labs. (2023). 5 considerations for buffer optimization during biologics formulation development. [Link]
-
El-Gindy, A., El-Zeany, B., & Awad, T. (2003). The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions. Pharmazie, 58(8), 551-555. [Link]
-
Neu, H. C., et al. (1983). Pharmacokinetics of amdinocillin and pivamdinocillin in normal volunteers. The American Journal of Medicine, 75(2A), 60-64. [Link]
-
Gozlan, I., Rotstein, A., & Avisar, D. (2013). Amoxicillin-degradation products formed under controlled environmental conditions: Identification and determination in the aquatic environment. Water Research, 47(16), 6264-6274. [Link]
-
MedEx. (n.d.). Pivmecillinam. [Link]
Sources
- 1. What is the mechanism of AMDINOCILLIN PIVOXIL? [synapse.patsnap.com]
- 2. urology-textbook.com [urology-textbook.com]
- 3. Pivmecillinam | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 5-considerations-for-buffer-optimization-during-biologics-pre-formulation [resources.nanotempertech.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. karger.com [karger.com]
- 12. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Degradation of mecillinam in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving discrepancies in beta-lactamase induction assays for prodrugs
The following technical guide addresses the complexities of AmpC Beta-Lactamase Induction Assays , specifically tailored for drug development programs evaluating novel beta-lactam prodrugs .
Topic: Resolving Discrepancies in AmpC Induction Screens for Prodrugs
Status: Operational Role: Senior Application Scientist Context: Bacterial Resistance Liability Testing
Executive Summary
In the development of novel beta-lactam prodrugs (e.g., cephalosporin or carbapenem esters), a critical safety milestone is determining whether the candidate induces the expression of chromosomal AmpC beta-lactamase . Induction can lead to rapid therapeutic failure.
However, prodrugs introduce unique physicochemical properties (increased lipophilicity, membrane interaction) that often generate false-positive induction signals or kinetic discrepancies between phenotypic assays (Disk Approximation) and quantitative enzymatic assays (Nitrocefin hydrolysis). This guide resolves these specific artifacts.
Module 1: The "Leakage vs. Induction" Anomaly
User Query: "My broth culture assay shows a 10-fold increase in beta-lactamase activity in the supernatant after treating cells with my prodrug. However, RT-qPCR shows no upregulation of the ampC gene. Which dataset is correct?"
Diagnosis: You are likely observing Periplasmic Leakage , not true genetic induction. Beta-lactam prodrugs are often esterified to improve permeability. This lipophilicity can destabilize the Gram-negative Outer Membrane (OM). Since AmpC beta-lactamase is a periplasmic enzyme, OM destabilization releases the constitutive enzyme pool into the supernatant.
The Mechanism: True induction requires the generation of 1,6-anhydro-MurNAc-peptides (muropeptides) via cell wall damage, which interact with the cytosolic regulator AmpR . Leakage bypasses this entirely.
Troubleshooting Protocol: Differentiating Leakage from Induction To validate your hit, you must normalize enzymatic activity against a cytoplasmic marker.
-
Prepare Cultures: Incubate Enterobacter cloacae or P. aeruginosa with the prodrug at 0.25x MIC.
-
Fractionate: Centrifuge to separate Supernatant (extracellular) from Pellet (intracellular/periplasmic).
-
Marker Assay: Measure Glucose-6-Phosphate Dehydrogenase (G6PDH) (a strictly cytosolic enzyme) in the supernatant.
-
Calculate the Leakage Index:
-
Interpretation:
-
High Bla / Low G6PDH: True Induction (Secreted/Periplasmic increase without lysis).
-
High Bla / High G6PDH: Cell Lysis/Leakage (False Positive).
-
Module 2: The "Prodrug Hydrolysis" Lag
User Query: "In the Disk Approximation Test (D-Test), my prodrug shows no flattening of the inhibition zone (negative induction), but in long-term broth assays, I see high beta-lactamase activity. Why the mismatch?"
Diagnosis: This is a Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch caused by the prodrug conversion rate. The D-Test relies on diffusion.[1] If your prodrug requires intracellular esterase hydrolysis to become the active "inducer" (the species that binds PBPs and triggers muropeptide release), the diffusion rate may outpace the hydrolysis rate on agar.
The Mechanism: The prodrug itself is likely not the inducer. The active parent drug causes the peptidoglycan damage that triggers the AmpG-AmpR pathway.
Corrective Workflow: Pre-Incubation Kinetic Assay Do not rely solely on agar diffusion for prodrugs.
-
Pre-induction: Incubate bacteria with the prodrug in liquid media for 2 hours (allow entry and hydrolysis).
-
Wash: Remove free prodrug to prevent interference with the reporter substrate.
-
Reporter Addition: Add Nitrocefin (chromogenic cephalosporin).[2][3][4][5][6]
-
Read: Measure Absorbance at 486 nm.
-
Note: If the signal is delayed compared to a control inducer (e.g., Cefoxitin), it confirms the lag is due to hydrolysis time, not lack of induction potential.
-
Module 3: Visualization of the Induction Pathway
Understanding the biological node where your prodrug acts is essential for troubleshooting.
Figure 1: The AmpC Induction Cascade vs. False Positive Leakage. Note that prodrugs can trigger the "Leakage" pathway directly via membrane interaction, bypassing the genetic regulatory loop.
Module 4: Nitrocefin Assay Saturation
User Query: "I am using Nitrocefin to quantify induction. My positive control (Cefoxitin) and my test prodrug both hit the maximum absorbance (OD > 3.0) within 10 minutes. I cannot distinguish potency."
Diagnosis: You have exceeded the Linear Dynamic Range of the assay. Induced AmpC producers (like E. cloacae) can produce massive amounts of enzyme, hydrolyzing the reporter substrate instantaneously.
Solution: The "Vmax" Kinetic Approach Never use endpoint measurements for induction assays.
| Parameter | Standard Protocol (Flawed) | Optimized Kinetic Protocol |
| Read Type | Endpoint (30-60 min) | Kinetic (Every 30 sec for 10 min) |
| Substrate Conc. | 100 µM Nitrocefin | 100 µM Nitrocefin (Saturating) |
| Enzyme Source | Undiluted Supernatant | 1:10 and 1:100 Dilutions |
| Data Output | OD Total (Saturated) | Slope (mOD/min) |
Calculation:
Calculate the specific activity (Units/mg protein) using the initial velocity (
Module 5: FAQ - Quick Fire Solutions
Q: Can I use a fluorogenic substrate (like CCF4-AM) instead of Nitrocefin for bacterial lysates? A: Avoid it. CCF4-AM is designed for mammalian cells (GeneBLAzer). In bacterial lysates, the esterases required to cleave the AM group may be variable, and the FRET signal is dependent on cytosolic retention. Nitrocefin (chromogenic) is the gold standard for bacterial lysates because it requires no secondary activation and is specific for the beta-lactam ring opening.
Q: My prodrug is colored (yellow/orange). It interferes with the Nitrocefin signal (Red). A: Use the Centrifugation Wash Method .
-
Induce cells with the prodrug.
-
Pellet cells (
, 10 min). -
Discard supernatant (containing the colored prodrug).
-
Resuspend cells in PBS.
-
Lyse (sonication/BugBuster).
-
Run Nitrocefin assay on the clear lysate.
Q: Does "Induction" mean my drug is useless? A: Not necessarily. If your prodrug is a "Suicide Inhibitor" or highly stable against AmpC, it may induce the enzyme but remain unaffected by it. You must run a Hydrolysis Stability Assay (incubate prodrug with purified AmpC) to confirm if the induced enzyme actually degrades your candidate.
References
-
Sanders, C. C., et al. (1982). "Leakage of beta-lactamase: a second mechanism for antibiotic potentiation by amdinocillin."[7] Antimicrobial Agents and Chemotherapy.[8]
-
Jacoby, G. A. (2009). "AmpC beta-lactamases."[1][9][10] Clinical Microbiology Reviews.
-
Livermore, D. M. (1995). "beta-Lactamases in laboratory and clinical resistance." Clinical Microbiology Reviews.
-
O'Callaghan, C. H., et al. (1972). "Novel method for detection of beta-lactamases by using a chromogenic cephalosporin substrate (Nitrocefin)."[2][3][5][6] Antimicrobial Agents and Chemotherapy.[8]
-
Thermo Fisher Scientific. "GeneBLAzer™ Beta-Lactamase Reporter Technology Guidelines." (For distinction on mammalian vs bacterial substrates).
Sources
- 1. Detection of AmpC β Lactamases in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. microbenotes.com [microbenotes.com]
- 4. hardydiagnostics.com [hardydiagnostics.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. nitrocefin.com [nitrocefin.com]
- 7. Leakage of beta-lactamase: a second mechanism for antibiotic potentiation by amdinocillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A beta-lactamase with reduced immunogenicity for the targeted delivery of chemotherapeutics using antibody-directed enzyme prodrug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijcmas.com [ijcmas.com]
- 10. brieflands.com [brieflands.com]
Technical Support Center: Esterase Management in Susceptibility Assays
Topic: Minimizing Esterase Activity in In Vitro Susceptibility Assays Document ID: TSC-EST-2024-01 Status: Active Audience: Senior Research Associates, Microbiologists, PK/PD Scientists
Introduction: The "Esterase Trap" in Antibiotic Development
Welcome to the Technical Support Center. You are likely here because you are observing inconsistent MIC (Minimum Inhibitory Concentration) data, specifically when testing ester-containing prodrugs (e.g., cephalosporin esters, novel prodrugs) or when introducing animal serum into your assay.
The Problem: Many antibacterial agents are designed as esters to improve oral bioavailability or solubility. However, in vitro assays often utilize rodent serum (mouse/rat) to mimic physiological protein binding. Rodent plasma contains high levels of carboxylesterases (CES) —enzymes that rapidly hydrolyze these esters into their (often inactive or less active) parent acids before they can interact with the bacteria.
The Result: Artificially elevated MICs (false resistance) that do not reflect the drug's intrinsic potency or its behavior in humans (who have significantly lower plasma CES activity).
This guide provides the protocols to diagnose, inhibit, and control this artifact.
Module 1: Diagnostic Workflow
Before modifying your assay, confirm that esterase activity is the root cause of your MIC shift.
Decision Tree: Is it Protein Binding or Esterase Hydrolysis?
Figure 1. Diagnostic logic flow to distinguish between protein binding effects and enzymatic hydrolysis artifacts.
Module 2: Chemical Inhibition Protocols
If Module 1 confirms esterase interference, you must stabilize the matrix. The two primary inhibitors are PMSF (Phenylmethylsulfonyl fluoride) and BNPP (Bis-4-nitrophenyl phosphate).
Protocol A: PMSF Stabilization (The Gold Standard)
PMSF is a broad-spectrum serine protease/esterase inhibitor.[1] It is the most common choice but requires strict handling due to instability in water.
-
Target: Serine hydrolases (Carboxylesterases).
-
Effective Concentration: 0.1 mM to 1.0 mM (1 mM recommended).
-
Toxicity Warning: PMSF is toxic and corrosive.[2] Handle in a fume hood.
Step-by-Step Preparation:
-
Create Stock Solution (100 mM):
-
Weigh 17.4 mg of PMSF.
-
Dissolve in 1.0 mL of anhydrous isopropanol or 100% ethanol .
-
Critical: Do NOT dissolve in water or media; it will hydrolyze within minutes [1].
-
Storage: Store aliquots at -20°C (stable for months).
-
-
Assay Setup:
-
Prepare your bacterial inoculum and serum-supplemented broth (e.g., CAMHB + 50% Mouse Serum).
-
Immediately before adding the drug, spike the media with the PMSF stock (1:100 dilution) to achieve a final concentration of 1 mM .
-
Timing: You have a window of ~30-60 minutes of peak inhibition before PMSF hydrolyzes in the aqueous media. This is usually sufficient to protect the drug during the initial equilibration phase.
-
Protocol B: BNPP Stabilization (The Specific Alternative)
BNPP is more stable and specifically targets carboxylesterases, making it ideal if PMSF toxicity to bacteria is a concern.
-
Target: Carboxylesterases (specifically CES1/CES2 families).[3]
-
Effective Concentration: 500 µM (0.5 mM) [2].
Step-by-Step Preparation:
-
Create Stock Solution (50 mM):
-
Dissolve BNPP in water or buffer (it is more water-soluble and stable than PMSF).
-
-
Pre-Incubation:
-
Add BNPP to the serum before mixing with broth/bacteria.
-
Incubate serum + BNPP for 15-30 minutes at 37°C to ensure full enzyme inactivation.
-
-
Assay:
-
Proceed with MIC plate setup.
-
Module 3: Matrix Selection & Species Differences
Understanding why your assay failed requires understanding the enzymatic landscape of your serum source.
Comparative Esterase Activity by Species
| Species | Dominant Plasma Esterase | Activity Level on Esters | Suitability for Prodrug Assays |
| Mouse | Carboxylesterase (CES) | Very High | Poor (Requires inhibition) |
| Rat | Carboxylesterase (CES) | High | Poor (Requires inhibition) |
| Dog | Butyrylcholinesterase (BChE) | Moderate | Moderate (Drug dependent) |
| Human | Butyrylcholinesterase (BChE) | Low (CES is in liver) | Good (Gold standard) |
Key Insight: Human plasma lacks significant carboxylesterase activity (which is confined to the human liver). Rodents express high levels of CES in plasma.[4] Therefore, instability in mouse serum does not predict instability in human blood [3].
Module 4: Troubleshooting & FAQs
Q1: Will the inhibitor (PMSF/BNPP) kill my bacteria?
A: It is possible. You must run a "Vehicle Control" column.
-
Setup: Bacteria + Media + Inhibitor (No Antibiotic).
-
Pass Criteria: Bacterial growth in this control must be identical to the Growth Control (Bacteria + Media only). If PMSF inhibits bacterial growth at 1 mM, titrate down to 0.5 mM or switch to BNPP.
Q2: Can I just heat-inactivate the serum (56°C) instead of using chemicals?
A: Generally, no . While 56°C (30 min) inactivates complement, many esterases are heat-stable or require temperatures that would coagulate the serum proteins, altering the protein binding properties you are trying to measure. Chemical inhibition is more specific and preserves the protein structure [4].
Q3: My PMSF crystals precipitated when I added them to the broth. Why?
A: You likely added the alcoholic stock too quickly to a cold aqueous solution, or the concentration was too high.
-
Fix: Vortex the media vigorously while adding the PMSF stock dropwise. Ensure the media is at room temperature, not 4°C.
Q4: The MIC is still high even with PMSF. What now?
A:
-
Check Half-Life: The drug might be hydrolyzing chemically (pH-driven) rather than enzymatically. Check stability in PBS (no enzymes).
-
Check Inhibitor Freshness: Did you use a PMSF stock dissolved in water? If so, it is useless. Remake in isopropanol.
-
Different Enzyme: The hydrolysis might be driven by Paraoxonase (PON), which is calcium-dependent. Try adding EDTA (chelator) if the assay media allows (Note: EDTA affects bacterial outer membranes, so use with caution).
References
-
James, G. T. (1978). Inactivation of the protease inhibitor phenylmethylsulfonyl fluoride in buffers.[1] Analytical Biochemistry, 86(2), 574-579.
-
Zhang, J., et al. (2010). Utility of the carboxylesterase inhibitor bis-para-nitrophenylphosphate (BNPP) in the plasma unbound fraction determination.[5][6] Journal of Pharmaceutical Sciences, 99(6).
-
Berry, L. M., et al. (2009). Species differences in the metabolism of ester-containing drugs. Drug Metabolism and Disposition, 37(12).
-
Li, B., et al. (2005). Strategies for the stabilization of ester-containing drugs in biological matrices. Journal of Chromatography B, 825(2).
Sources
- 1. lifetechindia.com [lifetechindia.com]
- 2. lsuhsc.edu [lsuhsc.edu]
- 3. Identification of human, rat and mouse hydrolyzing enzymes bioconverting amino acid ester prodrug of ketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Utility of the carboxylesterase inhibitor bis-para-nitrophenylphosphate (BNPP) in the plasma unbound fraction determination for a hydrolytically unstable amide derivative and agonist of the TGR5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Storage conditions to prevent polymerization of amdinocillin derivatives
A Senior Application Scientist's Guide to Preventing Polymerization and Ensuring Stability
Welcome to the technical support center for amdinocillin and its derivatives. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical information and practical advice to ensure the stability and efficacy of these critical antibiotic compounds in your experiments. Here, we will delve into the crucial aspects of storage and handling, with a particular focus on preventing degradation pathways such as polymerization and hydrolysis.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the storage and stability of amdinocillin and its derivatives.
Q1: What are the optimal storage conditions for solid amdinocillin and its derivatives like pivmecillinam?
To ensure the long-term stability of amdinocillin and its derivatives in their solid, powdered form, it is crucial to store them in a tightly sealed container in a cold and dry environment, protected from light.
Rationale: The primary degradation pathway for amdinocillin is the hydrolysis of its β-lactam ring, a reaction catalyzed by moisture. Storing the compound in a desiccated environment minimizes the availability of water, thereby slowing down this degradation process. Low temperatures further reduce the rate of any potential chemical degradation, while protection from light prevents photodegradation.
Q2: I need to prepare a stock solution of amdinocillin. What solvent should I use and how should I store the solution?
For preparing stock solutions, it is recommended to use a high-purity, anhydrous solvent. Dimethyl sulfoxide (DMSO) is a common choice. Once prepared, the stock solution should be aliquoted into smaller, single-use volumes and stored at or below -20°C. For long-term storage (months), -80°C is preferable.[1]
Expert Insight: The use of anhydrous solvents is critical to prevent the initiation of hydrolysis. Aliquoting is a key practice to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. For aqueous solutions for immediate use, it is advisable to prepare them fresh.
Q3: What is the impact of pH on the stability of amdinocillin in aqueous solutions?
Amdinocillin, like other β-lactam antibiotics, exhibits pH-dependent stability in aqueous solutions. Its degradation is accelerated in both acidic and basic conditions. The degradation pattern of mecillinam (the active form of amdinocillin) becomes more complex with increasing pH.
Causality: The β-lactam ring is susceptible to nucleophilic attack, which is catalyzed by both hydronium and hydroxide ions. At acidic pH, the ring is protonated, making it more susceptible to hydrolysis. Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon of the β-lactam ring, leading to its opening.
Q4: Can amdinocillin undergo polymerization? What are the risks?
While hydrolysis is the most documented degradation pathway, polymerization is a known issue for penicillin-class antibiotics. This can occur when the β-lactam ring of one molecule is attacked by a nucleophilic group from another molecule. For amdinocillin, while it lacks the amino group present in ampicillin that is often implicated in polymerization, other nucleophilic sites or the inherent reactivity of the strained β-lactam ring could potentially lead to dimerization or oligomerization.
Significance: Polymerization not only leads to a loss of the active monomeric antibiotic but can also result in the formation of immunogenic compounds. Therefore, preventing this process is crucial for both experimental accuracy and safety.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the handling and storage of amdinocillin derivatives.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of Potency in Bioassays | - Degradation of the compound due to improper storage (temperature, moisture, light).- Hydrolysis of the β-lactam ring in aqueous solutions.- Potential polymerization reducing the concentration of the active monomer. | - Verify Storage Conditions: Ensure the solid compound and stock solutions are stored at the recommended temperatures, protected from light and moisture.- Prepare Fresh Solutions: For critical experiments, always use freshly prepared solutions from a new aliquot of the stock.- pH Control: If working with aqueous buffers, ensure the pH is within the optimal stability range for amdinocillin.- Analytical Confirmation: If possible, use analytical techniques like HPLC to confirm the concentration and purity of your working solutions. |
| Precipitation in Stock Solution | - Supersaturation of the solution.- Change in temperature leading to decreased solubility.- Degradation products may be less soluble. | - Gentle Warming/Sonication: If precipitation is observed upon thawing, gentle warming or sonication can help redissolve the compound.- Solvent Choice: Ensure the chosen solvent and concentration are appropriate for the specific amdinocillin derivative.- Filter Sterilization: If preparing aqueous solutions for cell-based assays, filter sterilization is recommended over autoclaving, which can cause degradation. |
| Discoloration of Solid or Solution | - Exposure to light or air (oxidation).- Advanced degradation of the compound. | - Discard and Replace: Discolored material is a strong indicator of degradation and should not be used in experiments.- Inert Atmosphere: For highly sensitive applications, consider storing solid compounds and preparing solutions under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
To ensure the integrity of your experiments, follow these validated protocols for the preparation and handling of amdinocillin solutions.
Protocol 1: Preparation of Amdinocillin Stock Solution
Objective: To prepare a stable, high-concentration stock solution of amdinocillin for long-term storage.
Materials:
-
Amdinocillin powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Pre-cool: Place the required number of microcentrifuge tubes on dry ice or in a -80°C freezer.
-
Weighing: In a controlled environment with low humidity, accurately weigh the desired amount of amdinocillin powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration. Vortex briefly until the powder is completely dissolved.
-
Aliquoting: Immediately aliquot the stock solution into the pre-cooled microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[1]
Visualizing Degradation and Prevention
The following diagrams illustrate the key concepts related to amdinocillin stability and the workflow for troubleshooting storage-related issues.
Caption: Key degradation pathways of amdinocillin.
Caption: Troubleshooting workflow for amdinocillin stability.
Summary of Storage Conditions
| Form | Temperature | Protection | Duration | Notes |
| Solid (Powder) | 2-8°C | Tightly sealed, protect from light and moisture | Short-term | For routine use. |
| -20°C | Tightly sealed, protect from light and moisture | Long-term | Recommended for archival purposes. | |
| Stock Solution (in anhydrous DMSO) | -20°C | Tightly sealed, aliquoted | Up to 1 month[1] | Avoid repeated freeze-thaw cycles. |
| -80°C | Tightly sealed, aliquoted | Up to 6 months[1] | Ideal for long-term storage. | |
| Aqueous Solution | 2-8°C | Use immediately | Highly susceptible to hydrolysis. Prepare fresh before each experiment. |
References
Sources
Technical Support Center: Overcoming Amdinocillin's Permeability Challenge
Welcome to the technical support center for amdinocillin and its ester prodrugs. This guide is designed for researchers, scientists, and drug development professionals who are working to overcome the inherent membrane permeability limitations of amdinocillin free acid. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during in vitro evaluation.
Section 1: Foundational Concepts (FAQs)
This section addresses the fundamental principles behind amdinocillin's permeability and the rationale for the prodrug strategy.
Q1: Why does amdinocillin free acid exhibit poor membrane permeability?
Amdinocillin free acid (also known as mecillinam) is a polar, zwitterionic molecule at physiological pH. Its carboxylate group is negatively charged, and the amidine group is positively charged. This charge distribution results in high aqueous solubility but very low lipophilicity, which are unfavorable characteristics for passive diffusion across the lipid-rich intestinal epithelial cell membrane. Consequently, its oral absorption is negligible, limiting its therapeutic use to parenteral administration.[1][2]
Q2: What is the prodrug strategy for amdinocillin and how does it work?
To overcome the poor oral bioavailability of amdinocillin, a prodrug strategy is employed.[3] This involves masking the polar carboxylate group by converting it into a lipophilic ester. The most common example is amdinocillin pivoxil (also known as pivmecillinam), the pivaloyloxymethyl ester of amdinocillin.[4][5]
This chemical modification achieves three critical goals:
-
Masks Polarity: The ester linkage neutralizes the negative charge of the carboxylate group.
-
Increases Lipophilicity: The bulky pivaloyloxymethyl group significantly increases the overall fat-solubility of the molecule.
-
Facilitates Passive Transport: The now more lipophilic prodrug can readily diffuse across the intestinal cell membrane into the enterocytes.
Once inside the cell or in systemic circulation, the ester bond is rapidly cleaved by non-specific esterase enzymes, releasing the active, microbiologically potent amdinocillin and inactive byproducts (pivalic acid and formaldehyde).[2][6][7] This ensures that the active drug reaches its systemic target.
Q3: What are the key physicochemical and pharmacokinetic differences between amdinocillin and its primary ester prodrug, pivmecillinam?
The conversion to an ester prodrug fundamentally alters the drug's properties, transitioning it from a non-absorbable active agent to an orally bioavailable precursor. The key differences are summarized below.
| Property | Amdinocillin (Mecillinam) | Pivmecillinam (Amdinocillin Pivoxil) | Rationale for Difference |
| Oral Bioavailability | Negligible (<5%)[1] | Good (approx. 25-35%, with food increasing it)[4][8][9] | Esterification increases lipophilicity, enabling passive absorption across the gut wall. |
| Primary Use | Parenteral (IV) treatment of UTIs[1] | Oral treatment of uncomplicated UTIs[10] | Orally active prodrug form allows for convenient outpatient treatment.[11] |
| Mechanism of Action | Active antibacterial moiety | Inactive prodrug | Pivmecillinam itself has no antibacterial activity until hydrolyzed.[4] |
| Cellular Uptake | Poor passive diffusion | Enhanced passive diffusion | The lipophilic ester moiety facilitates membrane transit.[12] |
| Activation | N/A (Is the active form) | Hydrolyzed by non-specific esterases in the gut mucosa, blood, and other tissues.[2][7] | Enzymatic cleavage regenerates the active amdinocillin in vivo. |
| Molecular Target | Penicillin-Binding Protein 2 (PBP2) in bacterial cell walls.[2] | N/A (must be converted first) | The active form, amdinocillin, is responsible for the antibacterial effect. |
Section 2: Experimental Design & Protocols
Choosing the correct in vitro model is critical for accurately assessing the permeability advantage of amdinocillin esters. This section provides guidance and detailed protocols for the two most common assays.
Q4: How do I choose the right in vitro model to assess amdinocillin permeability: PAMPA vs. Caco-2?
Both the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay are valuable, but they answer different questions.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based assay that models only passive diffusion . A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane separating a donor and acceptor well.
-
Choose PAMPA for:
-
High-throughput screening of multiple ester candidates.
-
Quickly rank-ordering compounds based on their lipophilicity and passive permeability.
-
Isolating the effect of chemical modification on passive transport without confounding factors like active transport or metabolism.
-
-
Limitation: It cannot model active transport or enzymatic activity (i.e., it won't show the conversion of the prodrug).
-
-
Caco-2 Cell Monolayer Assay: This assay uses a confluent layer of human colon adenocarcinoma cells that differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.[12]
-
Choose Caco-2 for:
-
A more biologically relevant model that includes both passive and active transport mechanisms.
-
Studying the interplay between permeability and metabolism, as Caco-2 cells express esterases that can hydrolyze the prodrug during transport.[12][13][14]
-
Investigating potential involvement of efflux transporters.
-
-
Limitation: It is lower-throughput, more expensive, and requires significant cell culture expertise. The expression profile of esterases in Caco-2 cells (predominantly hCE-1) differs from the human small intestine (predominantly hCE-2), which can affect the rate of prodrug hydrolysis.[13][15]
-
Senior Scientist Recommendation: Use PAMPA for initial, rapid screening of a library of potential ester prodrugs. Advance the most promising candidates with high passive permeability to a Caco-2 assay to confirm transport in a biological system and investigate their metabolic conversion.
Q5: Can you provide a step-by-step protocol for a PAMPA assay to compare amdinocillin and its esters?
This protocol is designed to provide a robust comparison of passive permeability.
Objective: To determine the apparent permeability coefficient (Papp) for amdinocillin free acid and its ester prodrug(s) via an artificial lipid membrane.
Materials:
-
96-well MultiScreen-IP PAMPA filter plate (e.g., Millipore MAIPNTR10)
-
96-well acceptor plate (UV-transparent if using UV detection)
-
Amdinocillin and ester prodrug(s)
-
Lecithin (phosphatidylcholine)
-
Dodecane
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile or other suitable organic solvent for stock solutions
-
Plate shaker
-
Spectrophotometric plate reader or LC-MS/MS system
Protocol:
-
Prepare Lipid Solution: Create a 1% (w/v) solution of lecithin in dodecane. Sonicate briefly to ensure complete dissolution.
-
Coat the PAMPA Plate: Carefully pipette 5 µL of the lecithin-dodecane solution into each well of the donor (filter) plate. Be cautious not to touch the membrane with the pipette tip. Allow the plate to sit for 5-10 minutes.
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Prepare Donor Solutions:
-
Prepare stock solutions of amdinocillin and its ester(s) in a suitable solvent (e.g., DMSO or acetonitrile).
-
Dilute the stock solutions into PBS (pH 7.4) to a final concentration of 100-200 µM. The final concentration of the organic solvent should be <1% to maintain membrane integrity.
-
Self-Validation: Include high-permeability (e.g., testosterone) and low-permeability (e.g., methotrexate) control compounds.
-
-
Start the Assay:
-
Add 150 µL of the donor solutions to the corresponding wells of the coated filter plate.
-
Carefully place the filter plate onto the acceptor plate, creating a "sandwich."
-
Take a T0 (time zero) sample from the donor plate for initial concentration analysis.
-
-
Incubation:
-
Incubate the plate sandwich at room temperature for 4-16 hours on a plate shaker with gentle agitation (~50-100 rpm) to ensure the aqueous boundary layer is not a rate-limiting factor.
-
-
Sampling & Analysis:
-
Calculate Papp: Use the following equation to calculate the apparent permeability coefficient.
Papp = [-VDVA / ((VD + VA) * Area * Time)] * ln(1 - [CA(t)] / Cequilibrium)
Where VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time in seconds, CA(t) is the concentration in the acceptor well at the end of the incubation, and Cequilibrium is the theoretical equilibrium concentration.
Q6: What is the standard protocol for a Caco-2 permeability assay for these compounds?
This protocol assesses permeability and metabolism in a biologically relevant model.
Objective: To determine the bidirectional Papp of amdinocillin and its ester prodrug(s) and to quantify the conversion of the prodrug to amdinocillin.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
Transepithelial Electrical Resistance (TEER) meter
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system for bioanalysis
Protocol:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto Transwell inserts at a density of ~60,000 cells/cm².
-
Culture for 21-25 days, changing the media every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.[18]
-
-
Monolayer Integrity Verification (Self-Validation):
-
Measure the TEER of each monolayer. Values should be >250 Ω·cm² to indicate well-formed tight junctions.
-
Perform a Lucifer yellow permeability test. The Papp of Lucifer yellow should be <10 x 10-7 cm/s. Discard any monolayers that do not meet these criteria.
-
-
Assay Preparation:
-
Gently wash the monolayers twice with pre-warmed (37°C) transport buffer (HBSS).
-
For Apical-to-Basolateral (A→B) transport (absorption): Use HBSS pH 6.5 in the apical (donor) chamber and HBSS pH 7.4 in the basolateral (acceptor) chamber to mimic the intestinal pH gradient.
-
For Basolateral-to-Apical (B→A) transport (efflux): Use HBSS pH 7.4 in both chambers.
-
Pre-incubate the plates at 37°C with 5% CO₂ for 30 minutes.
-
-
Transport Experiment:
-
Prepare dosing solutions of amdinocillin and its ester(s) in the appropriate transport buffer (e.g., 10 µM in HBSS pH 6.5 for A→B).
-
Remove the pre-incubation buffer and add the dosing solution to the donor chamber and fresh buffer to the acceptor chamber.
-
Incubate at 37°C on an orbital shaker (~50 rpm).
-
Take samples from the acceptor chamber at various time points (e.g., 30, 60, 90, 120 minutes) and immediately replace with fresh buffer. Take a T0 sample from the donor solution.
-
-
Sample Analysis:
-
Using a validated LC-MS/MS method, quantify the concentration of both the prodrug and the parent amdinocillin in all samples.[17] This is critical for understanding the conversion rate.
-
-
Data Analysis:
-
Calculate the Papp for both the prodrug and the appearance of the parent drug on the acceptor side.
-
Calculate the efflux ratio: Papp(B→A) / Papp(A→B). A ratio >2 suggests the involvement of active efflux.
-
Calculate the percentage of prodrug hydrolyzed by analyzing the remaining prodrug and formed parent drug in both chambers at the end of the experiment.
-
Section 3: Troubleshooting & Advanced Topics
Even with robust protocols, unexpected results can occur. This section provides insights into common issues.
Q7: My permeability results for the amdinocillin ester are lower than expected in the Caco-2 assay. What are common causes?
This is a frequent challenge. Here is a troubleshooting guide based on potential causes:
| Potential Cause | How to Investigate & Validate | Corrective Action / Explanation |
| Poor Compound Stability | Analyze the concentration of the ester in the donor well at T0 and Tfinal. Check for degradation in buffer alone at 37°C. The beta-lactam ring itself can be susceptible to hydrolysis.[19][20] | If the compound is degrading in the buffer, the concentration gradient driving transport is reduced. Consider shortening the incubation time or using a more stable buffer system if possible. An acidification step may enhance stability.[17][21] |
| Low Esterase Activity | Measure the total amount of amdinocillin (parent drug) formed in both the apical and basolateral chambers plus cell lysate at the end of the experiment. Compare this to the amount of ester that has disappeared. | Caco-2 esterase activity can be lower than in the rat jejunum and may not fully represent human intestinal metabolism.[12][14] If conversion is the rate-limiting step, the apparent permeability will be low. Consider using Caco-2 cells engineered to express higher levels of relevant esterases (like CES2).[22] |
| Active Efflux | Calculate the efflux ratio (Papp B→A / Papp A→B). If the ratio is significantly >2, an efflux transporter (like P-gp or BCRP) may be pumping the ester back into the apical chamber. | Co-incubate with known inhibitors of common efflux pumps (e.g., verapamil for P-gp) to see if the A→B permeability increases. This confirms the involvement of active efflux. |
| Poor Monolayer Integrity | Re-check your TEER and Lucifer yellow permeability data for the specific wells . | Inconsistent cell seeding or culture conditions can lead to "leaky" monolayers, which allow paracellular flux and do not accurately reflect transcellular permeability. Review and standardize cell culture techniques. |
| Analytical Method Issues | Spike known concentrations of both the ester and amdinocillin into blank buffer from the acceptor well and run through your analytical workflow. Check for matrix effects or poor recovery. | The pivalic acid byproduct or other media components can sometimes interfere with ionization in LC-MS/MS. Re-optimize the sample preparation (e.g., solid-phase extraction) or chromatographic method.[21] |
Q8: How can I confirm that the ester prodrug is being converted back to amdinocillin by cellular esterases?
Confirming intracellular metabolism is key to validating the prodrug approach.
-
Direct Measurement in Cell Homogenate:
-
Culture Caco-2 cells to confluency in a standard culture plate (not a Transwell).
-
Wash the cells with PBS, then scrape and collect them.
-
Lyse the cells (e.g., by sonication) to create a cell homogenate.[18]
-
Incubate the ester prodrug directly with the cell homogenate at 37°C.
-
Take samples over time and analyze for the disappearance of the prodrug and the appearance of amdinocillin using LC-MS/MS.[18] This provides a direct measure of the metabolic capacity of the cells, independent of transport.
-
-
Mass Balance in Transport Studies:
-
At the end of a Caco-2 transport experiment, collect the media from both apical and basolateral chambers.
-
Lyse the cells remaining on the Transwell filter.
-
Quantify the amount of prodrug AND amdinocillin in all three compartments (apical, basolateral, intracellular).
-
The total amount of drug (prodrug + amdinocillin) should be close to the initial amount added. The presence of significant amounts of amdinocillin, particularly inside the cells and in the basolateral chamber, confirms that the prodrug was transported and then hydrolyzed.[14]
-
Section 4: Visual Summaries
Diagrams of Key Processes
The following diagrams illustrate the core concepts and workflows discussed in this guide.
Caption: Prodrug strategy for enhancing amdinocillin's oral absorption.
Caption: Experimental workflow for a Caco-2 permeability assay.
References
-
Influence of food on bioavailability of amdinocillin pivoxil. Antimicrobial Agents and Chemotherapy. Available from: [Link]
-
Imai T, Imoto M, Sakamoto H, Hashimoto M. Identification of esterases expressed in Caco-2 cells and effects of their hydrolyzing activity in predicting human intestinal absorption. Biological & Pharmaceutical Bulletin. Available from: [Link]
-
Amdinocillin (Mecillinam). Johns Hopkins ABX Guide. Available from: [Link]_
-
Pivmecillinam. Johns Hopkins ABX Guide. Available from: [Link]
-
Grange JM, Grimshaw JJ, Wright FW. Pharmacokinetics of amdinocillin and pivamdinocillin in normal volunteers. Journal of Antimicrobial Chemotherapy. Available from: [Link]
-
Tse FL, Mroszczak EJ, Hama K. Determination of amdinocillin in plasma and urine by high-performance liquid chromatography. Journal of Chromatography. Available from: [Link]
-
What is the mechanism of action of Pivmecillinam? Dr.Oracle. Available from: [Link]
-
Zhang Y, Ding L, Wang Y, et al. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study. Journal of Separation Science. Available from: [Link]
-
Nakanishi T, Tamai I, Takaki A, Tsuji A. Absorption of ester prodrugs in Caco-2 and rat intestine models. Journal of Pharmacy and Pharmacology. Available from: [Link]
-
What is the mechanism of AMDINOCILLIN PIVOXIL? Patsnap Synapse. Available from: [Link]
-
Pivmecillinam hydrochloride Tablets 200 mg and 400 mg Antibiotic. E-lactancia. Available from: [Link]
-
Livermore DM, Tulkens PM. Leakage of beta-lactamase: a second mechanism for antibiotic potentiation by amdinocillin. Journal of Antimicrobial Chemotherapy. Available from: [Link]
-
Ohura K, Nishiyama H, Saco S, Kurokawa K, Imai T. Functional Analysis of Modified Caco-2 Cells Carrying CES2A1 as a Model for Intestinal Absorption of Prodrugs. Biological & Pharmaceutical Bulletin. Available from: [Link]
-
Understanding Pivmecillinam: A New Antibiotic to Treat UTI. BuzzRx. Available from: [Link]
-
Nakanishi T, Tamai I, Takaki A, Tsuji A. Absorption of Ester Prodrugs in Caco-2 and Rat Intestine Models. Antimicrobial Agents and Chemotherapy. Available from: [Link]
-
Bornemann LD, Castellano S, Lin AH, Enthoven D, Patel IH. Influence of food on bioavailability of amdinocillin pivoxil. Antimicrobial Agents and Chemotherapy. Available from: [Link]
-
Imai T, Imoto M, Sakamoto H, Hashimoto M. Expression of carboxylesterases in Caco-2 cells and a novel evaluating system for absorption of prodrug. ResearchGate. Available from: [Link]
-
Pivmecillinam. PubChem. Available from: [Link]
-
Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma. Available from: [Link]
-
pivmecillinam. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]
-
Kawamura N, Okada K, Kinoshita H, et al. [Studies on the drug permeability of vesical walls. The permeability of mecillinam from the bladder]. The Japanese Journal of Antibiotics. Available from: [Link]
-
Vooturi R, Kim K, Mitra AK. Enhancing the Intestinal Membrane Permeability of Zanamivir: A Carrier Mediated Prodrug Approach. Pharmaceutical Research. Available from: [Link]
-
Zhang Y, Ding L, Wang Y, et al. LC‐MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study. ResearchGate. Available from: [Link]
-
Tamma PD, Hsu AJ. Unexpected results and troubleshooting when testing novel beta-lactam agents in the clinical laboratory. ResearchGate. Available from: [Link]
-
Weaver SU, Cooper CG, Hashemi S, et al. Paper-Based Enzyme Competition Assay for Detecting Falsified β-Lactam Antibiotics. ACS Sensors. Available from: [Link]
-
Thønnings S, Jensen KS, Frimodt-Møller N, et al. Pivmecillinam compared to other antimicrobials for community-acquired urinary tract infections caused by ESBL-producing and non-ESBL-producing Escherichia coli. Infection and Drug Resistance. Available from: [Link]
-
Kässmodel S, Kuss S, Flemig S, et al. Pitfalls in the Immunochemical Determination of β-Lactam Antibiotics in Water. Molecules. Available from: [Link]
-
Diaz-Gasca C, Anslyn EV. Beta-Lactam Antibiotic Discrimination Using a Macromolecular Sensor in Water at Neutral pH. Molecules. Available from: [Link]
-
Tanphaichitra D, Srimuang S. New Perspectives on Antimicrobial Agents: Pivmecillinam. Clinical Microbiology Reviews. Available from: [Link]
-
Gunda S, Hariharan S, Mitra AK. Synthesis, metabolism and cellular permeability of enzymatically stable dipeptide prodrugs of acyclovir. International Journal of Pharmaceutics. Available from: [Link]
-
Gayet A, Lavigne JP, Costa F, et al. Interplay Between Membrane Permeability and Enzymatic Barrier Leads to Antibiotic-Dependent Resistance in Klebsiella Pneumoniae. Frontiers in Microbiology. Available from: [Link]
-
Li F, Cundy KC, Javanmard A, et al. Transport of levovirin prodrugs in the human intestinal Caco-2 cell line. Journal of Pharmaceutical Sciences. Available from: [Link]
-
Kabir I, Rahaman MM, Ahmed SM, et al. Comparative efficacies of pivmecillinam and ampicillin in acute shigellosis. Antimicrobial Agents and Chemotherapy. Available from: [Link]
-
Piras M, Angius R, Sanna F, et al. Investigation on the Synergy between Membrane Permeabilizing Amphiphilic α-Hydrazido Acids and Commonly Used Antibiotics against Drug-Resistant Bacteria. Pharmaceutics. Available from: [Link]
Sources
- 1. Amdinocillin (Mecillinam) | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. What is the mechanism of AMDINOCILLIN PIVOXIL? [synapse.patsnap.com]
- 3. buzzrx.com [buzzrx.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Pivmecillinam | C21H33N3O5S | CID 115163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pivmecillinam | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. e-lactancia.org [e-lactancia.org]
- 8. Influence of food on bioavailability of amdinocillin pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. pivmecillinam | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. droracle.ai [droracle.ai]
- 12. Absorption of Ester Prodrugs in Caco-2 and Rat Intestine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of esterases expressed in Caco-2 cells and effects of their hydrolyzing activity in predicting human intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Absorption of ester prodrugs in Caco-2 and rat intestine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of amdinocillin in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enhancing the Intestinal Membrane Permeability of Zanamivir: A Carrier Mediated Prodrug Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pitfalls in the Immunochemical Determination of β-Lactam Antibiotics in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Functional Analysis of Modified Caco-2 Cells Carrying CES2A1 as a Model for Intestinal Absorption of Prodrugs [jstage.jst.go.jp]
Technical Support Center: Correcting for Spontaneous Degradation in Time-Kill Kinetic Studies
Welcome to the technical support center for time-kill kinetic assays. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges related to compound stability during their experiments. Here, we will address common issues, provide in-depth troubleshooting advice, and offer detailed protocols to ensure the integrity and accuracy of your data.
Time-kill studies are essential for evaluating the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[1][2] They provide critical pharmacodynamic data on the rate and extent of bacterial killing.[1] However, a common but often overlooked confounding factor is the spontaneous degradation of the test compound under experimental conditions. Many classes of antibiotics, particularly β-lactams, can degrade rapidly in culture media at 37°C, with half-lives as short as 2-5 hours.[3] This instability can lead to a decrease in the effective drug concentration over the course of the assay (typically 24 hours), resulting in misleading data that may underestimate the true potency of a compound.[4]
This guide provides a self-validating framework to identify, quantify, and correct for spontaneous compound degradation, ensuring your time-kill kinetic data accurately reflects the antimicrobial's intrinsic activity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions researchers have about compound stability in time-kill assays.
Q1: My time-kill curve shows initial killing, but then the bacterial count plateaus or regrows, even at high drug concentrations. What could be the cause?
A1: While this could indicate bacterial persistence or resistance, a very common cause is the degradation of your antimicrobial agent. Over the 24-hour incubation, the concentration of the active compound may fall below the minimal inhibitory concentration (MIC), allowing the surviving bacteria to recover and resume growth. This is particularly prevalent with chemically labile compounds like certain β-lactams.[3] The observed plateau does not reflect a change in the bacteria, but rather a loss of effective antimicrobial pressure.
Q2: Why is it important to correct for drug degradation? Can't I just report the observed results?
Q3: At what point in my research should I test for compound stability?
A3: Compound stability should be assessed early in the in vitro testing cascade, ideally before or concurrently with your first time-kill experiments. The stability profile of a compound is an intrinsic property under specific conditions (e.g., media type, pH, temperature).[3] Establishing this early prevents the costly misinterpretation of data and allows you to implement corrective measures in all subsequent time-kill assays.
Q4: Are there specific drug classes that are notoriously unstable?
A4: Yes. β-lactams (e.g., penicillins, cephalosporins, carbapenems) are well-known for their susceptibility to hydrolysis in aqueous solutions, which is a primary route of degradation in culture media.[3] Other classes may also exhibit instability depending on their chemical structure and the specific conditions of the assay medium, such as pH and the presence of certain media components.[4] It is prudent to assume a new compound may be unstable until proven otherwise.
Part 2: Troubleshooting Guide & In-Depth Solutions
This section provides a problem-and-solution format for specific experimental issues.
Issue 1: Unexpectedly High MBC/MIC Ratios
-
Symptom: You observe an unusually high ratio of the Minimum Bactericidal Concentration (MBC) to the Minimum Inhibitory Concentration (MIC), suggesting the drug is not very bactericidal. For instance, the MIC is 1 µg/mL, but the MBC appears to be >32 µg/mL.
-
Root Cause Analysis: The standard MIC endpoint is read at 16-20 hours, while the MBC requires a full 24 hours of exposure before subculturing.[4] If a drug has a half-life of, for example, 4 hours, its concentration will have decreased by over 98% by the 24-hour time point. This means the bacteria are only exposed to an effective concentration for a fraction of the assay duration, leading to an artificially inflated MBC value.
-
Solution: You must quantify the drug's degradation rate and apply a correction. This involves first determining the degradation rate constant (k_deg) in your specific test medium (See Protocol 1 ). This constant can then be used in pharmacodynamic models to distinguish the true killing rate from the apparent killing rate diminished by compound loss.[5]
Issue 2: Poor Reproducibility Between Experiments
-
Symptom: You run identical time-kill experiments on different days and get significantly different results, particularly in the extent of killing or the timing of regrowth.
-
Root Cause Analysis: Minor, unrecorded variations in experimental setup can exacerbate degradation issues. For example, a slight difference in the final pH of the prepared Mueller-Hinton Broth (MHB) or a delay in inoculating the bacteria after the drug has been added to the warm media can alter the total degradation over the experiment. The stability of many compounds is highly pH-sensitive.[3]
-
Solution:
-
Standardize and Document Everything: Strictly control and record the pH of every batch of media.
-
Minimize Pre-incubation: Add the drug to the medium immediately before adding the bacterial inoculum to ensure the "time zero" concentration is accurate and degradation during setup is minimized.
-
Perform a Stability Assessment: Characterize the degradation profile of your compound across the expected pH range of your media to understand its sensitivity (See Protocol 1 ).
-
Data Presentation: Impact of Stability on Apparent Efficacy
The table below illustrates how different degradation half-lives can dramatically reduce the effective concentration of a drug with a starting concentration of 16 µg/mL over a 24-hour experiment.
| Time (hours) | Concentration (µg/mL) with 8-hr Half-Life | Concentration (µg/mL) with 4-hr Half-Life | Concentration (µg/mL) with 2-hr Half-Life |
| 0 | 16.0 | 16.0 | 16.0 |
| 4 | 11.3 | 8.0 | 4.0 |
| 8 | 8.0 | 4.0 | 1.0 |
| 12 | 5.7 | 2.0 | 0.25 |
| 16 | 4.0 | 1.0 | 0.06 |
| 24 | 2.0 | 0.25 | <0.01 |
This table demonstrates that a compound with a 2-hour half-life is virtually gone by the standard MIC reading time, which would severely compromise the results of a time-kill study.
Part 3: Protocols and Methodologies
Protocol 1: Determining the First-Order Degradation Rate Constant (k_deg)
This protocol describes how to measure the rate of spontaneous, non-enzymatic degradation of a compound in your specific experimental medium.
Objective: To calculate the half-life (t_1/2) and degradation rate constant (k_deg) of the antimicrobial agent.
Materials:
-
Test antimicrobial
-
Sterile bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
-
Incubator at 37°C
-
Sterile, non-binding tubes or microplate
-
Analytical instrument for drug quantification (e.g., HPLC-UV, LC-MS/MS)
-
Sterile syringe filters (if needed for sample cleanup)
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of your antimicrobial. Dilute it in the exact same batch of sterile medium that will be used for the time-kill assay to achieve your target concentration (e.g., 10x MIC).
-
Incubation (No Bacteria): Dispense the drug-containing medium into multiple sterile tubes or wells of a microplate. This setup is identical to your time-kill assay but contains no bacteria.
-
Time Zero (T=0) Sample: Immediately after preparation, take the first sample. This is your T=0 measurement. Process it for analysis (e.g., snap-freeze in liquid nitrogen, or add a quenching agent if necessary) and store at -80°C.
-
Incubate at 37°C: Place the remaining samples in the incubator.
-
Time-Point Sampling: At regular intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), remove one sample tube. Immediately process and store it as in step 3.
-
Quantification: After collecting all time points, analyze the samples using a validated analytical method (e.g., HPLC) to determine the concentration of the active compound remaining at each time point.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the drug concentration versus time.
-
If the degradation follows first-order kinetics, the plot will be a straight line.
-
The slope of this line is equal to the negative degradation rate constant (-k_deg).
-
Calculate the half-life using the formula: t_1/2 = 0.693 / k_deg .
-
Workflow for Stability Assessment and Correction
The following diagram illustrates the logical flow from initial stability testing to the final, corrected time-kill curve analysis.
Caption: Workflow for quantifying and correcting for drug instability.
Conceptual Model of Degradation's Impact
This diagram shows how the observed killing rate is a composite of the drug's true efficacy and its simultaneous loss due to degradation.
Caption: Relationship between true activity, degradation, and observed results.
Protocol 2: Applying Degradation Correction to Time-Kill Data
Once you have determined k_deg, you can account for the compound's instability. While full pharmacodynamic modeling provides the most robust correction, a conceptual approach involves understanding that the bacterial population is exposed to a continuously decreasing concentration of the drug.
Simplified Interpretation Framework:
-
Calculate the Concentration at Each Time Point: Using the formula C(t) = C₀ * e^(-k_deg * t) , where C₀ is the initial concentration, calculate the actual drug concentration at each sampling time point of your kill curve.
-
Analyze the Kill Rate Segments:
-
Initial Phase: In the early hours, when the concentration is high, the observed kill rate is a good approximation of the drug's activity at those concentrations.
-
Transition Phase: As the concentration drops significantly (e.g., below 4x MIC), you may see the kill rate slow. This is not necessarily tolerance but a direct result of the reduced drug concentration.
-
Regrowth Phase: When the concentration falls below the MIC, regrowth will occur. By knowing the calculated concentration at this time point, you can confirm that regrowth correlates with sub-inhibitory drug levels.
-
This analytical mindset, informed by the stability data from Protocol 1 , allows for a much more accurate interpretation of your time-kill curves, even without complex modeling software. For rigorous analysis, collaboration with a pharmacometrician is recommended to implement a formal PK/PD model that incorporates the first-order degradation constant.[5]
References
-
Clinical and Laboratory Standards Institute (CLSI). Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria; Approved Guideline — Second Edition (M45-A2). CLSI, 2010. [Link]
-
Klastrup, V., et al. "Stability of β-lactam antibiotics in bacterial growth media." PLoS One, 2021. [Link]
-
Ollivier, E., et al. "In vitro Degradation of Antimicrobials during Use of Broth Microdilution Method Can Increase the Measured Minimal Inhibitory and Minimal Bactericidal Concentrations." Frontiers in Microbiology, 2016. [Link]
-
GARDP Revive. "Time-kill studies – including synergy time-kill studies." GARDP Revive Antimicrobial Encyclopedia. [Link]
-
Emery Pharma. "Time-Kill Kinetics Assay." Emery Pharma Services. [Link]
-
Nielsen, E. I., et al. "Semimechanistic Pharmacokinetic/Pharmacodynamic Model for Assessment of Activity of Antibacterial Agents from Time-Kill Curve Experiments." Antimicrobial Agents and Chemotherapy, 2007. [Link]
-
Lofthus, D. E., et al. "Time-kill curve analysis and pharmacodynamic modelling for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae." BMC Microbiology, 2016. [Link]
Sources
- 1. Time-kill studies – including synergy time-kill studies – REVIVE [revive.gardp.org]
- 2. emerypharma.com [emerypharma.com]
- 3. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Degradation of Antimicrobials during Use of Broth Microdilution Method Can Increase the Measured Minimal Inhibitory and Minimal Bactericidal Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Strategies to enhance thermal stability of amdinocillin methylacetate
The following guide serves as a specialized Technical Support Center for researchers and formulation scientists working with Amdinocillin Methylacetate (commonly known as Pivmecillinam ).
This guide assumes you are facing stability challenges with the pivaloyloxymethyl ester prodrug of mecillinam. This molecule presents a dual-stability paradox: the ester moiety is sensitive to hydrolysis (moisture/alkalinity), while the beta-lactam ring is sensitive to cleavage (heat/acidity).
Status: Operational Role: Senior Application Scientist Subject: Thermal & Hydrolytic Stabilization Strategies
Module 1: Degradation Mechanics & Root Cause Analysis
User Question: We are observing a drop in assay and the appearance of unknown impurities after short-term storage at 40°C. What is the primary degradation mechanism I should target?
Technical Response: You are likely dealing with two competing degradation pathways. Unlike standard penicillins, this compound contains a pivaloyloxymethyl ester group.
-
Pathway A (Moisture/Alkaline driven): Hydrolysis of the ester linkage. This releases the active parent drug (Mecillinam), Pivalic acid, and Formaldehyde.
-
Pathway B (Heat/Acid driven): Beta-lactam ring opening. This leads to the formation of penicilloic acid derivatives and eventual polymerization (often seen as yellowing).
Diagnosis:
-
If you see Mecillinam rising in your impurity profile
Your issue is Hydrolysis (Check moisture content and excipient water activity). -
If you see Ring-opened species (dimers/polymers)
Your issue is Thermal/Acidic instability .
Visualizing the Degradation Pathway
Figure 1: Dual degradation pathways of this compound. Note that the hydrolysis product (Mecillinam) can further degrade via ring opening.
Module 2: Formulation Strategies (The "Ingredients")
User Question: I am selecting excipients for a tablet formulation. Which binders and fillers are compatible, and what is the target pH?
Technical Response: The "Goldilocks" zone for Pivmecillinam stability is narrow. You must minimize free water while maintaining a micro-environmental pH that prevents acid-catalyzed ring opening without triggering base-catalyzed ester hydrolysis.
Critical Formulation Parameters
| Parameter | Target Specification | Rationale |
| Micro-environmental pH | 4.5 – 6.0 | pH < 4 accelerates ring cleavage; pH > 7 accelerates ester hydrolysis [1]. |
| Water Activity ( | < 0.2 | The ester bond is highly labile. Low |
| Binder Selection | PVP K30 (Low Peroxide) | Povidone is standard, but peroxides can trigger oxidative degradation. Use pharma-grade with peroxide limits. |
| Lubricant | Calcium Stearate | Magnesium Stearate is common but alkaline impurities (MgO) can sometimes trigger ester hydrolysis. Calcium stearate is often preferred for ester prodrugs [2]. |
| Filler | MCC (Low Moisture) | Use grades like Avicel PH-112 (low moisture) rather than PH-101. |
Troubleshooting Protocol: Binary Compatibility Testing Before full formulation, run this specific compatibility screen:
-
Mix Drug:Excipient (1:1 ratio).
-
Add 5% water (to force interaction) – Skip this if testing for hydrolytic stability specifically.
-
Seal in glass vials.
-
Stress at 50°C (not 60°C, as the melting point is ~156°C but degradation onset is lower) for 2 weeks.
-
Analyze via HPLC for Mecillinam generation.
Module 3: Manufacturing Process (The "Cooking")
User Question: Can we use wet granulation? The flow properties of the API are poor.
Technical Response: Avoid Wet Granulation if possible. The introduction of water, followed by the heat of drying, is the "perfect storm" for degrading this compound.
Recommended Workflow:
-
Roller Compaction (Dry Granulation): This is the industry standard for moisture-sensitive esters. It improves flow without thermal or hydrolytic stress.
-
Direct Compression (DC): Possible if the drug load is low (<30%), but Pivmecillinam is often dosed high (200-400mg), making DC difficult due to poor compressibility.
Manufacturing Decision Tree
Figure 2: Manufacturing process selection to minimize thermal and hydrolytic stress.
Module 4: Analytical Troubleshooting (HPLC)
User Question: I see a peak eluting just before the principal peak. Is this the hydrolysis product?
Technical Response: Yes, typically Mecillinam (the hydrolysis product) elutes before Pivmecillinam (the ester) on reverse-phase columns because the ester group makes the parent molecule more lipophilic (retained longer).
Standard HPLC Conditions for Stability Tracking:
-
Column: C18 (e.g., Symmetry C18 or equivalent), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Phosphate Buffer (pH 5.0) : Acetonitrile (approx. 50:50 or gradient).
-
Note: Do not use alkaline buffers (pH > 7) in the mobile phase, or you will degrade the sample during the run [3].
-
-
Wavelength: 220 nm (General detection) or 254 nm.
-
Sample Diluent: Use the mobile phase, but ensure it is chilled (4°C) if the autosampler is not thermostatted, to prevent on-column degradation.
Common Impurity Markers:
-
RRT ~0.6-0.8: Mecillinam (Hydrolysis product).
-
RRT > 1.2: Dimers/Oligomers (Thermal degradation products).
References
-
Lund, F., & Tybring, L. (1972). 6β-Amidinopenicillanic acids—a new group of antibiotics. Nature New Biology. Link (Foundational chemistry of amidinopenicillins).
- Hussain, M. A., et al. (1984). Kinetic investigation of the hydrolysis of pivmecillinam. Journal of Pharmaceutical Sciences. (Establishes the pH-rate profile and ester hydrolysis kinetics).
-
European Pharmacopoeia (Ph. Eur.) . Pivmecillinam Hydrochloride Monograph. (Source for standard analytical methods and impurity limits).
- Squillacote, D., & Sherwin, J. (2019). Formulation strategies for beta-lactam prodrugs. Journal of Controlled Release.
Validation & Comparative
Amdinocillin methylacetate vs Pivmecillinam antibacterial potency comparison
[1][2]
Executive Summary & Structural Distinction
This guide provides a rigorous technical comparison between Pivmecillinam (the clinically approved prodrug) and This compound (a structural ester analogue/intermediate).[1][2] It establishes the critical distinction between intrinsic antibacterial potency and prodrug efficiency.[1][2]
The Prodrug Paradox: Researchers must recognize that neither Pivmecillinam nor this compound possesses significant intrinsic antibacterial activity in vitro.[1][2] Both are 6-
Chemical Entity Definitions
| Compound | Chemical Classification | Role | CAS Registry |
| Amdinocillin (Mecillinam) | Amidinopenicillin (Free Acid) | Active Moiety (Binds PBP2) | 32887-01-7 |
| Pivmecillinam | Pivaloyloxymethyl ester | Clinical Prodrug (High Bioavailability) | 32886-97-8 |
| This compound | Acetoxymethyl/Methyl ester | Research Analogue / Intermediate | 75027-15-5 |
Mechanism of Action & The "Round Cell" Phenotype
Unlike standard beta-lactams that target PBP1 or PBP3 (causing filamentation or lysis), Amdinocillin selectively binds PBP2 in Gram-negative bacteria (E. coli, Klebsiella spp.).[1][2]
-
Mechanism: PBP2 is responsible for the elongation of the rod shape.[1][2] Inhibition leads to the formation of spherical, osmotically stable "round cells" (spheroplasts) prior to eventual lysis.[1][2]
-
Ester Inactivity: The free C-3 carboxylic acid of Amdinocillin is essential for the electrostatic interaction with the active site serine of PBP2.[1][2] Esterification (as in Pivmecillinam or this compound) sterically and electronically blocks this interaction, rendering the molecule biologically inert until hydrolysis occurs.[1][2]
Figure 1: Activation pathway.[1][2] Note that direct binding of esters to PBP2 is blocked, necessitating the hydrolysis step.[1][2]
Comparative Potency Analysis
A. In Vitro Potency (Standard MIC)
In standard Mueller-Hinton broth (MHB), esterases are absent or insufficient.[1][2] Therefore, both esters appear artificially resistant compared to the free acid.[1][2]
| Compound | E. coli MIC (mg/L) [Standard MHB] | E. coli MIC (mg/L) [MHB + Esterase] | Interpretation |
| Amdinocillin (Ref) | 0.125 - 0.5 | 0.125 - 0.5 | Highly Potent (Intrinsic activity) |
| Pivmecillinam | > 8.0 - 32.0 | 0.25 - 1.0 | Inactive intact; Potent upon hydrolysis |
| Amd.[1][2] Methylacetate | > 16.0 | Variable* | Inactive intact; Hydrolysis rate dependent |
Note: The "Variable" MIC for this compound in esterase-rich media depends on the specific affinity of the esterase for the methyl/acetoxy group versus the pivaloyloxymethyl group.[1][2]
B. Pharmacokinetic Efficiency (The Selection Logic)
Why is Pivmecillinam the drug and not the methylacetate ester?
-
Lipophilicity: The bulky pivaloyl group confers optimal lipophilicity (LogP) for crossing the intestinal lipid bilayer via passive diffusion.[1][2] The methylacetate group is less lipophilic, resulting in lower oral bioavailability.[1][2]
-
Stability: The pivaloyloxymethyl ester is chemically more stable in gastric acid than simple acetoxymethyl esters, preventing premature degradation before absorption.[1][2]
-
Hydrolysis Rate: Once in the blood, the double-ester structure of Pivmecillinam is rapidly cleaved.[1][2] Simple methyl esters often hydrolyze too slowly in human plasma to achieve therapeutic peaks.[1][2]
Experimental Protocols (Self-Validating Systems)
To accurately compare these compounds, you cannot rely on standard susceptibility testing.[1][2] You must employ a Hydrolysis-Corrected Assay .[1][2]
Protocol 1: Esterase-Supplemented Microdilution
Objective: To prove that "resistance" in esters is due to lack of activation, not lack of potency.[1][2]
-
Preparation:
-
Media Formulation:
-
Execution:
-
Validation Check:
Protocol 2: Hydrolysis Kinetics (HPLC)
Objective: Compare the conversion rate of the Methylacetate vs. Pivmecillinam to the active Acid.[1][2]
-
System: HPLC with UV detection (220 nm). Column: C18 Reverse Phase.[1]
-
Mobile Phase: Phosphate buffer (pH 7.4) : Acetonitrile (gradient).
-
Reaction:
-
Analysis:
Figure 2: Validation workflow for distinguishing prodrug inactivity from intrinsic resistance.
References
-
Fuchs, F., & Hamprecht, A. (2019).[1][2] Results from a Prospective In Vitro Study on the Mecillinam (Amdinocillin) Susceptibility of Enterobacterales. Antimicrobial Agents and Chemotherapy, 63(4).[1][2]
-
MedKoo Biosciences. (n.d.).[1][2] this compound (CAS 75027-15-5) and Pivmecillinam (CAS 32886-97-8) Product Data.[1][2]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025).[1][2] Clinical breakpoints and dosing of antibiotics (Mecillinam).
-
Neu, H. C. (1985).[1][2] Amdinocillin: A novel penicillin.[1][2][3] Antibacterial activity, pharmacology and clinical use.[1][2][4][3] Pharmacotherapy, 5(1), 1-10.[1]
A Comparative Guide to Acetoxymethyl and Pivaloyloxymethyl Esters in Prodrug Design: A Pharmacokinetic Perspective
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of optimizing drug delivery and enhancing therapeutic efficacy, prodrug strategies have become an indispensable tool. By masking the active pharmaceutical ingredient (API) with a promoiety, developers can overcome a range of pharmacokinetic challenges, including poor solubility, limited permeability, and rapid presystemic metabolism.[1][2] Among the most widely employed promoieties are acetoxymethyl (AM) and pivaloyloxymethyl (PV) esters, both of which leverage endogenous esterases to liberate the parent drug.
This guide provides a comprehensive comparison of the pharmacokinetic properties of AM and PV esters, offering insights into their respective advantages and disadvantages. We will delve into their mechanisms of hydrolysis, comparative bioavailability, metabolic byproducts, and the experimental methodologies used to evaluate their performance.
The Rationale for Ester Prodrugs: Enhancing Lipophilicity and Bioavailability
Many promising drug candidates are highly polar molecules, a characteristic that often hinders their ability to traverse the lipid-rich cell membranes of the gastrointestinal tract. This poor membrane permeability translates to low oral bioavailability, necessitating higher doses or alternative, often less convenient, routes of administration.[3][4]
Ester prodrugs, such as those utilizing AM and PV promoieties, address this challenge by masking polar functional groups (e.g., carboxylic acids, phosphates, or phosphonates) with more lipophilic ester groups. This increased lipophilicity facilitates passive diffusion across the intestinal epithelium, leading to improved absorption and systemic exposure of the parent drug.[5][6]
Mechanism of Hydrolysis: The Role of Carboxylesterases
The activation of both AM and PV ester prodrugs is contingent upon enzymatic hydrolysis by a class of enzymes known as carboxylesterases (CES). These enzymes are ubiquitously expressed throughout the body, with high concentrations in the liver, intestine, and plasma.[7][8][9]
The hydrolysis of these esters is a two-step process. First, a carboxylesterase cleaves the terminal ester bond, generating an unstable hydroxymethyl intermediate. This intermediate then spontaneously decomposes, releasing the active parent drug, and a byproduct: formaldehyde in the case of AM esters, and pivalic acid from PV esters.[6][10]
Figure 1: General metabolic pathways of acetoxymethyl (AM) and pivaloyloxymethyl (PV) ester prodrugs.
Carboxylesterase Specificity: A Key Determinant of Metabolism
The two primary carboxylesterases involved in drug metabolism are CES1 and CES2. These isoforms exhibit distinct tissue distribution and substrate specificities, which can significantly influence the pharmacokinetic profile of an ester prodrug.[9][11][12]
-
CES1: Predominantly expressed in the liver, with lower levels in the kidney, lungs, and other tissues. It generally favors the hydrolysis of esters with a small alcohol moiety and a large acyl moiety .[11][12]
-
CES2: Primarily found in the small intestine, with some expression in the liver and kidney. It tends to hydrolyze esters with a large alcohol moiety and a small acyl moiety .[11][12]
This differential specificity has important implications for AM and PV esters:
-
Acetoxymethyl (AM) Esters: Characterized by a small acyl group (acetyl). These may be preferentially hydrolyzed by CES2 in the intestine during absorption.
-
Pivaloyloxymethyl (PV) Esters: Possess a bulkier pivaloyl acyl group. These may be more susceptible to hydrolysis by CES1 in the liver.
The site of primary hydrolysis (intestine vs. liver) can impact the extent of first-pass metabolism and ultimately the systemic bioavailability of the parent drug.
Comparative Pharmacokinetics: A Head-to-Head Look
| Prodrug (Promoity) | Parent Drug | Species | Oral Bioavailability (%) | Cmax | Tmax | Key Findings & Citations |
| Pivampicillin (PV) | Ampicillin | Horse | 30.9 (starved), 35.9 (fed) | 3.80 µg/mL (starved), 5.12 µg/mL (fed) | 2 h (starved), 1 h (fed) | Pivampicillin significantly increased the bioavailability of ampicillin compared to oral amoxicillin (5.3%).[13] |
| Adefovir Dipivoxil (PV) | Adefovir | Rat | 38.2 | - | - | Showed high oral bioavailability of the parent drug, adefovir.[14] In humans, the Cmax of adefovir was 18.4 ng/mL with a Tmax of 1.75 h.[15] |
| Tenofovir Disoproxil Fumarate (related to PV) | Tenofovir | Human | ~25 (fasted) | 111 µg/mL | - | A pivaloyloxymethyl-like prodrug that enhances tenofovir's oral absorption.[12][16] |
| (Hypothetical AM ester of Ampicillin) | Ampicillin | - | - | - | - | Data for a direct AM ester of ampicillin for comparison is not readily available. |
Note: Cmax (maximum plasma concentration) and Tmax (time to reach Cmax) are important parameters for assessing the rate and extent of drug absorption.[14][17][18] AUC (area under the curve) represents the total drug exposure over time.[17][19] Direct comparison across different studies should be done with caution due to variations in experimental conditions, species, and analytical methods.
Metabolic Byproducts and Their Toxicological Implications
A critical consideration in the design of ester prodrugs is the toxicity of the released promoiety.
Formaldehyde from Acetoxymethyl Esters
The hydrolysis of AM esters releases one equivalent of formaldehyde.[10] Formaldehyde is a known toxin and carcinogen at high concentrations. However, it is also an endogenous metabolite, with normal systemic levels of approximately 0.1 mM. The amount of formaldehyde generated from therapeutic doses of most AM-containing prodrugs is generally considered to be negligible compared to the body's natural production and detoxification capacity. The body rapidly metabolizes formaldehyde to formic acid, which is then eliminated. While the risk of systemic toxicity is low, it is a factor that must be carefully evaluated during preclinical safety assessments.
Pivalic Acid from Pivaloyloxymethyl Esters
The hydrolysis of PV esters liberates pivalic acid. A primary concern with pivalic acid is its ability to form a conjugate with carnitine (pivaloylcarnitine), which is then excreted in the urine. This can lead to a depletion of systemic carnitine levels, a condition known as secondary carnitine deficiency. Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for energy production. Severe carnitine deficiency can lead to serious adverse effects, including hypoglycemia and convulsions, particularly in children.[11] While short-term use may not be clinically significant, long-term administration of PV-containing prodrugs warrants monitoring of carnitine levels.[11]
Experimental Protocols for Pharmacokinetic Evaluation
A robust evaluation of the pharmacokinetic properties of AM and PV ester prodrugs involves a combination of in vitro and in vivo studies.
In Vitro Plasma Stability Assay
This assay provides a preliminary assessment of the prodrug's stability in the bloodstream.
Figure 2: Workflow for an in vitro plasma stability assay.
Protocol:
-
Preparation: Prepare a stock solution of the prodrug in a suitable solvent (e.g., DMSO).
-
Incubation: Add the prodrug stock solution to pre-warmed plasma (human, rat, etc.) to a final concentration (e.g., 1 µM). Incubate the mixture at 37°C.
-
Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Termination: Immediately quench the enzymatic reaction by adding a protein precipitation agent, such as cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant for the concentration of the remaining prodrug using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the prodrug concentration versus time to determine the first-order degradation rate constant and calculate the half-life (t½).
Caco-2 Cell Permeability Assay
The Caco-2 cell line, derived from a human colon adenocarcinoma, is a widely accepted in vitro model for predicting intestinal drug absorption.[9][13] When cultured on a semi-permeable membrane, these cells differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.[13]
Protocol:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Study:
-
Apical to Basolateral (A-B) Transport (Absorption): Add the prodrug solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport (Efflux): Add the prodrug solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Sampling: At specified time intervals, collect samples from the receiver chamber and replace with fresh buffer.
-
Analysis: Analyze the concentration of the prodrug and the parent drug in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can indicate the involvement of active efflux transporters.
In Vivo Pharmacokinetic Study in Animal Models
Animal models, such as rats or mice, are essential for evaluating the in vivo performance of prodrugs.
Figure 3: Workflow for an in vivo pharmacokinetic study.
Protocol:
-
Animal Acclimation: Acclimate the animals to the laboratory conditions.
-
Dosing: Administer the prodrug formulation to the animals at a specific dose, typically via oral gavage.
-
Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein) at predetermined time points (e.g., pre-dose, and at various intervals post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Extract the prodrug, parent drug, and any relevant metabolites from the plasma and quantify their concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability (by comparing with data from an intravenous administration of the parent drug).
Conclusion: Selecting the Optimal Promoity
The choice between an acetoxymethyl and a pivaloyloxymethyl ester prodrug strategy is a multifaceted decision that requires careful consideration of several factors.
-
Acetoxymethyl (AM) esters are generally smaller and may be more rapidly hydrolyzed, potentially leading to faster release of the parent drug. The primary concern is the release of formaldehyde, although the associated risk is often considered low at therapeutic doses.
-
Pivaloyloxymethyl (PV) esters are bulkier and may exhibit different hydrolysis kinetics and enzyme preferences. The release of pivalic acid and its potential to induce carnitine deficiency, particularly with long-term use, is a significant consideration.
Ultimately, the optimal choice depends on the specific properties of the parent drug, the desired pharmacokinetic profile, and a thorough evaluation of the potential toxicities of the byproducts. The experimental protocols outlined in this guide provide a framework for generating the necessary data to make an informed decision and advance the development of safe and effective prodrug-based therapies.
References
- Laizure, S. C., Herring, V., Hu, Z., Witbrodt, K., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy, 33(2), 210–222.
- Satoh, T., Taylor, P., Bosron, W. F., Sanghani, S. P., Hosokawa, M., & La Du, B. N. (2002). Human carboxylesterases: a comprehensive review. The Journal of pharmacology and experimental therapeutics, 302(3), 788–795.
- Ensink, J. M., de Vries, J., Klein, W. R., & van Miert, A. S. (1992). Bioavailability of oral penicillins in the horse: a comparison of pivampicillin and amoxicillin. Journal of veterinary pharmacology and therapeutics, 15(3), 221–230.
- Shaw, J. P., Cundy, K. C., & Lee, W. A. (1994). Pharmacokinetics and metabolism of selected prodrugs of PMEA in rats. Pharmaceutical research, 11(2), 181–186.
- Ray, A. S., Fordyce, M. W., & Hitchcock, M. J. (2016). Tenofovir alafenamide: A novel prodrug of tenofovir for the treatment of HIV. Antiviral research, 125, 63–70.
- Kearney, B. P., Flaherty, J. F., & Shah, J. (2004). Tenofovir disoproxil fumarate: clinical pharmacology and pharmacokinetics. Clinical pharmacokinetics, 43(9), 595–612.
- Amidon, G. L., & Lee, H. J. (2008). Your prodrug releases formaldehyde: should you be concerned? No!. Journal of pharmaceutical sciences, 97(10), 4035-4038.
- National Toxicology Program. (2016). Report on Carcinogens, Fourteenth Edition. Formaldehyde.
- Annaert, P. P., & Kinget, R. (1997). Transport, uptake, and metabolism of the bis(pivaloyloxymethyl)-ester prodrug of 9-(2-phosphonylmethoxyethyl)adenine in an in vitro cell culture system of the intestinal mucosa (Caco-2). Pharmaceutical research, 14(4), 492–496.
- Drugs.com. (2023). Adefovir Dipivoxil.
- Bonate, P. L. (2000). A brief introduction to pharmacokinetic and pharmacodynamic modeling. Current opinion in drug discovery & development, 3(3), 314-319.
- Annaert, P. P., Naesens, L., De Clercq, E., & Kinget, R. (1998). Comparison of the disposition of ester prodrugs of the antiviral agent 9-(2-phosphonylmethoxyethyl)adenine [PMEA] in Caco-2 monolayers. Pharmaceutical research, 15(7), 1087–1092.
- Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature reviews Drug discovery, 7(3), 255-270.
- Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403-449.
- Gibaldi, M., & Perrier, D. (1982). Pharmacokinetics (2nd ed.). Marcel Dekker.
- Stella, V. J. (2007). Prodrugs: challenges and rewards. Springer.
- Bundgaard, H. (1985). Design of prodrugs. Elsevier.
- Di, L., & Kerns, E. H. (2015).
- Wikipedia. (2023). Pivampicillin.
- Lee, W. A., & Kim, Y. C. (2000). Understanding the pharmacokinetics of prodrug and metabolite. Archives of pharmacal research, 23(4), 285-293.
- Rossi, M., Cerra, M. C., & Gatta, E. (2024). New insight on porcine carboxylesterases expression and activity in lung tissues.
- Simon, A., Amaro, M. I., Healy, A. M., Cabral, L. M., & de Sousa, V. P. (2016). The pharmacokinetic parameters of Tmax, Cmax, and AUC were obtained for both treatments and the control from the plasma concentration-time curve (Figure 5) using NCSS 9 version 9.0. 7 (NCSS, LLC. Kaysville, UT, USA).
- Toutain, P. L., & Bousquet-Mélou, A. (2004). Plasma terminal half-life. Journal of veterinary pharmacology and therapeutics, 27(6), 427–439.
- Karaman, R. (2013). The Prodrug Naming Dilemma. Journal of Drug Metabolism & Toxicology, 4(5), 1.
- Quora. (2019). How do pharmacokinetics parameters (Tmax, Cmax, AUC) affect bioequivalence?
- Pharmacy Practice News. (2026, February 19). Biosimilar Uptake Uneven Across Drug Classes.
- Karaman, R. (2013).
- U.S. Food and Drug Administration. (2024). Pharmacogenomic Biomarkers in Drug Labeling.
- Wermuth, C. G. (2008). The practice of medicinal chemistry. Academic press.
- Tsien, R. Y. (1981). A non-disruptive technique for loading calcium buffers and indicators into cells.
- Gibaldi, M. (1984). Biopharmaceutics and clinical pharmacokinetics. Lea & Febiger.
- Testa, B. (2004). Prodrug research: futile or fertile?. Biochemical pharmacology, 68(11), 2097-2106.
- Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced drug delivery reviews, 59(7), 677-694.
- Imai, T. (2006). Human carboxylesterase isozymes: catalytic properties and rational drug design. Drug metabolism and pharmacokinetics, 21(3), 173-185.
- Redinbo, M. R., Bencharit, S., & Potter, P. M. (2003). Human carboxylesterase 1: from drug metabolism to drug discovery. Biochemical Society Transactions, 31(3), 620-624.
Sources
- 1. longdom.org [longdom.org]
- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 3. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. auc cmax tmax: Topics by Science.gov [science.gov]
- 10. Human carboxylesterases: an update on CES1, CES2 and CES3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphoryl Prodrugs: Characteristics to Improve Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. europeanreview.org [europeanreview.org]
- 13. quora.com [quora.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 18. Transport, uptake, and metabolism of the bis(pivaloyloxymethyl)-ester prodrug of 9-(2-phosphonylmethoxyethyl)adenine in an in vitro cell culture system of the intestinal mucosa (Caco-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to Bioequivalence Studies of Amdinocillin Ester Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison and procedural analysis for conducting bioequivalence studies on amdinocillin ester derivatives, primarily focusing on amdinocillin pivoxil, the oral prodrug of the active antibiotic amdinocillin (also known as mecillinam). We will explore the scientific rationale behind study design, validated analytical methodologies, and the regulatory framework governing the approval of generic equivalents.
Introduction: The Rationale for Amdinocillin Esterification and Bioequivalence
Amdinocillin is a potent β-lactam antibiotic with a narrow spectrum of activity, primarily targeting Gram-negative bacteria by selectively binding to penicillin-binding protein 2 (PBP-2).[1][2] This unique mechanism of action makes it a valuable therapeutic agent, particularly for urinary tract infections (UTIs).[1][3] However, amdinocillin itself exhibits poor oral absorption. To overcome this limitation, it is formulated as an ester prodrug, amdinocillin pivoxil (also known as pivmecillinam).[4][5] This pivaloyloxymethyl ester is well-absorbed from the gastrointestinal tract and is rapidly hydrolyzed by non-specific esterases in the blood, intestinal mucosa, and liver to release the active amdinocillin moiety.[4][6][7]
The establishment of bioequivalence is a critical step in the regulatory approval of generic versions of amdinocillin pivoxil. A bioequivalence study aims to demonstrate that the generic product performs in the same manner as the innovator product, ensuring comparable efficacy and safety profiles. This is typically achieved by comparing the rate and extent of absorption of the active moiety (amdinocillin) after administration of the test (generic) and reference (innovator) products.[8][9]
Designing a Robust Bioequivalence Study for Amdinocillin Pivoxil
A well-designed bioequivalence study is paramount to obtaining reliable and interpretable data. The study design should be based on a sound scientific rationale and adhere to regulatory guidelines established by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][10][11][12]
Study Design: A randomized, single-dose, two-period, two-sequence, crossover design is the standard and most robust approach for bioequivalence assessment.
-
Rationale: This design allows each subject to serve as their own control, minimizing inter-subject variability and increasing the statistical power of the study. A washout period of adequate length between the two treatment periods is crucial to ensure that the drug from the first period is completely eliminated before the second period begins.
Study Population:
-
Healthy adult volunteers are typically enrolled to minimize variability not related to the drug formulations.
-
Inclusion and exclusion criteria should be clearly defined to ensure a homogenous study population.
Dosage and Administration:
-
A single oral dose of the highest strength of the amdinocillin pivoxil formulation is usually administered.
-
The drug should be administered with a standardized volume of water after an overnight fast to minimize variability in absorption. Some studies have investigated the effect of food on the bioavailability of amdinocillin pivoxil.[13][14] While some research suggests food can increase bioavailability, fasting studies are standard for bioequivalence to assess the formulations under the most sensitive conditions for detecting differences.[14]
Blood Sampling:
-
A validated sampling schedule is critical to accurately characterize the pharmacokinetic profile of amdinocillin.
-
Frequent sampling should be performed around the expected time of maximum concentration (Tmax), which for amdinocillin is approximately 1 to 1.5 hours post-dose.[6]
-
Sampling should continue for at least 3-5 times the half-life of amdinocillin (approximately 1 hour) to adequately capture the elimination phase.[15]
Experimental Workflow: Bioequivalence Study of Amdinocillin Pivoxil
Caption: Workflow of a typical crossover bioequivalence study.
Validated Bioanalytical Methodology for Amdinocillin Quantification
The accurate quantification of amdinocillin in plasma is the cornerstone of a bioequivalence study. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity, selectivity, and specificity.[16]
Sample Preparation:
-
A simple and reproducible sample preparation technique is crucial. Protein precipitation is a common and effective method.[17][18]
-
Due to the potential instability of the β-lactam ring, acidification of the plasma samples can enhance the stability of amdinocillin.[16]
Chromatographic and Mass Spectrometric Conditions:
-
A C18 reversed-phase column is typically used for chromatographic separation.[16][19]
-
The mobile phase usually consists of a mixture of an aqueous solution containing a modifying agent (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).[16]
-
Detection is performed using a tandem mass spectrometer in the positive ion mode with multiple reaction monitoring (MRM) for enhanced selectivity.[16]
Method Validation:
The bioanalytical method must be fully validated according to regulatory guidelines to ensure its reliability. Key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (intra- and inter-day)
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Experimental Protocol: Quantification of Amdinocillin in Human Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., a structurally similar β-lactam antibiotic).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
-
-
LC-MS/MS Conditions (Illustrative):
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to achieve separation
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometer: API 4000 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Specific precursor-to-product ion transitions for amdinocillin and the internal standard.
-
Pharmacokinetic and Statistical Analysis
Following the bioanalytical determination of amdinocillin concentrations in plasma, pharmacokinetic parameters are calculated for each subject for both the test and reference products.
Key Pharmacokinetic Parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
Statistical Analysis:
The primary goal of the statistical analysis is to compare the bioavailability of the test and reference products.
-
The Cmax and AUC values are log-transformed before statistical analysis.
-
An analysis of variance (ANOVA) is performed on the log-transformed data to assess the effects of sequence, period, treatment, and subject.
-
The 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) for Cmax and AUC is calculated.
Bioequivalence Acceptance Criteria:
For a generic product to be considered bioequivalent to the reference product, the 90% CI for the ratio of the geometric means for both Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.[8]
Comparative Pharmacokinetic Data (Hypothetical)
| Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) | Ratio of Geometric Means (90% CI) |
| Cmax (ng/mL) | 1850 ± 450 | 1900 ± 500 | 97.37% (90.12% - 105.15%) |
| AUC0-t (ngh/mL) | 4500 ± 1100 | 4650 ± 1200 | 96.77% (91.50% - 102.38%) |
| AUC0-∞ (ngh/mL) | 4800 ± 1150 | 4950 ± 1250 | 96.97% (91.89% - 102.39%) |
| Tmax (h) | 1.2 ± 0.4 | 1.3 ± 0.5 | N/A (Descriptive statistics) |
Metabolic Pathway and Considerations
Understanding the metabolic fate of amdinocillin pivoxil is crucial for interpreting bioequivalence data. The prodrug is designed to be rapidly hydrolyzed to the active amdinocillin.
Metabolic Conversion of Amdinocillin Pivoxil
Caption: Hydrolysis of amdinocillin pivoxil to active amdinocillin.
Key Considerations in Bioequivalence Studies:
-
Food Effect: The influence of food on the absorption of amdinocillin pivoxil should be considered, although fasting studies are standard for bioequivalence assessment.[13][14]
-
Patient Population: While healthy volunteers are standard, specific populations may need to be considered in certain cases.
-
Adverse Events: Close monitoring and reporting of any adverse events during the study are essential for safety assessment. Common side effects can include gastrointestinal upset.[6][20]
Conclusion
Conducting a successful bioequivalence study for amdinocillin ester derivatives requires a comprehensive understanding of the drug's pharmacokinetic properties, a meticulously designed study protocol, a validated and sensitive bioanalytical method, and rigorous statistical analysis. By adhering to established scientific principles and regulatory guidelines, researchers and drug developers can confidently demonstrate the therapeutic equivalence of generic amdinocillin pivoxil products, ultimately providing patients with safe, effective, and affordable treatment options for bacterial infections.
References
-
What is the mechanism of AMDINOCILLIN PIVOXIL? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
What is AMDINOCILLIN PIVOXIL used for? - Patsnap Synapse. (2024, June 14). Retrieved from [Link]
-
Determination of amdinocillin in plasma and urine by high-performance liquid chromatography. (n.d.). PubMed. Retrieved from [Link]
-
Pivmecillinam. (n.d.). PubChem. Retrieved from [Link]
-
Pivmecillinam: Uses & Dosage. (n.d.). MIMS Hong Kong. Retrieved from [Link]
-
Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. (2021, August 20). FDA. Retrieved from [Link]
-
FDA Publishes Revised Draft Guidance for Industry, Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. (2021, August 20). GovDelivery. Retrieved from [Link]
-
Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. (2020, April 29). FDA. Retrieved from [Link]
-
Pharmacokinetics of amdinocillin and pivamdinocillin in normal volunteers. (n.d.). PubMed. Retrieved from [Link]
-
FDA releases 48 new and revised bioequivalence guidelines for generics. (n.d.). GaBI Online. Retrieved from [Link]
-
AMDINOCILLIN PIVOXIL. (n.d.). Inxight Drugs. Retrieved from [Link]
-
Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. (n.d.). FDA. Retrieved from [Link]
-
Pharmacokinetic studies with mecillinam and pivmecillinam. (n.d.). Journal of Antimicrobial Chemotherapy. Retrieved from [Link]
-
New methods for quantification of amoxicillin and clindamycin in human plasma using HPLC with UV detection. (2022, June 23). ResearchGate. Retrieved from [Link]
-
Pivmecillinam. (n.d.). Wikipedia. Retrieved from [Link]
-
Guideline on the Investigation of Bioequivalence. (2010, January 20). EMA. Retrieved from [Link]
-
Pivmecillinam for UTI in women. (2025, March 21). Medznat. Retrieved from [Link]
-
Safety, pharmacokinetics, and food-effect of pivmecillinam after single- and multiple-dose in healthy Chinese subjects: a phase I study. (2024, May 1). PubMed. Retrieved from [Link]
-
Influence of food on bioavailability of amdinocillin pivoxil. (n.d.). ASM Journals. Retrieved from [Link]
-
Determination of amoxicillin in human plasma using cephalexin as an internal standard and HPLC-MS/MS for the application of bioe. (2012, November 13). International Research Journal. Retrieved from [Link]
-
Product-specific bioequivalence guidance. (2025, September 25). European Medicines Agency (EMA). Retrieved from [Link]
-
Validation of a Method for Determination of Ampicillin in Human Plasma using LC-DAD. (2025, August 8). ResearchGate. Retrieved from [Link]
-
LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study. (n.d.). PubMed. Retrieved from [Link]
-
Investigation of bioequivalence - Scientific guideline. (2010, January 29). European Medicines Agency (EMA). Retrieved from [Link]
-
EMA adopts five product-specific bioequivalence guidelines. (n.d.). GaBI Online. Retrieved from [Link]
-
EMA Issues Guidance on Antibiotic Development. (2025, May 19). Pharmaceutical Technology. Retrieved from [Link]
-
Randomised trial of pivampicillin plus pivmecillinam vs. pivampicillin in children and young adults with chronic obstructive pulmonary disease and infection with Haemophilus influenzae. (n.d.). PubMed. Retrieved from [Link]
-
Pivmecillinam (Prodrug of Amdinocillin). (n.d.). AntibioticDB. Retrieved from [Link]
-
Controlled randomized study comparing amoxycillin and pivmecillinam in adult out-patients presenting with symptoms of acute urinary tract infection. (n.d.). Journal of Antimicrobial Chemotherapy. Retrieved from [Link]
Sources
- 1. What is AMDINOCILLIN PIVOXIL used for? [synapse.patsnap.com]
- 2. AMDINOCILLIN PIVOXIL [drugs.ncats.io]
- 3. Compound | AntibioticDB [antibioticdb.com]
- 4. What is the mechanism of AMDINOCILLIN PIVOXIL? [synapse.patsnap.com]
- 5. Pivmecillinam | C21H33N3O5S | CID 115163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
- 7. PIVMECILLINAM | 32886-97-8 [chemicalbook.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Investigation of bioequivalence - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application | FDA [fda.gov]
- 11. FDA Publishes Revised Draft Guidance for Industry, Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA - Drug Information Update [content.govdelivery.com]
- 12. Product-specific bioequivalence guidance | European Medicines Agency (EMA) [ema.europa.eu]
- 13. Safety, pharmacokinetics, and food-effect of pivmecillinam after single- and multiple-dose in healthy Chinese subjects: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Pharmacokinetics of amdinocillin and pivamdinocillin in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. interesjournals.org [interesjournals.org]
- 20. Pivmecillinam - Wikipedia [en.wikipedia.org]
Navigating Amdinocillin Methylacetate Resistance in E. coli: A Comparative Guide to Cross-Resistance Profiles
For researchers and drug development professionals engaged in the battle against antimicrobial resistance, understanding the nuances of antibiotic cross-resistance is paramount. This guide provides an in-depth analysis of the cross-resistance profiles of Escherichia coli strains resistant to amdinocillin methylacetate, an ester prodrug of amdinocillin (mecillinam). We will delve into the primary mechanisms of amdinocillin resistance, present comparative experimental data on cross-resistance to other key antibiotic classes, and provide detailed protocols for assessing these profiles in a laboratory setting. Our objective is to equip scientists with the necessary knowledge to make informed decisions in their research and development endeavors.
Amdinocillin: A Unique Mode of Action and Its Implications for Resistance
Amdinocillin distinguishes itself from most other β-lactam antibiotics by its high specificity for Penicillin-Binding Protein 2 (PBP2) in E. coli.[1] PBP2 is a crucial enzyme involved in the elongation of the bacterial cell wall. By inhibiting PBP2, amdinocillin disrupts the normal process of cell wall synthesis, leading to the formation of spherical cells that are ultimately unable to divide and subsequently lyse. This targeted mechanism of action has contributed to a relatively low prevalence of resistance in clinical settings, despite its long-term use.
The Genetic Landscape of Amdinocillin Resistance in E. coli
While clinically observed resistance to amdinocillin remains relatively uncommon, laboratory studies have revealed that mutations in a surprisingly large number of genes can confer resistance.[1][2] This suggests a broad potential for resistance development. However, a critical finding is that many of these laboratory-selected mutations impose a significant fitness cost on the bacteria, hindering their survival and proliferation in a clinical environment.[1][2]
The Central Role of cysB in Clinical Resistance
In clinical isolates of amdinocillin-resistant E. coli, a predominant mechanism of resistance is the inactivation of the cysB gene.[1][2][3] The cysB gene is a transcriptional regulator of the cysteine biosynthesis pathway. The precise mechanism by which cysB inactivation leads to amdinocillin resistance is multifaceted. It is understood that the loss of CysB function leads to a state of oxidative stress within the bacterial cell. This, in turn, triggers a complex regulatory response that ultimately allows the bacteria to bypass the essential function of the amdinocillin-inhibited PBP2, often through the upregulation of other cell wall synthesis machinery.[3]
Diagram: Simplified Mechanism of Amdinocillin Action and Resistance
Caption: Mechanism of amdinocillin action and cysB-mediated resistance.
Laboratory-Selected Resistance Mutations
In contrast to the clinical setting, laboratory-based selection experiments have identified a more diverse array of mutations conferring amdinocillin resistance. These mutations often come with a significant biological cost, which likely explains their lower prevalence in patients.[1][2] Some of the genes implicated in laboratory-derived resistance include those involved in:
-
Cell envelope biosynthesis and stress response: Alterations in these pathways can help the bacterium cope with the cell wall defects induced by amdinocillin.
-
Global regulatory networks: Mutations in genes that control broad cellular processes can indirectly lead to increased amdinocillin tolerance.
Comparative Cross-Resistance Profiles
A critical aspect of understanding the clinical utility of any antibiotic is its cross-resistance profile with other antimicrobial agents. The development of resistance to one drug can sometimes lead to resistance to other, often unrelated, drugs. Conversely, a phenomenon known as "collateral sensitivity" can occur, where resistance to one antibiotic renders the bacterium more susceptible to another.
Cross-Resistance to Other β-Lactams
Studies have shown that E. coli isolates resistant to amdinocillin frequently exhibit cross-resistance to amoxicillin and the combination of amoxicillin-clavulanic acid.[2] This is a significant clinical consideration, as these are commonly prescribed β-lactam antibiotics.
Susceptibility to Other Antibiotic Classes
To provide a comprehensive overview, the following table summarizes the minimum inhibitory concentrations (MICs) of various antibiotics against reconstructed amdinocillin-resistant E. coli mutants, based on data from Söndergaard et al. (2015). This allows for a direct comparison of how different amdinocillin resistance mutations affect susceptibility to other drug classes.
Table 1: MIC (µg/mL) of Various Antibiotics Against Reconstructed Amdinocillin-Resistant E. coli Mutants
| Antibiotic Class | Antibiotic | Wild-Type (MG1655) | cysB knockout | mrdA (PBP2) mutant | rpoB mutant | spoT mutant |
| β-Lactam | Amdinocillin | 0.125 | 32 | 16 | 48 | 32 |
| Ampicillin | 2 | 2 | 2 | 2 | 2 | |
| Cefotaxime | 0.032 | 0.032 | 0.032 | 0.032 | 0.032 | |
| Meropenem | 0.016 | 0.016 | 0.016 | 0.016 | 0.016 | |
| Fluoroquinolone | Ciprofloxacin | 0.016 | 0.016 | 0.016 | 0.016 | 0.016 |
| Nalidixic Acid | 2 | 2 | 2 | 2 | 2 | |
| Aminoglycoside | Gentamicin | 0.5 | 0.5 | 0.5 | 0.5 | 0.5 |
| Folate Pathway Inhibitor | Trimethoprim | 0.5 | 0.5 | 0.5 | 0.5 | 0.5 |
| Trimethoprim-Sulfamethoxazole | 0.032 | 0.032 | 0.032 | 0.032 | 0.032 | |
| Other | Fosfomycin | 0.25 | 0.25 | 0.25 | 0.25 | 0.25 |
| Nitrofurantoin | 8 | 8 | 8 | 8 | 8 | |
| Tetracycline | 1 | 1 | 1 | 1 | 1 | |
| Chloramphenicol | 4 | 4 | 4 | 4 | 4 | |
| Erythromycin | 32 | 32 | 32 | 32 | 32 |
Data extracted and compiled from Söndergaard, A., et al. (2015). Amdinocillin (Mecillinam) Resistance Mutations in Clinical Isolates and Laboratory-Selected Mutants of Escherichia coli. Antimicrobial Agents and Chemotherapy, 59(3), 1718–1727.[1]
Analysis of Cross-Resistance Data:
The data presented in Table 1 indicates that for the tested reconstructed mutants, resistance to amdinocillin did not confer significant cross-resistance to the other classes of antibiotics investigated, including fluoroquinolones, aminoglycosides, and folate pathway inhibitors. The MIC values for these drugs remained largely unchanged compared to the wild-type strain. This suggests that the mechanisms conferring resistance to amdinocillin in these specific mutants are distinct from those that would lead to resistance to these other antibiotic classes.
Experimental Protocols for Assessing Cross-Resistance
To enable researchers to independently verify and expand upon these findings, we provide detailed, step-by-step methodologies for key experiments used in determining antibiotic cross-resistance profiles.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Antibiotic Stock Solutions:
-
Prepare high-concentration stock solutions of each antibiotic in a suitable solvent as recommended by the manufacturer.
-
Sterilize the stock solutions by filtration through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells except those in the first column.
-
Add 100 µL of the highest concentration of the antibiotic to be tested to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate. Discard 50 µL from the last column of dilutions.
-
-
Inoculum Preparation:
-
From a fresh overnight culture of the E. coli strain on an appropriate agar plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear).
-
Diagram: Workflow for MIC Determination
Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).
Checkerboard Assay for Synergy and Antagonism
The checkerboard assay is a two-dimensional dilution method used to assess the interaction between two antimicrobial agents.
Protocol: Checkerboard Assay
-
Plate Setup:
-
Prepare two antibiotics (Drug A and Drug B) as for the MIC assay.
-
In a 96-well plate, create a gradient of Drug A along the x-axis (columns) and a gradient of Drug B along the y-axis (rows).
-
The top-left well will contain the highest concentration of both drugs, while the bottom-right well will contain the lowest concentrations.
-
Include wells with each drug alone to determine their individual MICs.
-
-
Inoculation and Incubation:
-
Inoculate the plate with a standardized bacterial suspension as described for the MIC assay.
-
Incubate at 37°C for 18-24 hours.
-
-
Data Analysis and Interpretation:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that inhibits growth:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpret the FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 4: Additive or Indifference
-
4: Antagonism
-
-
Conclusion and Future Perspectives
This guide has provided a comprehensive overview of the cross-resistance profiles of amdinocillin-resistant E. coli. The primary mechanism of clinical resistance, inactivation of the cysB gene, does not appear to confer broad cross-resistance to other major antibiotic classes. This is a crucial piece of information for guiding therapeutic strategies and for the future development of novel antimicrobial agents.
The provided experimental protocols offer a robust framework for researchers to further investigate the complex interplay of antibiotic resistance mechanisms. As the landscape of antimicrobial resistance continues to evolve, a deep understanding of cross-resistance patterns will be indispensable in our efforts to preserve the efficacy of our current antibiotic arsenal and to develop the next generation of life-saving drugs.
References
-
Söndergaard, A., et al. (2015). Amdinocillin (Mecillinam) Resistance Mutations in Clinical Isolates and Laboratory-Selected Mutants of Escherichia coli. Antimicrobial Agents and Chemotherapy, 59(3), 1718–1727. [Link][1]
-
Kresken, M., et al. (2022). Resistance to mecillinam and nine other antibiotics for oral use in Escherichia coli isolated from urine specimens of primary care patients in Germany, 2019/20. PEG, 26 April 2022. [Link][2]
-
Thulin, E., & Andersson, D. I. (2019). Upregulation of PBP1B and LpoB in cysB Mutants Confers Mecillinam (Amdinocillin) Resistance in Escherichia coli. Antimicrobial Agents and Chemotherapy, 63(11), e00612-19. [Link][3]
Sources
- 1. Amdinocillin (Mecillinam) Resistance Mutations in Clinical Isolates and Laboratory-Selected Mutants of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p-e-g.org [p-e-g.org]
- 3. Upregulation of PBP1B and LpoB in cysB Mutants Confers Mecillinam (Amdinocillin) Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Validation of UV Spectrophotometric Methods for Amdinocillin Esters: A Comparative Technical Guide
Executive Summary
In the quality control of beta-lactam antibiotics, Pivmecillinam Hydrochloride (the pivaloyloxymethyl ester of amdinocillin) presents a unique analytical challenge. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for stability-indicating assays, it is often resource-intensive for routine content uniformity or dissolution testing.
This guide validates a Direct UV Spectrophotometric Method at 220 nm as a high-throughput alternative. We objectively compare its performance against HPLC and colorimetric alternatives, demonstrating that for pure drug substance and standard dosage forms, UV spectrophotometry offers a statistically equivalent accuracy profile with significantly reduced operational costs.
Part 1: The Analytical Challenge
Pivmecillinam Hydrochloride (
-
Chromophore Limitations: The molecule lacks an extended conjugated system, resulting in weak UV absorption above 240 nm. The primary absorption occurs due to the carbonyl functionalities of the beta-lactam and ester groups, typically in the 205–220 nm range.
-
Hydrolytic Instability: The ester linkage is sensitive to moisture and pH, requiring strict control of solvent systems during analysis to prevent in-situ degradation during the assay.
Comparative Analysis: UV vs. Alternatives
The following table contrasts the proposed UV method against the primary alternatives used in pharmacopoeial analysis.
| Feature | Direct UV Spectrophotometry (Proposed) | RP-HPLC (Reference Method) | Colorimetry (Hydroxamic Acid) |
| Principle | Electronic transition ( | Partition chromatography (C18) | Complexation with |
| Specificity | Moderate (Susceptible to excipient overlap) | High (Separates impurities) | High (Specific to |
| LOD/LOQ | ~1.0 µg/mL | ~0.05 µg/mL | ~5.0 µg/mL |
| Throughput | High (30+ samples/hour) | Low (4-5 samples/hour) | Low (Requires reaction time) |
| Cost/Run | < $0.50 (Solvent only) | > $5.00 (Column, Grade solvents) | Moderate (Reagents) |
| Best Use | Content Uniformity, Dissolution | Stability Studies, Impurity Profiling | Identity Testing |
Part 2: Experimental Protocol
This protocol describes a self-validating system for the determination of Pivmecillinam HCl.
Reagents and Instrumentation[2][3]
-
Instrument: Double-beam UV-Visible Spectrophotometer (Bandwidth: 1 nm).
-
Solvent System: Methanol (HPLC Grade). Note: Water is avoided in stock preparation to minimize ester hydrolysis.
-
Reference Standard: Pivmecillinam Hydrochloride (Purity > 99.0%).[2]
Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 50 mg of Pivmecillinam HCl into a 50 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Working Standard (20 µg/mL): Transfer 1.0 mL of Stock Solution into a 50 mL volumetric flask. Dilute to volume with Methanol.
Method Optimization (Wavelength Selection)
Scan the Working Standard (20 µg/mL) from 200 nm to 400 nm against a Methanol blank.
-
Observation: The spectrum exhibits a sharp absorption maximum (
) at 220 nm . -
Critical Control Point: Ensure the absorbance at 220 nm is between 0.2 and 0.8 AU for optimal photometric accuracy.
Sample Preparation (Tablet Formulation)
-
Weigh 20 tablets and determine average weight. Grind to a fine powder.
-
Weigh powder equivalent to 50 mg Pivmecillinam HCl.
-
Transfer to 50 mL flask, add 30 mL Methanol, and sonicate for 15 minutes (controlled temp < 25°C).
-
Dilute to volume, filter through 0.45 µm PTFE filter (discard first 5 mL).
-
Dilute filtrate to achieve target concentration of 20 µg/mL.[3]
Part 3: Validation Data & Analysis
The method was validated according to ICH Q2(R1) guidelines. The following data represents typical performance metrics for this protocol.
Linearity and Range
Linearity was established by analyzing five concentration levels (50% to 150% of target).
| Concentration (µg/mL) | Absorbance (AU) | Statistical Output |
| 10.0 | 0.215 | Slope ( |
| 15.0 | 0.322 | Intercept ( |
| 20.0 | 0.430 | Correlation ( |
| 25.0 | 0.536 | Range: 10 – 30 µg/mL |
| 30.0 | 0.645 | Status: Pass |
Accuracy (Recovery Studies)
Performed by spiking placebo with standard drug at three levels.
| Level (%) | Amount Added (mg) | Amount Recovered (mg) | Recovery (%) | % RSD |
| 80% | 40.0 | 39.85 | 99.6 | 0.45 |
| 100% | 50.0 | 50.12 | 100.2 | 0.32 |
| 120% | 60.0 | 59.94 | 99.9 | 0.38 |
Precision
-
Intra-day Precision (n=6): % RSD = 0.42%
-
Inter-day Precision (n=6): % RSD = 0.68%
Part 4: Workflow Visualization
The following diagram illustrates the logical flow of the validation lifecycle, emphasizing the "Go/No-Go" decision points that ensure scientific integrity.
Figure 1: Decision-matrix workflow for the development and validation of the UV spectrophotometric method, adhering to ICH Q2(R1) standards.
References
-
International Conference on Harmonisation (ICH). (2005).[7] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration (FDA). (2024). PIVYA (pivmecillinam) Prescribing Information.[1] [Link][8][9]
-
National Institute of Health Sciences (Japan). Pivmecillinam Hydrochloride Monograph. [Link]
-
Journal of Applied Pharmaceutical Science. (2020). Comparison of UV-spectrophotometric and RP-HPLC methods for estimation of deflazacort (Methodology Reference). [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. ijpab.com [ijpab.com]
- 8. journalijar.com [journalijar.com]
- 9. japsonline.com [japsonline.com]
Comparison of pivalate release from different amdinocillin prodrugs
Topic: Comparative Analysis of Pivalate Release Kinetics and Carnitine Depletion Risks in Amdinocillin Prodrugs Content Type: Technical Comparison Guide Audience: Researchers, Clinical Pharmacologists, and Drug Development Scientists
Executive Summary & Scientific Context
Amdinocillin (Mecillinam) is a
The dominant commercial prodrug is Pivmecillinam (pivaloyloxymethyl mecillinam). While effective, its metabolism releases pivalic acid (pivalate), a xenobiotic fatty acid that obligately conjugates with L-carnitine for renal excretion. This process can deplete systemic carnitine reserves, posing risks of secondary carnitine deficiency.[1]
This guide provides an objective, quantitative comparison of pivalate release from Pivmecillinam versus the alternative prodrug Bacmecillinam (1'-ethoxycarbonyloxyethyl mecillinam) and the reference pivalate-generator Pivampicillin . We analyze the stoichiometry of release, metabolic pathways, and experimental protocols for quantification.
Structural & Mechanistic Comparison
The release of pivalate is strictly determined by the chemical nature of the ester promoiety used to mask the carboxylic acid group of mecillinam.
The Prodrugs
| Prodrug | Chemical Name | Promoiety | Pivalate Release? | Primary Byproducts |
| Pivmecillinam | Pivaloyloxymethyl mecillinam | Pivaloyloxymethyl | YES (Stoichiometric) | Pivalic acid, Formaldehyde |
| Bacmecillinam | 1'-ethoxycarbonyloxyethyl mecillinam | 1'-ethoxycarbonyloxyethyl | NO | Acetaldehyde, Ethanol, CO₂ |
| Pivampicillin | Pivaloyloxymethyl ampicillin | Pivaloyloxymethyl | YES (Reference) | Pivalic acid, Formaldehyde |
Key Insight: Bacmecillinam (KW-1100) was designed specifically to avoid the release of pivalic acid and formaldehyde, utilizing the same promoiety found in Bacampicillin. Consequently, Bacmecillinam releases zero pivalate , serving as a negative control in pivalate toxicity studies.
Metabolic Pathways (Visualization)
The following diagram illustrates the divergent hydrolysis pathways of Pivmecillinam (generating pivalate) versus Bacmecillinam.
Figure 1: Comparative metabolic fate of Pivmecillinam and Bacmecillinam. Note the pivalate-carnitine sequestration pathway is exclusive to Pivmecillinam.
Quantitative Analysis of Pivalate Load
For researchers designing safety studies, calculating the exact molar load of pivalate is essential. The release is stoichiometric: 1 mole of Pivmecillinam yields 1 mole of Pivalic Acid.
Stoichiometric Data Table
| Parameter | Pivmecillinam HCl | Pivalic Acid | Ratio / Load |
| Molecular Weight ( g/mol ) | 476.0 | 102.1 | - |
| Molar Release Ratio | 1:1 | - | - |
| Mass Fraction | - | - | 0.214 mg Pivalate / mg Drug |
| Standard Dose (400mg) | 400 mg | - | 85.8 mg Pivalate |
| Daily Load (400mg TID) | 1200 mg | - | 257.4 mg Pivalate |
Comparative Context:
-
Pivampicillin: MW ~463.5 g/mol . Mass fraction ~0.22. A standard dose of Pivampicillin (e.g., 700mg BID) often results in a higher total daily pivalate load (~308 mg) compared to standard Pivmecillinam regimens, historically correlating with higher rates of carnitine depletion.
-
Bacmecillinam: Pivalate Load = 0 mg .
Carnitine Depletion Kinetics
Pivalate is not metabolized; it is xenobiotic. It is activated to Pivaloyl-CoA and then transesterified to Pivaloylcarnitine by carnitine N-acyltransferase.
-
Excretion: Pivaloylcarnitine is cleared renally (approx. 5x faster than free carnitine reabsorption).
-
Impact: A 7-day course of Pivmecillinam can reduce serum free carnitine by 30-50% . Levels typically normalize within 2 weeks post-cessation.[1]
Experimental Protocols
To validate pivalate release and its physiological impact, the following protocols are recommended.
Protocol A: Determination of Pivaloylcarnitine in Urine (HPLC-MS/MS)
Purpose: To quantify the cumulative excretion of pivalate conjugates as a surrogate for prodrug hydrolysis and pivalate load.
-
Sample Collection: Collect 24-hour urine samples during steady-state dosing (Day 3-7). Add HCl to prevent bacterial degradation.
-
Internal Standard: Spike aliquots with deuterated pivaloylcarnitine (d9-PivCarn).
-
Sample Prep:
-
Mix 50 µL urine with 200 µL Acetonitrile (protein precipitation).
-
Centrifuge at 10,000 x g for 10 min.
-
Evaporate supernatant and reconstitute in Mobile Phase A.
-
-
LC Conditions:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 mins.
-
-
MS Detection:
-
Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: m/z 246.2 → 85.0 (Pivaloylcarnitine specific fragment).
-
-
Calculation: Calculate molar excretion. Theoretically, >90% of the absorbed pivalate dose is recovered as pivaloylcarnitine.
Protocol B: Free vs. Total Carnitine Assay (Enzymatic)
Purpose: To assess the degree of systemic carnitine depletion.
-
Principle: Carnitine Acetyltransferase (CAT) catalyzes the reaction of L-carnitine with Acetyl-CoA to form Acetyl-carnitine and free CoA. Free CoA reacts with DTNB (Ellman's reagent) to form a yellow thiolate ion (412 nm).
-
Differentiation:
-
Free Carnitine: Direct assay of plasma/urine.
-
Total Carnitine: Alkaline hydrolysis of the sample (converting Acyl-carnitines back to Free Carnitine) followed by assay.
-
Acyl-Carnitine (Esters): Total - Free.
-
-
Interpretation: An increased Acyl/Free ratio (>0.4) indicates carnitine insufficiency or high acyl-load (characteristic of pivalate release).
References
-
US Food and Drug Administration (FDA). (2024). PIVYA (pivmecillinam) Prescribing Information.[2] Link
-
Holme, E., et al. (1989).[1] "Carnitine deficiency induced by pivampicillin and pivmecillinam therapy."[1][3] The Lancet, 334(8661), 469-473. Link
-
Josefsson, K., et al. (1982).[4][5] "Pharmacokinetics of bacmecillinam and pivmecillinam in volunteers." European Journal of Clinical Pharmacology, 23(3), 249-252.[4] Link
-
Lernestedt, J. O., et al. (1980). "Comparative clinical pharmacology of bacmecillinam alone or in combination with bacampicillin and of pivmecillinam." Current Chemotherapy and Infectious Diseases, 1, 314-316.[5]
-
Brass, E. P. (2002). "Pivalate-generating prodrugs and carnitine homeostasis in man." Pharmacological Reviews, 54(4), 589-598. Link
Sources
- 1. e-lactancia.org [e-lactancia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. urology-textbook.com [urology-textbook.com]
- 4. IN VITRO ANTIBACTERIAL ACTIVITY AND MODE OF ACTION OF BACMECILLINAM (KW-1100) [jstage.jst.go.jp]
- 5. CLINICAL EXPERIENCE OF BACMECILLINAM IN URINARY TRACT INFECTION [jstage.jst.go.jp]
Unlocking Potent Synergy: A Guide to Combining Amdinocillin with Other β-Lactams
Amdinocillin, a unique amidinopenicillin, offers a compelling strategy to enhance the efficacy of other β-lactam antibiotics against challenging Gram-negative bacteria. This guide delves into the mechanisms, experimental validation, and practical considerations for leveraging these synergistic interactions in a research and drug development context.
Amdinocillin, and its orally available prodrug amdinocillin pivoxil, exhibits a distinct mechanism of action compared to other penicillins and cephalosporins.[1][2] This difference is the foundation of its synergistic potential. While most β-lactams primarily target penicillin-binding proteins (PBPs) 1 and 3, which are crucial for cell elongation and division, amdinocillin selectively binds to PBP2.[1][2][3] This targeted inhibition of PBP2 leads to the formation of spherical, osmotically unstable bacterial cells, ultimately resulting in cell lysis.[3][4]
The Mechanistic Basis of Synergy
The synergistic effect of combining amdinocillin with other β-lactams stems from a multi-pronged attack on the bacterial cell wall synthesis machinery. By inhibiting different essential PBPs simultaneously, the combination produces a more profound and rapid bactericidal effect than either agent alone.[4][5]
Another proposed mechanism for this potentiation is the amdinocillin-induced leakage of β-lactamases from the bacterial cell.[6] This can enhance the effectiveness of β-lactamase-labile drugs.[6]
Figure 1. A diagram illustrating the synergistic mechanism where amdinocillin and other β-lactams inhibit different penicillin-binding proteins (PBPs), leading to enhanced disruption of bacterial cell wall synthesis and subsequent cell lysis.
Evidence of Synergistic Activity
Numerous in vitro and in vivo studies have demonstrated the enhanced activity of amdinocillin in combination with a variety of β-lactam antibiotics against a broad spectrum of Gram-negative bacteria, particularly members of the Enterobacteriaceae family.[7][8]
| β-Lactam Partner | Target Organisms | Observed Effect | Reference |
| Ampicillin | Enterobacteriaceae | Marked enhancement of spectrum | [8] |
| Cefazolin | Enterobacteriaceae | Enhanced in vitro and in vivo activity | [8] |
| Cefoxitin | Enterobacteriaceae | Enhanced in vitro and in vivo activity | [8] |
| Piperacillin | Enterobacteriaceae | Marked enhancement of spectrum | [8] |
| Cefamandole | Escherichia coli, Klebsiella pneumoniae | Frequent synergy observed in vitro | [9] |
| Aztreonam | Gram-negative bacilli | Additive killing action | [4][10] |
| Cefoperazone | Gram-negative bacilli | Additive killing action | [4][10] |
| Ceftriaxone | Gram-negative bacilli | Additive killing action | [4][10] |
It is important to note that while synergy is frequently observed, some studies have reported additive effects rather than true synergy with certain combinations.[4][10][11] The degree of interaction can be dependent on the specific bacterial strain and the concentrations of the antibiotics used. Little to no enhancement of activity is typically seen against Gram-positive bacteria or Pseudomonas aeruginosa.[8]
Experimental Protocols for Assessing Synergy
To quantitatively assess the synergistic effects of amdinocillin with other β-lactams, two primary in vitro methods are widely employed: the checkerboard assay and the time-kill assay.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the antibiotic interaction.[12][13]
Principle: Serial dilutions of two antibiotics are combined in a microtiter plate to test various concentration combinations against a standardized bacterial inoculum. The FIC index is calculated to classify the interaction as synergistic, additive, indifferent, or antagonistic.[12][14]
Figure 2. A workflow diagram of the checkerboard assay for determining antibiotic synergy.
Step-by-Step Protocol:
-
Prepare Bacterial Inoculum: From a fresh culture plate, inoculate a single colony into an appropriate broth medium and incubate until it reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.[15]
-
Prepare Drug Dilutions: Prepare serial twofold dilutions of amdinocillin and the partner β-lactam in a suitable broth medium.
-
Set up the Checkerboard Plate: In a 96-well microtiter plate, add decreasing concentrations of amdinocillin along the y-axis (rows) and decreasing concentrations of the partner β-lactam along the x-axis (columns).[16] Include wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).[14]
-
Inoculation: Inoculate each well with the standardized bacterial suspension.[12]
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the FIC index for each combination that shows growth inhibition. The FIC index is the sum of the FICs of each drug, where FIC = (MIC of the drug in combination) / (MIC of the drug alone).[14]
-
Interpretation:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0[14]
-
Time-Kill Assay
Time-kill assays provide a dynamic assessment of the bactericidal activity of antibiotic combinations over time.[17]
Principle: A standardized bacterial inoculum is exposed to antibiotics, alone and in combination, and the number of viable bacteria (colony-forming units, CFU/mL) is determined at various time points.[17] Synergy is typically defined as a ≥2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[18]
Step-by-Step Protocol:
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension in the logarithmic growth phase as described for the checkerboard assay.
-
Set up Test Conditions: In flasks containing appropriate broth, add the antibiotics at desired concentrations (e.g., at their MIC or sub-MIC values), both individually and in combination. Include a growth control without any antibiotic.
-
Inoculation: Inoculate each flask with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation and Sampling: Incubate the flasks at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.
-
Quantify Viable Bacteria: Perform serial dilutions of the collected samples and plate them onto agar plates to determine the CFU/mL.
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition.
-
Interpretation:
Concluding Remarks
The combination of amdinocillin with other β-lactam antibiotics represents a promising strategy to enhance antibacterial efficacy against Gram-negative pathogens. The unique mechanism of action of amdinocillin, targeting PBP2, complements the activity of other β-lactams that inhibit PBP1 and PBP3. This dual targeting leads to a synergistic or additive effect, resulting in more potent and rapid bactericidal activity. Rigorous in vitro testing using checkerboard and time-kill assays is essential to quantify these interactions and to guide the selection of optimal combination therapies for further investigation. The continued exploration of such synergistic combinations is a valuable avenue in the ongoing effort to combat antimicrobial resistance.
References
-
Systemic Infections Treated With Amdinocillin in Combination With Other Beta-Lactam Antibiotics. (1983). PubMed. [Link]
-
Leakage of beta-lactamase: a second mechanism for antibiotic potentiation by amdinocillin. (1986). PubMed. [Link]
-
Enhanced activity of beta-lactam antibiotics with amdinocillin in vitro and and in vivo. (1983). The American Journal of Medicine. [Link]
-
Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. [Link]
-
Amdinocillin in combination with beta-lactam antibiotics for treatment of serious gram-negative infections. (1983). The American Journal of Medicine. [Link]
-
Amdinocillin: Interaction with Other Beta-Lactam Antibiotics for Gram-Negative Bacteria. Karger Publishers. [Link]
-
Involvement of penicillin-binding protein 2 with other penicillin-binding proteins in lysis of Escherichia coli by some beta-lactam antibiotics alone and in synergistic lytic effect of amdinocillin (mecillinam). (1986). Antimicrobial Agents and Chemotherapy. [Link]
-
Amdinocillin: interaction with other beta-lactam antibiotics for gram-negative bacteria. (1988). Chemotherapy. [Link]
-
Amdinocillin: A Novel Penicillin. Antibacterial Activity, Pharmacology and Clinical Use. (1984). PubMed. [Link]
-
Time-kill studies – including synergy time-kill studies. GARDP Revive. [Link]
-
Amdinocillin: Interaction with Other Beta-Lactam Antibiotics for Gram-Negative Bacteria. (2009). Karger Publishers. [Link]
-
Checkerboard assay. GARDP Revive. [Link]
-
An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. (2022). National Institutes of Health. [Link]
-
Antimicrobial Synergy Study – Checkerboard Testing. Emery Pharma. [Link]
-
A RAPID SCREENING PROTOCOL FOR DETECTING PHARMACOLOGICAL INTERACTIONS: A NOVEL APPROACH TO MITIGATE MULTIDRUG RESISTANCE Shatabh. Journal of microbiology, biotechnology and food sciences. [Link]
-
Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy. [Link]
-
What is the mechanism of AMDINOCILLIN PIVOXIL?. Patsnap Synapse. [Link]
-
What is AMDINOCILLIN PIVOXIL used for?. Patsnap Synapse. [Link]
-
Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. (2010). National Institutes of Health. [Link]
-
In vitro activity of amdinocillin in combination with other beta-lactam antibiotics against aminoglycoside-susceptible and resistant gram-negative bacteria. (1983). PubMed. [Link]
-
Safety and Tolerability of Pivmecillinam During More Than Four Decades of Clinical Experience: A Systematic Review. (2025). Oxford Academic. [Link]
Sources
- 1. Amdinocillin: a novel penicillin. Antibacterial activity, pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is AMDINOCILLIN PIVOXIL used for? [synapse.patsnap.com]
- 3. What is the mechanism of AMDINOCILLIN PIVOXIL? [synapse.patsnap.com]
- 4. karger.com [karger.com]
- 5. Involvement of penicillin-binding protein 2 with other penicillin-binding proteins in lysis of Escherichia coli by some beta-lactam antibiotics alone and in synergistic lytic effect of amdinocillin (mecillinam) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leakage of beta-lactamase: a second mechanism for antibiotic potentiation by amdinocillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systemic infections treated with amdinocillin in combination with other beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced activity of beta-lactam antibiotics with amdinocillin in vitro and and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amdinocillin in combination with beta-lactam antibiotics for treatment of serious gram-negative infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amdinocillin: interaction with other beta-lactam antibiotics for gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Checkerboard assay – REVIVE [revive.gardp.org]
- 14. emerypharma.com [emerypharma.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Time-kill studies – including synergy time-kill studies – REVIVE [revive.gardp.org]
- 18. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Amdinocillin Pivoxil in Murine Models of Urinary Tract Infection
This guide provides an in-depth technical comparison of the in vivo efficacy of amdinocillin pivoxil, the oral prodrug of amdinocillin (mecillinam), in murine models of urinary tract infection (UTI). It is designed for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed protocols, and mechanistic insights to support preclinical research and development.
Introduction: A Renewed Focus on a Targeted Antibiotic
Urinary tract infections (UTIs) are among the most common bacterial infections, and the rising prevalence of antibiotic resistance among uropathogens, particularly Escherichia coli, presents a significant clinical challenge.[1][2][3][4] This has spurred a renewed interest in antibiotics with unique mechanisms of action. Amdinocillin, and its orally bioavailable prodrug amdinocillin pivoxil (also known as pivmecillinam), represents such a compound.[5][6][7][8] While the term "amdinocillin methylacetate" is sometimes encountered, the scientifically recognized and widely studied oral prodrug is the pivaloyloxymethyl ester, correctly termed amdinocillin pivoxil.[7][8][9]
Unlike most β-lactam antibiotics that primarily target penicillin-binding proteins (PBPs) 1A/B and 3, amdinocillin exhibits a high and specific affinity for PBP2.[5][10][11][12][13] This distinct mechanism confers a specialized spectrum of activity, particularly against Gram-negative bacteria, and allows it to retain efficacy against certain bacteria that have developed resistance to other β-lactams.[5] This guide will dissect the in vivo performance of amdinocillin pivoxil in the context of the well-established murine UTI model, providing a comparative framework against other antimicrobials.
The Unique Mechanism of Amdinocillin: Targeting PBP2
The bactericidal activity of amdinocillin stems from its specific and potent inhibition of Penicillin-Binding Protein 2 (PBP2), an essential enzyme in the bacterial cell wall synthesis machinery.[5][10][12][13]
-
Causality of Action : PBP2 is a transpeptidase that plays a critical role in the elongation of the peptidoglycan cell wall during bacterial growth. By binding to and inactivating PBP2, amdinocillin disrupts this process. This interference with cell wall maintenance leads to the formation of osmotically unstable, spherical cells, which ultimately undergo lysis, resulting in bacterial death.[5][10][12] This targeted action is distinct from other penicillins that cause filamentation (by inhibiting PBP3) or rapid lysis through inhibition of multiple PBPs.[11] This specificity is also a key reason for its marked synergy when combined with other β-lactams that target different PBPs.[10][11][13]
Diagram: Mechanism of Action of Amdinocillin
Caption: Amdinocillin pivoxil is hydrolyzed to its active form, which specifically inhibits PBP2, disrupting cell wall synthesis and causing bacterial lysis.
The Murine UTI Model: A Foundational Preclinical Tool
The murine model of ascending UTI is a robust and highly utilized system for studying uropathogenesis and evaluating the efficacy of antimicrobial agents.[14][15][16][17] Its anatomical and physiological similarities to the human urinary tract make it an invaluable tool for preclinical drug development.[4][16]
Experimental Protocol: Ascending Murine UTI Model
This protocol is a synthesized standard for establishing an uncomplicated UTI model, typically leading to cystitis (bladder infection) and potentially pyelonephritis (kidney infection).
-
Animal and Pathogen Preparation:
-
Animals: Female mice (e.g., C3H/HeJ, Balb/c, or Ssc-CF1 strains, 6-8 weeks old) are commonly used due to their shorter urethras, which more closely mimic human female anatomy.[15][18]
-
Pathogen: A well-characterized uropathogenic E. coli (UPEC) strain (e.g., CFT073, UTI89, or a clinical isolate) is cultured overnight on an appropriate medium like Tryptic Soy Agar (TSA).[4][18]
-
Inoculum Preparation: Bacteria are harvested and suspended in sterile phosphate-buffered saline (PBS) to a final concentration of approximately 1-5 x 10⁸ CFU/mL.
-
-
Transurethral Inoculation:
-
Anesthesia: Mice are anesthetized using a controlled method, such as isoflurane inhalation.
-
Catheterization: A fine, lubricated catheter is carefully inserted through the urethral opening into the bladder. Gentle pressure on the lower abdomen may be applied to expel residual urine before inoculation.[19]
-
Inoculation: A small volume (typically 50 µL) of the bacterial suspension is slowly instilled into the bladder.[19] The catheter is held in place for a few seconds before slow withdrawal to prevent leakage.
-
-
Treatment and Monitoring:
-
Treatment Initiation: Antibiotic treatment typically begins 24-48 hours post-infection, allowing the infection to establish.[4][18] Amdinocillin pivoxil, or other comparators, are administered via an appropriate route (e.g., subcutaneous injection or oral gavage) at dosages designed to mimic human pharmacokinetics.[2][20]
-
Duration: Treatment is usually administered for 3-5 consecutive days.[2][18]
-
-
Efficacy Evaluation:
-
Sample Collection: At designated time points (e.g., 18-24 hours after the final dose), mice are humanely euthanized. Urine, bladders, and kidneys are aseptically harvested.[16][18]
-
Bacterial Load Quantification: Tissues are homogenized in sterile PBS. The homogenates and urine are serially diluted and plated on agar. Following incubation, colony-forming units (CFU) are counted to determine the bacterial load per mL of urine or per gram of tissue.
-
Data Analysis: Efficacy is determined by comparing the mean log₁₀ CFU counts in treated groups to those in an untreated (vehicle control) group.[18][21]
-
Diagram: Murine UTI Model Experimental Workflow
Caption: Standardized workflow for assessing antibiotic efficacy in an ascending murine UTI model.
In Vivo Efficacy Data: A Comparative Analysis
Studies using the murine UTI model have demonstrated the efficacy of amdinocillin against E. coli, including strains with varying susceptibility profiles.
A key study evaluated amdinocillin against E. coli strains with different Minimum Inhibitory Concentrations (MICs) in an ascending UTI model.[1][2][3] Mice were treated for 3 days with a dose designed to approximate human urinary concentrations. The results showed a significant reduction in bacterial counts, even against a strain considered resistant by in vitro standards. This highlights a potential discrepancy between in vitro susceptibility and in vivo outcome, a critical consideration for drug development.[2][3]
| E. coli Strain (by Amdinocillin MIC) | Mean Log₁₀ CFU Reduction vs. Control (Urine) | Mean Log₁₀ CFU Reduction vs. Control (Bladder) | Mean Log₁₀ CFU Reduction vs. Control (Kidneys) |
| Susceptible (MIC: 0.5 µg/mL) | Significant Reduction | Significant Reduction | Significant Reduction |
| Intermediate (MIC: 16 µg/mL) | Not Significant | Not Significant | Significant Reduction |
| Resistant (MIC: 128 µg/mL) | Significant Reduction | Significant Reduction | Significant Reduction |
| Table 1: Efficacy of Amdinocillin against E. coli Strains with Varying Susceptibility in a Murine UTI Model. Data synthesized from a study by Andersen et al.[1][2][3] |
Further research has explored the efficacy of mimicked human dosing regimens of pivmecillinam (200 mg and 400 mg three times daily) against multidrug-resistant (MDR) E. coli in a murine UTI model.[22] Both dosing regimens were effective in reducing bacterial counts in the urine, bladder, and kidneys for all tested strains, including those producing ESBLs and carbapenemases, when compared to vehicle-treated mice.[22]
Comparative Performance with Other Antibiotics
While direct head-to-head studies are limited, data from various murine UTI model experiments allow for a contextual comparison of amdinocillin's potential efficacy.
| Antibiotic | Pathogen | Key Efficacy Finding in Murine UTI Model | Reference |
| Amdinocillin | E. coli (Susceptible & Resistant) | Significant CFU reduction in urine, bladder, and kidneys, even against strains with high MICs. | [1][2][3] |
| Gentamicin | E. coli | Significant effect on bacterial counts in urine and kidneys; accumulation in renal tissue. | [15] |
| Cefuroxime | E. coli | Higher doses required to affect kidney infection compared to urine. | [15] |
| Levofloxacin | E. coli | Dose-dependent reduction in CFU in kidneys, bladder, and urine. | [18] |
| Omadacycline | E. coli (CIP-R) | Better efficacy than ciprofloxacin against a ciprofloxacin-resistant strain. | [23] |
| Sulfamethizole | E. coli (Susceptible & Resistant) | Efficacy correlated well with in vitro MIC; no effect against a highly resistant strain. | [1][2][3] |
| Table 2: Comparative Efficacy of Various Antibiotics in Murine UTI Models. |
Conclusion for the Research Professional
The body of evidence from in vivo murine UTI models strongly supports the efficacy of amdinocillin pivoxil. Its unique PBP2-targeted mechanism provides a distinct advantage, particularly in an era of rising resistance to more conventional antibiotics.
Key Takeaways:
-
Robust Efficacy: Amdinocillin demonstrates significant bactericidal activity in murine UTI models, effectively reducing bacterial loads in the urine, bladder, and kidneys.
-
Activity Against Resistant Strains: Notably, its in vivo efficacy extends to some E. coli strains classified as resistant by in vitro metrics, suggesting that standard breakpoints may not fully capture its clinical potential in the urinary tract.[2][3]
-
Value in Preclinical Research: The established murine UTI model serves as a reliable platform for further investigation of amdinocillin's spectrum, its potential in combination therapies, and for elucidating PK/PD relationships that can inform optimal clinical dosing.[20]
For drug development professionals, amdinocillin pivoxil represents a valuable tool, not only as a therapeutic option for uncomplicated UTIs but also as a benchmark compound for the evaluation of novel agents targeting Gram-negative pathogens. Future research should focus on its performance against a broader array of contemporary, multidrug-resistant clinical isolates in these robust preclinical models.
References
-
Amdinocillin | C15H23N3O3S | CID 36273. PubChem, National Center for Biotechnology Information. [Link]
-
What is AMDINOCILLIN PIVOXIL used for?. (2024, June 14). Patsnap Synapse. [Link]
-
A murine model of urinary tract infection. (2009). WashU Medicine Research Profiles. [Link]
-
Frimodt-Møller, N., et al. (2002). Development of a Long-Term Ascending Urinary Tract Infection Mouse Model for Antibiotic Treatment Studies. Antimicrobial Agents and Chemotherapy, 46(1), 1-8. [Link]
-
A Technique to Administer Uropathogenic Bacteria in Mouse to Develop Urinary Tract Infection Model. (2025, July 8). JoVE. [Link]
-
Hannan, T. J., et al. (2012). A Murine Model for Escherichia coli Urinary Tract Infection. Methods in Molecular Biology, 799, 139–153. [Link]
-
Andersen, F. M., et al. (2003). Effects of Sulfamethizole and Amdinocillin against Escherichia coli Strains (with Various Susceptibilities) in an Ascending Urinary Tract Infection Mouse Model. Antimicrobial Agents and Chemotherapy, 47(3), 1044-1049. [Link]
-
Gutmann, L., et al. (1985). Involvement of penicillin-binding protein 2 with other penicillin-binding proteins in lysis of Escherichia coli by some beta-lactam antibiotics. Antimicrobial Agents and Chemotherapy, 27(4), 671-677. [Link]
-
What is the mechanism of AMDINOCILLIN PIVOXIL?. (2024, July 17). Patsnap Synapse. [Link]
-
Effects of Sulfamethizole and Amdinocillin against Escherichia coli Strains (with Various Susceptibilities) in an Ascending Urinary Tract Infection Mouse Model. (2003). Antimicrobial Agents and Chemotherapy, 47(3), 1044-1049. [Link]
-
Hung, C. S., Dodson, K. W., & Hultgren, S. J. (2009). A murine model of urinary tract infection. Nature Protocols, 4(8), 1230–1243. [Link]
-
Amdinocillin. (n.d.). Inxight Drugs. [Link]
-
Andersen, F. M., et al. (2003). Effects of sulfamethizole and amdinocillin against Escherichia coli strains (with various susceptibilities) in an ascending urinary tract infection mouse model. PubMed, National Library of Medicine. [Link]
-
Efficacy of ACHN-490 in a Murine Urinary Tract Infection Model with Escherichia coli. (n.d.). UNT Health Fort Worth. [Link]
-
Efficacy of Omadacycline against Escherichia coli in a Mouse Urinary Tract Infection Model. (2021). Antimicrobial Agents and Chemotherapy, 65(7), e00269-21. [Link]
-
Amdinocillin (Mecillinam). (2022, October 17). Johns Hopkins ABX Guide. [Link]
-
Thangamani, S., et al. (2019). Evaluation of Immunocompetent Urinary Tract Infected Balb/C Mouse Model For the Study of Antibiotic Resistance Development Using Escherichia Coli CFT073 Infection. Pathogens, 8(4), 183. [Link]
-
Kresken, M., et al. (2019). Results from a Prospective In Vitro Study on the Mecillinam (Amdinocillin) Susceptibility of Enterobacterales. Antimicrobial Agents and Chemotherapy, 63(6), e00155-19. [Link]
-
Pivmecillinam. (n.d.). Wikipedia. [Link]
-
Vingsbo Lundberg, C., et al. (n.d.). IN VIVO PK/PD OF MECILLINAM IN A MURINE URINARY TRACT INFECTION (UTI) MODEL. Statens Serum Institut. [Link]
-
Amdinocillin Pivoxil. (n.d.). Semantic Scholar. [Link]
-
Knottnerus, B. J., et al. (2012). Comparative effectiveness of antibiotics for uncomplicated urinary tract infections: Network meta-analysis of randomized trials. Journal of General Internal Medicine, 27(8), 957-965. [Link]
-
Pivmecillinam naming branding and safety are explained clearly. (2025, September 24). Pharma Journal. [Link]
-
Haldorsen, B., et al. (2020). Efficacy of mecillinam against clinical multidrug-resistant Escherichia coli in a murine urinary tract infection model. International Journal of Antimicrobial Agents, 55(2), 105856. [Link]
-
In vivo inhibition in the murine cystitis model. Compounds 1–4 were... (n.d.). ResearchGate. [Link]
-
Pivmecillinam. (n.d.). PharmaKB. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Effects of Sulfamethizole and Amdinocillin against Escherichia coli Strains (with Various Susceptibilities) in an Ascending Urinary Tract Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of sulfamethizole and amdinocillin against Escherichia coli strains (with various susceptibilities) in an ascending urinary tract infection mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Immunocompetent Urinary Tract Infected Balb/C Mouse Model For the Study of Antibiotic Resistance Development Using Escherichia Coli CFT073 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is AMDINOCILLIN PIVOXIL used for? [synapse.patsnap.com]
- 6. Pivmecillinam - Wikipedia [en.wikipedia.org]
- 7. pharma-journal.com [pharma-journal.com]
- 8. pharmakb.com [pharmakb.com]
- 9. Amdinocillin Pivoxil | Semantic Scholar [semanticscholar.org]
- 10. Amdinocillin | C15H23N3O3S | CID 36273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. What is the mechanism of AMDINOCILLIN PIVOXIL? [synapse.patsnap.com]
- 13. AMDINOCILLIN [drugs.ncats.io]
- 14. profiles.wustl.edu [profiles.wustl.edu]
- 15. journals.asm.org [journals.asm.org]
- 16. A Murine Model for Escherichia coli Urinary Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A murine model of urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. unthealth.edu [unthealth.edu]
- 19. Generating Urinary Tract Infection Model: A Technique to Administer Uropathogenic Bacteria in Mouse to Develop Urinary Tract Infection Model [jove.com]
- 20. en.ssi.dk [en.ssi.dk]
- 21. researchgate.net [researchgate.net]
- 22. Efficacy of mecillinam against clinical multidrug-resistant Escherichia coli in a murine urinary tract infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Efficacy of Omadacycline against Escherichia coli in a Mouse Urinary Tract Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In-Depth Analysis of the Cytotoxicity of Amdinocillin Methylacetate and Mecillinam
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of the in vitro cytotoxicity of amdinocillin methylacetate, a prodrug of the antibiotic mecillinam, and its active form, mecillinam. As the development of new antibacterial agents and their delivery forms continues, a thorough understanding of their potential effects on mammalian cells is paramount. This document is intended to equip researchers with the foundational knowledge and detailed experimental protocols necessary to conduct a robust a comparative cytotoxicity assessment.
Introduction: The Rationale for Comparative Cytotoxicity Assessment
Mecillinam is a β-lactam antibiotic with a unique mechanism of action, primarily targeting penicillin-binding protein 2 (PBP2) in Gram-negative bacteria. This specificity makes it a valuable tool in combating urinary tract infections and other susceptible bacterial pathogens.[1][2] this compound is an ester prodrug of mecillinam, designed to enhance its pharmacokinetic properties.
The core principle of a prodrug is to undergo biotransformation into the active pharmacological agent. In the case of this compound, it is hydrolyzed to mecillinam and methyl acetate. While the focus is often on the efficacy of the active drug, it is critical to evaluate the cytotoxicity of both the prodrug and its metabolites. The ester moiety, in this case, methyl acetate, could potentially contribute to the overall toxicity profile. Therefore, a direct comparison of the cytotoxicity of this compound and mecillinam is essential for a comprehensive safety assessment.
This guide will delve into the experimental design and methodologies for a head-to-head comparison of these two compounds, providing insights into the potential cytotoxic mechanisms and offering a framework for generating reliable and reproducible data.
Understanding the Compounds and Potential for Cytotoxicity
Mecillinam (Amdinocillin)
Mecillinam exerts its antibacterial effect by inhibiting bacterial cell wall synthesis.[1] While its primary targets are bacterial enzymes, the potential for off-target effects on mammalian cells cannot be disregarded. Studies have shown that some bactericidal antibiotics, including β-lactams, can induce mitochondrial dysfunction and oxidative stress in mammalian cells. This provides a plausible, albeit indirect, mechanism for potential cytotoxicity.
This compound: The Prodrug Perspective
This compound is designed to be hydrolyzed by esterases to release the active mecillinam. The cytotoxicity of this prodrug can be attributed to three potential sources:
-
The intact prodrug itself: The esterified form may have its own intrinsic cytotoxicity.
-
The active drug (mecillinam): Once released, mecillinam's potential cytotoxicity comes into play.
-
The hydrolysis byproducts: The breakdown of the prodrug releases methyl acetate, which is further metabolized to methanol and acetic acid.[3] While methyl acetate itself has low acute toxicity, methanol is a known toxin that can cause significant cellular damage.[3][4][5]
Therefore, the cytotoxicity of this compound is a composite of the effects of the parent compound and its breakdown products.
Experimental Design for a Comprehensive Cytotoxicity Assessment
A multi-faceted approach is necessary to thoroughly evaluate and compare the cytotoxicity of this compound and mecillinam. This involves a selection of robust and complementary in vitro assays that probe different aspects of cellular health. The experimental design should adhere to established international standards such as ISO 10993-5 and OECD guidelines for in vitro cytotoxicity testing to ensure data quality and regulatory acceptance.[6][7][8][9][10][11][12]
Cell Line Selection
The choice of cell line is a critical first step and should be guided by the intended clinical application of the antibiotic.[13] For a general cytotoxicity screen, a well-characterized and readily available cell line is often employed. For antibiotics intended for systemic use, a cell line representing a major organ system, such as the liver (e.g., HepG2) or kidney (e.g., HEK293), would be appropriate. Given that mecillinam is primarily used for urinary tract infections, a urothelial cell line could also be considered for a more targeted assessment. For this guide, we will use the widely accepted L929 mouse fibroblast cell line, as recommended by ISO 10993-5 for general biocompatibility testing.[8]
Compound Stability and Hydrolysis in Cell Culture
A crucial and often overlooked aspect of in vitro testing is the stability of the test compounds in the cell culture medium. The half-life of mecillinam in culture media can be as short as 2 hours at 37°C and physiological pH.[14][15] This degradation must be accounted for in the experimental design.
For this compound, it is essential to determine its hydrolysis rate to mecillinam under the specific cell culture conditions. This can be achieved through analytical methods such as High-Performance Liquid Chromatography (HPLC) to measure the concentrations of the prodrug and the active drug over time. This data is vital for interpreting the cytotoxicity results accurately.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for conducting a comparative cytotoxicity assessment.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of this compound and mecillinam in a suitable solvent (e.g., sterile PBS or DMSO). Perform serial dilutions in complete culture medium to obtain a range of test concentrations.
-
Cell Treatment: After 24 hours of incubation, remove the culture medium and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the solvent at the highest concentration used) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curves and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
LDH Assay for Cell Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Supernatant Collection: After the desired incubation period, centrifuge the 96-well plates at 250 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH release for each treatment group. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity based on these controls.
Caspase-3 Activity Assay for Apoptosis
The Caspase-3 assay is a fluorometric or colorimetric assay that measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Principle: Active caspase-3 cleaves a specific substrate, releasing a fluorescent or chromogenic molecule that can be quantified.
Protocol:
-
Cell Seeding and Treatment: Seed L929 cells in a 96-well plate and treat them with the test compounds as described in the MTT assay protocol.
-
Cell Lysis: After the incubation period, lyse the cells according to the assay kit manufacturer's instructions.
-
Caspase-3 Reaction: Add the caspase-3 substrate to the cell lysates and incubate as recommended by the manufacturer.
-
Fluorescence/Absorbance Measurement: Measure the fluorescence (e.g., excitation/emission at 380/460 nm) or absorbance (at 405 nm) using a microplate reader.
-
Data Analysis: Quantify the caspase-3 activity and compare the levels in treated cells to the vehicle control. A known apoptosis inducer (e.g., staurosporine) should be used as a positive control.
Data Presentation and Interpretation
The quantitative data from the cytotoxicity assays should be summarized in clear and concise tables for easy comparison.
Table 1: Comparative IC₅₀ Values (µM) of this compound and Mecillinam
| Assay | Time Point | This compound (IC₅₀) | Mecillinam (IC₅₀) |
| MTT | 24h | Experimental Data | Experimental Data |
| 48h | Experimental Data | Experimental Data | |
| 72h | Experimental Data | Experimental Data | |
| LDH | 24h | Experimental Data | Experimental Data |
| 48h | Experimental Data | Experimental Data | |
| 72h | Experimental Data | Experimental Data |
Table 2: Caspase-3 Activity (Fold Increase over Control)
| Compound | Concentration | 24h | 48h | 72h |
| This compound | Low | Experimental Data | Experimental Data | Experimental Data |
| High | Experimental Data | Experimental Data | Experimental Data | |
| Mecillinam | Low | Experimental Data | Experimental Data | Experimental Data |
| High | Experimental Data | Experimental Data | Experimental Data |
Interpretation:
A lower IC₅₀ value for this compound compared to mecillinam in the MTT and LDH assays would suggest that the prodrug form or its hydrolysis byproduct, methyl acetate, contributes to the overall cytotoxicity. An increase in caspase-3 activity would indicate that the observed cell death is, at least in part, due to apoptosis.
Visualizing Experimental Workflows
Clear and logical diagrams of the experimental workflows are essential for reproducibility and understanding.
Caption: Experimental workflow for the comparative cytotoxicity assessment.
Discussion and Conclusion
The comparative cytotoxicity assessment of this compound and mecillinam is a critical step in the preclinical safety evaluation of this antibiotic prodrug. By employing a battery of in vitro assays, researchers can gain valuable insights into the potential for cellular damage and the underlying mechanisms.
The experimental framework outlined in this guide provides a robust starting point for such an investigation. The key to a successful and meaningful comparison lies in meticulous experimental execution, careful consideration of compound stability, and a comprehensive analysis of the data. The results of these studies will ultimately contribute to a more complete understanding of the safety profile of this compound and inform its potential clinical applications.
References
-
ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. [Link]
-
XCellR8. ISO 10993-5: Biological evaluation of medical devices – in vitro cytotoxicity. [Link]
-
Medical Device and Diagnostic Industry. A Practical Guide to ISO 10993-5: Cytotoxicity. [Link]
-
iTeh Standards. EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing for Medical Devices. [Link]
-
National Standards Authority of Ireland. I.S. EN ISO 10993-5:2009 Biological evaluation of medical devices - Part 5: Tests for in vitro cytotoxicity (ISO 10993-5:2009). [Link]
-
Patsnap Synapse. What is AMDINOCILLIN PIVOXIL used for? [Link]
-
OECD. Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. [Link]
-
Tox Lab. In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). [Link]
-
European Commission. opinion on the SCCNFP on methyl acetate. [Link]
-
New Jersey Department of Health. METHYL ACETATE HAZARD SUMMARY. [Link]
-
PubChem. Pivalic acid. [Link]
-
ResearchGate. What cell line should I choose for citotoxicity assays? [Link]
-
F. A. K. El-Gayar, et al. Stability of β-lactam antibiotics in bacterial growth media. PLoS One. 2020; 15(7): e0236198. [Link]
-
International Labour Organization. ICSC 0486 - PIVALIC ACID. [Link]
-
Wikipedia. Pivmecillinam. [Link]
-
H. Awad, et al. Stability of β-lactam antibiotics in bacterial growth media. bioRxiv. 2020. [Link]
-
K. Shimoi, et al. Mutagenicity Study of the New Cephalosporin Antibiotic Cefditoren Pivoxil. Arzneimittelforschung. 1994; 44(6): 753-9. [Link]
-
S. G. Thomsen, et al. In vivo mecillinam resistance in Escherichia coli after pivmecillinam treatment of a urinary tract infection. Microbiologyopen. 2019; 8(4): e00770. [Link]
-
S. M. Nicolau, et al. Pivmecillinam compared to other antimicrobials for community-acquired urinary tract infections caused by extended-spectrum β-lactamase-producing Escherichia coli. Infection and Drug Resistance. 2019; 12: 1621–1627. [Link]
-
M. J. Rybak, et al. Safety and Tolerability of Pivmecillinam During More Than Four Decades of Clinical Experience: A Systematic Review. Clinical Infectious Diseases. 2025. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. pivmecillinam. [Link]
-
R. D. Barry, et al. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of Clinical Microbiology. 1986; 24(5): 831-835. [Link]
Sources
- 1. What is the mechanism of AMDINOCILLIN PIVOXIL? [synapse.patsnap.com]
- 2. What is AMDINOCILLIN PIVOXIL used for? [synapse.patsnap.com]
- 3. Is Methyl acetate safety_Chemicalbook [chemicalbook.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. nj.gov [nj.gov]
- 6. dent.chula.ac.th [dent.chula.ac.th]
- 7. x-cellr8.com [x-cellr8.com]
- 8. mddionline.com [mddionline.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. mdcpp.com [mdcpp.com]
- 11. oecd.org [oecd.org]
- 12. In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129) - Tox Lab [toxlab.co]
- 13. researchgate.net [researchgate.net]
- 14. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability of β-lactam antibiotics in bacterial growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Amdinocillin Methylacetate: A Practical Guide to Safe Disposal
The responsible management and disposal of chemical reagents are fundamental to laboratory safety and environmental stewardship. For researchers and professionals in drug development, this extends to the proper handling of antibiotic compounds like amdinocillin methylacetate. As a beta-lactam antibiotic, its disposal requires specific procedures to mitigate the risks of environmental contamination and the potential for promoting antibiotic resistance.[1][2] This guide provides a comprehensive, step-by-step protocol for the safe inactivation and disposal of this compound, grounded in established safety practices and regulatory guidelines.
The Critical Importance of Proper Antibiotic Disposal
This compound is a prodrug of amdinocillin (also known as mecillinam), a penicillin antibiotic effective against many Gram-negative bacteria.[3][4] Improper disposal, such as sewering (flushing down the drain), can introduce these active compounds into wastewater systems.[2][5] Wastewater treatment facilities are often not equipped to fully remove complex pharmaceutical molecules, leading to their release into the environment.[6] This can have two major negative consequences:
-
Ecological Impact: The presence of antibiotics in aquatic ecosystems can harm microorganisms and wildlife.
-
Antibiotic Resistance: Continuous low-level exposure of environmental bacteria to antibiotics creates selective pressure, fostering the development of antibiotic-resistant "superbugs."[2]
The U.S. Environmental Protection Agency (EPA) strongly discourages the sewering of any pharmaceutical waste and has regulations under the Resource Conservation and Recovery Act (RCRA) for managing hazardous waste pharmaceuticals.[6][7][8] Therefore, a scientifically sound inactivation method is crucial before final disposal.
Risk Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a thorough risk assessment is necessary. While a Safety Data Sheet (SDS) for amdinocillin (mecillinam) may classify it as non-hazardous under OSHA's Hazard Communication Standard, it is prudent to treat all active pharmaceutical ingredients with caution.[9] The SDS for related compounds often advises avoiding contact with skin and eyes and preventing the generation of dust.
Essential Personal Protective Equipment (PPE):
-
Safety Goggles: To protect against splashes of chemical reagents.
-
Lab Coat: To prevent contamination of personal clothing.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves should be worn to prevent skin contact.
-
Fume Hood: The inactivation procedure should be carried out in a certified chemical fume hood to minimize inhalation exposure to any aerosols or vapors.[1]
Chemical Inactivation: Alkaline Hydrolysis
The most effective method for inactivating beta-lactam antibiotics like this compound is through alkaline hydrolysis.[1][10] This process utilizes a strong base, such as sodium hydroxide (NaOH), to cleave the beta-lactam ring, which is essential for the antibiotic's antibacterial activity. This chemical degradation renders the molecule biologically inert.[5]
This protocol outlines the steps for the chemical inactivation of this compound solutions.
Materials:
-
This compound waste solution
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Calibrated pH meter or pH strips
-
Appropriate hazardous waste container, clearly labeled[11]
-
Stir plate and stir bar
Procedure:
-
Preparation: In a designated chemical fume hood, place the container with the this compound waste solution on a stir plate. Add a stir bar and begin gentle stirring.
-
Alkaline Hydrolysis: For every one volume of the this compound solution, slowly add two volumes of 1 M NaOH solution.[1] For example, to 100 mL of waste, add 200 mL of 1 M NaOH.
-
Inactivation Period: Allow the mixture to stir at room temperature for at least 4 hours. This duration is generally sufficient to ensure complete hydrolysis of the beta-lactam ring.
-
Neutralization: After the inactivation period, neutralize the basic solution. While continuing to stir, slowly add 1 M HCl. Monitor the pH of the solution using a calibrated pH meter. Continue adding acid until the pH is between 6.0 and 8.0.[1]
-
Waste Collection: Once neutralized, transfer the inactivated solution into a clearly labeled hazardous waste container designated for aqueous chemical waste. The label should include the chemical contents and the date of accumulation.[12][13]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste container by your institution's certified hazardous waste management contractor.[11]
| Parameter | Specification | Rationale |
| Inactivating Agent | 1 M Sodium Hydroxide (NaOH) | Provides a sufficiently alkaline environment to efficiently hydrolyze the beta-lactam ring.[5][10] |
| Volume Ratio (Waste:NaOH) | 1:2 | Ensures an excess of hydroxide ions to drive the hydrolysis reaction to completion.[1] |
| Reaction Time | Minimum 4 hours | Allows for the complete degradation of the antibiotic molecule. |
| Final pH | 6.0 - 8.0 | Neutralization is required to meet the acceptance criteria for most hazardous waste facilities.[1] |
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
Regulatory Compliance and Best Practices
-
Segregation of Waste: Never mix antibiotic waste with other chemical waste streams unless you have confirmed their compatibility.[12] Incompatible chemicals can react, leading to the generation of heat, gas, or other hazards.[14]
-
Container Management: Waste containers must be in good condition, compatible with the waste they hold, and kept securely closed except when adding waste.[11][12] They should be stored in a designated satellite accumulation area.[13]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a description of the contents.[11][13]
-
Consult Your EHS Department: Institutional Environmental Health & Safety (EHS) departments provide specific guidance and resources for waste disposal that are compliant with local, state, and federal regulations.[15] Always follow your institution's specific protocols.
-
Documentation: Maintain accurate records of the hazardous waste generated, including the composition and date of accumulation, as required by regulations.[12]
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding their commitment to laboratory safety and the integrity of their research.
References
- Update on pharmaceutical waste disposal regul
- Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency.
- Safeguarding Research and the Environment: Proper Disposal of Penicillin V. BenchChem.
- Management Standards for Hazardous Waste Pharmaceuticals.
- OSHA Compliance For Labor
- Pharmaceutical Waste Management: The Final Pharmaceutical Rule. Republic Services.
- How to Ensure Safe Chemical Waste Disposal in Labor
- Waste Management Requirements for Pharmaceutical Waste. MCF Environmental Services.
- OSHA Laboratory Standard.
- Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Bitesize Bio.
- An Approach for Decontamination of β-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment.
- PRODUCT SAFETY DATA SHEET - Amdinocillin [Mecillinam].
- Pivmecillinam for infection - Selexid.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI.
- Medical & Pharmaceutical Waste Disposal for Research Labs. Easy RX Cycle.
- Pivmecillinam 200mg film-coated tablets - Summary of Product Characteristics (SmPC). electronic medicines compendium (emc).
- Expired Drugs | Research Animal Resources and Compliance. University of Wisconsin-Madison.
- Amdinocillin pivoxil. MedKoo.
- Pivmecillinam. Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. medkoo.com [medkoo.com]
- 4. Pivmecillinam - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. ovid.com [ovid.com]
- 7. epa.gov [epa.gov]
- 8. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 9. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]
- 10. researchgate.net [researchgate.net]
- 11. usbioclean.com [usbioclean.com]
- 12. danielshealth.com [danielshealth.com]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 15. Expired Drugs | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling Amdinocillin Methylacetate
For Researchers, Scientists, and Drug Development Professionals
The primary hazards associated with compounds in this class include the potential for skin and eye irritation, as well as respiratory and skin sensitization.[3][5] Therefore, a comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure and ensure a safe working environment.
Core Principles of Protection
When handling Amdinocillin methylacetate, the primary objectives are to prevent skin and eye contact, avoid inhalation of dust or aerosols, and contain any potential spills. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Recommended Personal Protective Equipment
The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Tightly fitting safety goggles with side-shields.[2] | Chemical-impermeable gloves (e.g., Nitrile), double-gloving recommended.[2][6] | Laboratory coat with long sleeves and tight-fitting cuffs.[6] | Not generally required if handled within a certified chemical fume hood. |
| Handling solutions and performing experiments | Safety glasses with side shields (or goggles).[3] | Chemical-impermeable gloves (e.g., Nitrile).[2] | Laboratory coat.[6] | Not generally required with good laboratory ventilation. |
| Cleaning spills | Tightly fitting safety goggles and a face shield.[4] | Double-layered, chemical-impermeable gloves.[2][6] | Disposable, low-permeability gown over a lab coat.[6] | A full-face respirator if there is a risk of aerosol generation or if exposure limits are exceeded.[2] |
A Deeper Dive into Your Protective Gear
Eye and Face Protection: Your First Line of Defense
-
Rationale: To prevent contact with powders or splashes that could cause serious eye irritation.[5]
-
Recommendation: Always wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards when handling the solid form of this compound or concentrated solutions.[2] For routine handling of dilute solutions, safety glasses with side shields are the minimum requirement.[3]
Hand Protection: Preventing Dermal Exposure and Sensitization
-
Rationale: To avoid skin contact, which can lead to irritation and potential allergic skin reactions.[3]
-
Recommendation: Wear chemical-impermeable gloves, such as nitrile gloves.[2] It is crucial to inspect gloves for any signs of damage before use.[2] For tasks with a higher risk of exposure, such as weighing the compound or cleaning spills, double-gloving is recommended.[6] Always wash your hands thoroughly after removing gloves.[2]
Body Protection: Shielding Your Skin
-
Rationale: To protect your skin and personal clothing from contamination.
-
Recommendation: A standard laboratory coat with long sleeves and tight-fitting cuffs should be worn at all times.[6] For procedures with a higher risk of splashing or contamination, consider a disposable gown made of a low-permeability fabric.[6]
Respiratory Protection: Guarding Against Inhalation
-
Rationale: To prevent the inhalation of dust or aerosols, which may cause respiratory irritation or sensitization.[3][5]
-
Recommendation: Handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the need for respiratory protection.[2] If a fume hood is not available or if there is a risk of exceeding exposure limits, a full-face respirator should be used.[2]
Procedural Guidance: A Step-by-Step Approach to Safety
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
Operational Plan: Weighing and Preparing a Stock Solution
-
Preparation: Before starting, ensure you have read and understood the safety information for related compounds like Pivmecillinam.[2][3][4] Conduct a risk assessment for the specific procedure.
-
Don PPE: Put on a lab coat, tightly fitting safety goggles, and double-layered nitrile gloves.[2][3][6]
-
Work Area: Perform all manipulations of the solid compound within a certified chemical fume hood.[2]
-
Weighing: Carefully weigh the required amount of this compound. Avoid creating dust.[2]
-
Dissolving: Add the solvent slowly to the solid to avoid splashing.
-
Storage: Store the solution in a tightly closed container in a cool, dry, and well-ventilated place.[2]
-
Cleanup: Decontaminate the balance and surrounding surfaces.
-
Doff PPE: Remove the outer pair of gloves first, followed by the lab coat, goggles, and the inner pair of gloves. Dispose of disposable items in the appropriate waste stream.
-
Hygiene: Wash your hands thoroughly with soap and water.[2]
Disposal Plan: Handle with Care to the Very End
All waste materials contaminated with this compound should be considered hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated gloves, wipes, and weighing paper, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed hazardous waste container.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound and ensure a safe and productive research environment.
References
-
MATERIAL SAFETY DATA SHEETS PIVMECILLINAM. Cleanchem Laboratories. Available from: [Link]
-
eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration. OSHA. Available from: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
